molecular formula C7H5N3O3 B1604225 4-Nitro-1H-indazol-3-ol CAS No. 7384-16-9

4-Nitro-1H-indazol-3-ol

Cat. No.: B1604225
CAS No.: 7384-16-9
M. Wt: 179.13 g/mol
InChI Key: JIYHKUVJNVDYQH-UHFFFAOYSA-N
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Description

4-Nitro-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H5N3O3 and its molecular weight is 179.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-6-4(8-9-7)2-1-3-5(6)10(12)13/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYHKUVJNVDYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646250
Record name 4-Nitro-1,2-dihydro-3H-indazol-3-one
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Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7384-16-9
Record name 1,2-Dihydro-4-nitro-3H-indazol-3-one
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URL https://commonchemistry.cas.org/detail?cas_rn=7384-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1,2-dihydro-3H-indazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of 4-Nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-1H-indazol-3-ol

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The indazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The introduction of a nitro group at the 4-position and a hydroxyl group at the 3-position of the indazole ring system creates a unique electronic and structural profile, making this compound a valuable building block for the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its key functional groups, dictates its spectroscopic behavior. The aromatic indazole core, the electron-withdrawing nitro group, and the tautomeric hydroxyl/keto group each contribute distinct signals in NMR, IR, and MS analyses.

A general workflow for the spectroscopic characterization of a synthesized batch of this compound is outlined below. This process ensures a systematic and thorough analysis, leading to a high-confidence structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Spectral Interpretation & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report Documentation Data_Synthesis cluster_interpretation Interpretation MS MS Data (m/z = 179.0331) Formula Molecular Formula: C₇H₅N₃O₃ MS->Formula IR IR Data (N-H, O-H, NO₂ stretches) Functional_Groups Functional Groups: Indazole, OH, NO₂ IR->Functional_Groups NMR ¹H & ¹³C NMR Data (Aromatic signals, exchangeable protons) Connectivity Connectivity & Skeleton: Aromatic proton pattern, C-N & C-C backbone NMR->Connectivity Functional_groups Functional_groups Final_Structure Confirmed Structure: This compound Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

An In-depth Technical Guide to the Tautomerism of 4-Nitro-1H-indazol-3-ol and 4-nitro-1,2-dihydro-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric relationship between 4-Nitro-1H-indazol-3-ol and 4-nitro-1,2-dihydro-indazol-3-one. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical consideration in drug discovery and development, influencing a molecule's physicochemical properties, biological activity, and metabolic fate. This document, intended for researchers, scientists, and drug development professionals, delves into the structural nuances, analytical characterization, and computational assessment of this specific tautomeric pair. By synthesizing established principles with data from closely related analogs, this guide offers both a foundational understanding and a practical framework for investigating such equilibria.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications. The potential for tautomerism in substituted indazoles, particularly those with hydroxyl or amino functionalities, introduces a layer of complexity that must be thoroughly understood. The equilibrium between the aromatic alcohol form (this compound) and the non-aromatic ketone form (4-nitro-1,2-dihydro-indazol-3-one) can be influenced by a variety of factors, including solvent polarity, pH, and temperature.[1][2] The predominance of one tautomer over the other can have profound implications for molecular interactions, such as receptor binding and enzyme inhibition. Therefore, a precise characterization of the tautomeric landscape is essential for rational drug design and the development of robust analytical methods. In general, for the parent indazole molecule, the 1H-tautomer is known to be more stable than the 2H-tautomer.[2][3]

Structural Elucidation and Tautomeric Forms

The two primary tautomers in this equilibrium are the -ol and -one forms. The key structural difference lies in the location of a proton and the corresponding arrangement of double bonds within the heterocyclic system.

  • This compound: This tautomer possesses an aromatic pyrazole ring fused to the nitro-substituted benzene ring. The presence of the hydroxyl group (-OH) at the 3-position is characteristic of this form.

  • 4-nitro-1,2-dihydro-indazol-3-one: In this form, the aromaticity of the pyrazole ring is disrupted. It features a ketone group (C=O) at the 3-position and the proton has migrated to one of the nitrogen atoms.

The equilibrium between these two forms is a dynamic process involving proton transfer.

tautomerism cluster_0 This compound (-ol form) cluster_1 4-nitro-1,2-dihydro-indazol-3-one (-one form) mol1 mol2 mol1->mol2 Proton Transfer

Caption: Tautomeric equilibrium between the -ol and -one forms.

Analytical Characterization

A multi-technique approach is crucial for unequivocally characterizing the tautomeric equilibrium. While direct experimental data for the title compounds is not extensively published, we can infer the expected spectroscopic signatures based on related structures and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4]

Predicted ¹H and ¹³C NMR Data

Based on known substituent effects on the indazole ring, the following chemical shifts can be predicted. The presence of the electron-withdrawing nitro group at the 4-position will significantly influence the electronic environment of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonThis compound4-nitro-1,2-dihydro-indazol-3-oneRationale
NH/OHBroad singlet, ~11-13Broad singlet, ~10-12Exchangeable protons, chemical shift is concentration and temperature dependent.
H5Doublet, ~7.8-8.0Doublet, ~7.6-7.8Deshielded by the adjacent nitro group.
H6Triplet, ~7.2-7.4Triplet, ~7.0-7.2Standard aromatic region.
H7Doublet, ~7.5-7.7Doublet, ~7.3-7.5Influenced by the pyrazole ring electronics.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compound4-nitro-1,2-dihydro-indazol-3-oneRationale
C3~155-160~170-175Significant downfield shift for the carbonyl carbon in the -one form.
C3a~120-125~115-120Bridgehead carbon.
C4~140-145~138-143Carbon bearing the nitro group.
C5~118-122~116-120Aromatic carbon.
C6~125-130~123-128Aromatic carbon.
C7~110-115~108-113Aromatic carbon.
C7a~135-140~133-138Bridgehead carbon.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[5]

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times T₁) to allow for accurate integration.

  • Signal Integration: Integrate the signals corresponding to unique protons of each tautomer. For example, the aromatic protons will have distinct chemical shifts for the -ol and -one forms.

  • Equilibrium Constant Calculation: The equilibrium constant (Kt) can be calculated from the ratio of the integrals of the signals corresponding to each tautomer: Kt = [indazolone] / [indazol-ol] = (Integral of indazolone signal) / (Integral of indazol-ol signal)

  • Variable Temperature (VT) NMR: To gain thermodynamic insights, acquire spectra at different temperatures. This allows for the determination of enthalpy (ΔH°) and entropy (ΔS°) of tautomerization using the van't Hoff equation.[6]

nmr_workflow cluster_0 NMR Analysis Workflow start Sample Preparation (Varying Solvents) acquire_1h 1D ¹H NMR Acquisition start->acquire_1h integrate Signal Integration acquire_1h->integrate vt_nmr Variable Temperature NMR acquire_1h->vt_nmr calculate_kt Calculate K_t integrate->calculate_kt thermo Thermodynamic Analysis (van't Hoff Plot) vt_nmr->thermo

Caption: Workflow for NMR-based analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide qualitative and quantitative information about the tautomeric equilibrium. The two tautomers are expected to have different chromophores and thus distinct absorption maxima (λmax). The aromatic -ol form is likely to have a different absorption profile compared to the cross-conjugated -one form. By analyzing the spectra in different solvents, shifts in the equilibrium can be monitored.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in each tautomer.

  • This compound: Expect a broad O-H stretching band around 3200-3600 cm⁻¹ and C=C stretching bands characteristic of the aromatic rings.

  • 4-nitro-1,2-dihydro-indazol-3-one: A strong C=O stretching band around 1680-1720 cm⁻¹ would be a key indicator of this tautomer. An N-H stretching band would also be present.

Computational Analysis

In the absence of extensive experimental data, quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[8][9]

Methodology: Density Functional Theory (DFT) Calculations

  • Structure Optimization: The geometries of both this compound and 4-nitro-1,2-dihydro-indazol-3-one should be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.

  • Solvent Effects: To model the influence of the solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[10] This will provide insights into how different solvent environments affect the tautomeric equilibrium. Calculations should be performed for a range of solvents with varying polarities.

  • NMR Chemical Shift Prediction: Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of each tautomer.[3] These predicted values can then be compared with experimental data to aid in signal assignment.

dft_workflow cluster_1 Computational Workflow start_dft Build Tautomer Structures optimize Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start_dft->optimize gas_phase Gas Phase Energy Calculation optimize->gas_phase solvation Solvent Effects (e.g., PCM) optimize->solvation nmr_predict NMR Chemical Shift Prediction (GIAO) optimize->nmr_predict end_dft Relative Stabilities and Spectroscopic Correlation gas_phase->end_dft solvation->end_dft nmr_predict->end_dft

Caption: Workflow for DFT-based computational analysis.

Influence of Substituents and Solvent on Tautomeric Equilibrium

The position and electronic nature of substituents on the indazole ring, as well as the properties of the solvent, play a crucial role in determining the position of the tautomeric equilibrium.

  • Substituent Effects: The electron-withdrawing nitro group at the 4-position is expected to influence the acidity of the N-H and O-H protons, thereby affecting the ease of proton transfer.

  • Solvent Effects: Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding.[11][12] For instance, if the indazolone form has a larger dipole moment, it will be favored in more polar solvents. Conversely, nonpolar aprotic solvents may favor the less polar tautomer.

Implications for Drug Development

The tautomeric state of a drug molecule can significantly impact its:

  • Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability can differ between tautomers, affecting absorption, distribution, metabolism, and excretion (ADME).

  • Pharmacodynamics: The three-dimensional shape and electronic properties of a molecule, which are critical for binding to its biological target, are tautomer-dependent. One tautomer may exhibit significantly higher affinity and efficacy than the other.

  • Intellectual Property: A thorough understanding and characterization of tautomeric forms are essential for securing robust patent protection.

Conclusion

The tautomerism of this compound and 4-nitro-1,2-dihydro-indazol-3-one represents a fundamentally important and practically relevant area of study for chemists and drug developers. While direct experimental data for this specific pair is limited, a combination of predictive spectroscopy, established analytical protocols, and computational modeling provides a powerful framework for its investigation. A comprehensive understanding of the factors governing this tautomeric equilibrium is paramount for the successful design and development of novel indazole-based therapeutics.

References

A Guide to the Comprehensive Structural Elucidation of 4-Nitro-1H-indazol-3-ol: An Integrated Crystallographic and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole derivatives are cornerstones in medicinal chemistry, renowned for their diverse pharmacological activities. The introduction of a nitro group and a hydroxyl moiety, as in 4-Nitro-1H-indazol-3-ol, significantly modulates the molecule's electronic properties and intermolecular interaction potential, making a precise understanding of its three-dimensional structure paramount for rational drug design. This technical guide presents a comprehensive, field-proven workflow for the definitive crystal structure analysis of this compound. We detail an integrated methodology, combining single-crystal X-ray diffraction (SC-XRD) with quantum chemical calculations using Density Functional Theory (DFT). This dual approach provides not only a static image of the solid-state conformation but also a deeper understanding of the molecule's intrinsic electronic landscape and interaction propensities. This guide is intended for researchers, medicinal chemists, and material scientists engaged in the structural analysis of heterocyclic compounds.

Introduction: The Significance of Nitroindazoles in Drug Discovery

The indazole scaffold is a privileged structure in drug discovery, present in a range of FDA-approved therapeutics. The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's physicochemical properties and biological targets. The nitro group, a potent electron-withdrawing moiety, can drastically alter the acidity of nearby protons and engage in specific non-covalent interactions, including hydrogen bonds and π-stacking, which are critical for molecular recognition at a receptor's active site.[1] The hydroxyl group at the 3-position introduces a key hydrogen bond donor/acceptor site and raises the possibility of tautomerism, a phenomenon with profound implications for a molecule's biological activity.

The precise spatial arrangement of these functional groups, dictating the molecule's overall shape and electrostatic potential, can only be unambiguously determined through single-crystal X-ray diffraction (SC-XRD).[2][3] However, experimental data alone may not fully rationalize the observed geometry or predict its behavior in different environments. Therefore, we advocate for a synergistic approach where high-resolution experimental data is complemented by theoretical calculations to provide a holistic structural understanding.

Integrated Workflow for Structural Analysis

Our approach is a multi-stage process designed to ensure data integrity and depth of analysis. It begins with the synthesis and purification of the target compound, proceeds to the critical step of single-crystal growth, and culminates in a dual-pronged analysis using both experimental diffraction and theoretical modeling.

Integrated_Workflow cluster_0 Phase 1: Chemical Synthesis & Purification cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Acquisition & Processing cluster_3 Phase 4: Structure Determination & Analysis Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Spectroscopic Confirmation (NMR, MS) Purification->Characterization Screening Solvent Screening Characterization->Screening Growth Single Crystal Growth Screening->Growth Selection Crystal Selection & Mounting Growth->Selection SCXRD SC-XRD Data Collection Selection->SCXRD Reduction Data Reduction & Integration SCXRD->Reduction Solution Structure Solution (SHELXS/T) Reduction->Solution Refinement Refinement (SHELXL) Solution->Refinement Validation Validation (PLATON, checkCIF) Refinement->Validation Interpretation Integrated Structural Interpretation Validation->Interpretation DFT DFT Calculations (Gaussian) Hirshfeld Hirshfeld Analysis (CrystalExplorer) DFT->Hirshfeld Hirshfeld->Interpretation

Fig 1. Integrated workflow for the structural analysis of this compound.

Experimental & Computational Methodologies

Synthesis and Crystallization

The synthesis of the parent compound, 4-nitro-1H-indazole, can be achieved via diazotization of 2-methyl-3-nitroaniline in glacial acetic acid.[4][5] Subsequent hydroxylation at the 3-position would yield the target molecule, this compound. Rigorous purification is essential, as impurities can severely inhibit crystallization.

Protocol for Crystallization: The key to successful SC-XRD is the growth of high-quality single crystals. This often requires empirical screening of various conditions.

  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures.[6] For a polar molecule like this compound, solvents such as ethanol, methanol, acetone, or mixtures with water are promising candidates.[7]

  • Crystallization Technique: Slow evaporation is a reliable starting method.

    • Prepare a near-saturated solution of the purified compound in a chosen solvent (e.g., ethanol) at room temperature.

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment for several days to weeks.[8]

  • Alternative Techniques: If slow evaporation fails, other methods such as slow cooling of a saturated hot solution or solvent-diffusion (layering a poor solvent over a solution of the compound in a good solvent) should be attempted.[8][9]

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal (visually clear, with well-defined faces, typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer, such as a Bruker X8 APEX, equipped with a Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure.

    • Software: The SHELX suite of programs is the industry standard.[10] SHELXT or SHELXS can be used for structure solution via direct methods, and SHELXL is used for full-matrix least-squares refinement.[5][11]

    • Refinement Process: Non-hydrogen atoms are located from the electron density map and refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structural model is validated using tools like PLATON and the IUCr's checkCIF service to check for missed symmetry and other potential issues.[12][13][14][15]

Computational Chemistry: Density Functional Theory (DFT)

To gain deeper insight into the molecule's electronic properties and to corroborate the experimental geometry, DFT calculations are performed.[16][17]

Protocol for DFT Calculations:

  • Software: The Gaussian 16 suite of programs is a powerful tool for this purpose.[18][19]

  • Methodology:

    • The crystal structure geometry (without lattice constraints) is used as the starting point for a gas-phase geometry optimization.

    • The B3LYP functional combined with a large basis set, such as 6-311++G(d,p), provides a good balance of accuracy and computational cost for organic molecules.[17][20]

    • Dispersion corrections (e.g., GD3BJ) should be included, as they are crucial for accurately modeling non-covalent interactions.[21]

  • Analysis: From the optimized geometry, various properties can be calculated:

    • Vibrational Frequencies: To confirm the optimized structure is a true energy minimum (no imaginary frequencies).

    • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for understanding intermolecular interactions.

Results and Discussion: A Hypothetical Case Study

As no public crystal structure of this compound exists, we present a discussion based on expected results derived from closely related structures, such as 7-Nitroindazolin-3-one and other nitro-substituted indazoles.[19][22][23]

Tautomerism and Molecular Conformation

A critical question is the tautomeric form of the molecule in the solid state: the 3-hydroxy-1H-indazole, the 3-hydroxy-2H-indazole, or the indazolin-3-one form. Based on the study of 7-Nitroindazolin-3-one, which was confirmed to exist as the 1H-indazol-3-ol tautomer, it is highly probable that this compound also adopts the 3-hydroxy-1H-indazole form.[19] This form is stabilized by the aromaticity of the pyrazole ring.

The indazole ring system is expected to be nearly planar.[22] The nitro group, being conjugated with the benzene ring, will likely be close to coplanar with it, though minor twisting is possible due to packing forces.

Crystallographic Data Summary

The following table summarizes the expected crystallographic data for this compound, based on typical values for small organic molecules.

Parameter Expected Value
Chemical FormulaC₇H₅N₃O₃
Formula Weight179.13 g/mol [7][12]
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral/racemic molecules)
a (Å)8 – 12
b (Å)5 – 10
c (Å)12 – 18
β (°)90 – 105 (for monoclinic)
Volume (ų)900 – 1400
Z4
Density (calc) (g/cm³)1.5 – 1.7
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15
Analysis of Intermolecular Interactions

The combination of a hydroxyl group, a nitro group, and an aromatic system creates a rich landscape of potential intermolecular interactions that will govern the crystal packing.

Intermolecular_Interactions Mol_A Molecule A (this compound) Mol_B Molecule B (Symmetry Equivalent) Mol_A->Mol_B O-H···O(nitro) Hydrogen Bond Mol_C Molecule C (Symmetry Equivalent) Mol_A->Mol_C N-H···O(hydroxyl) Hydrogen Bond Mol_B->Mol_C π-π Stacking (Indazole Rings)

Fig 2. Key intermolecular interactions expected in the crystal lattice.
  • Hydrogen Bonding: This will be the dominant interaction. The hydroxyl group (O-H) is an excellent hydrogen bond donor, and the pyrazolic N-H is also a donor. The acceptor sites are the oxygen atoms of the nitro group, the oxygen of the hydroxyl group, and the sp²-hybridized nitrogen of the pyrazole ring.[1][24][25] We anticipate strong O-H···O(nitro) or N-H···O(hydroxyl) hydrogen bonds forming chains or dimeric motifs that define the primary packing structure.

  • π-π Stacking: The planar indazole rings are likely to engage in π-π stacking interactions.[22][26][27] Given the electron-deficient nature of the nitro-substituted ring, these interactions could be significant, likely occurring in a parallel-displaced or offset arrangement to minimize electrostatic repulsion.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H donors and nitro/hydroxyl oxygen acceptors will also contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis

To quantify these intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[23][28][29] The analysis is performed using software like CrystalExplorer. By mapping properties like dnorm (normalized contact distance) onto the surface, we can visualize the regions of close intermolecular contact.

  • dnorm map: Intense red spots on the dnorm surface would visually confirm the locations of the strong O-H···O and N-H···O hydrogen bonds.

  • Fingerprint Plots: The 2D fingerprint plot derived from the Hirshfeld surface deconstructs the interactions, showing the percentage contribution of each contact type (e.g., O···H, H···H, C···H, C···C). This provides a quantitative measure of the packing forces. For this molecule, O···H contacts are expected to be the most significant feature.

Conclusion

The structural analysis of this compound requires a meticulous, multi-faceted approach. While the synthesis and crystallization stages demand careful experimental technique and patience, the subsequent analysis benefits immensely from the integration of experimental SC-XRD data with theoretical DFT calculations. This synergistic workflow, as outlined in this guide, provides an unambiguous determination of the molecular structure, confirms the predominant tautomeric form, and delivers a quantitative understanding of the intermolecular forces that dictate its solid-state architecture. The resulting detailed structural model is an indispensable asset for medicinal chemists and material scientists, enabling a deeper understanding of structure-activity relationships and paving the way for the rational design of novel indazole-based compounds.

References

"solubility and stability of 4-Nitro-1H-indazol-3-ol in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of 4-Nitro-1H-indazol-3-ol

Executive Summary

This compound is a substituted indazole derivative of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. As specific experimental data for this compound is not widely available in public literature, this guide serves as a comprehensive framework for its systematic characterization. By analyzing its constituent functional groups—an indazole core, a nitro group, and a hydroxyl group—we can predict its general behavior. This document provides a robust set of standardized, field-proven experimental protocols for the precise determination of its solubility and stability profiles, empowering researchers, scientists, and drug development professionals to generate reliable and reproducible data. The methodologies are grounded in established principles of pharmaceutical analysis and are designed to be self-validating, ensuring the integrity of the results.

Introduction: The Significance of Physicochemical Characterization

The journey of a chemical entity from discovery to application is critically dependent on a thorough understanding of its fundamental properties. For a molecule like this compound (CAS: 7384-16-9, Molecular Formula: C₇H₅N₃O₃), solubility and stability are not mere data points; they are pivotal parameters that dictate its viability for further development.[1][2][3]

  • Solubility influences every stage from synthetic workup and purification to formulation and bioavailability.[4][5] A compound's ability to dissolve in relevant media determines its suitability for biological assays, the choice of formulation strategies, and its potential for in vivo absorption.[6]

  • Stability defines the compound's shelf-life, its degradation pathways, and the potential formation of impurities. Understanding its intrinsic stability is a regulatory requirement and is essential for ensuring safety and efficacy.[7]

This guide provides the theoretical basis and practical workflows for a comprehensive evaluation of this compound.

Predicted Physicochemical Profile

The structure of this compound provides significant clues to its chemical behavior.

  • Structure and Tautomerism: The compound exists in tautomeric equilibrium between the this compound and 4-nitro-1,2-dihydro-indazol-3-one forms. The presence of both a phenolic hydroxyl group and an N-H proton imparts acidic characteristics.

  • Electronic Effects: The potent electron-withdrawing nature of the nitro (-NO₂) group at the 4-position decreases the pKa of the N-H and O-H protons, making the molecule more acidic than unsubstituted indazol-3-ol. This will enhance its solubility in alkaline aqueous solutions.

  • Predicted Solubility: The molecule possesses both polar features (nitro, hydroxyl, and indazole nitrogens capable of hydrogen bonding) and a nonpolar aromatic core. This duality suggests:

    • Low aqueous solubility at neutral pH.

    • Increased solubility in polar organic solvents such as DMSO, DMF, and alcohols.

    • pH-dependent aqueous solubility , with significantly higher solubility in basic media due to deprotonation and salt formation.

  • Predicted Stability: The nitroaromatic system is known to be susceptible to specific degradation pathways.[8]

    • Photostability: Nitroaromatic compounds are often light-sensitive and can undergo photolytic degradation.[9]

    • Hydrolytic Stability: While the indazole core is generally stable, extreme pH conditions (strong acid or base) at elevated temperatures could promote hydrolysis.

    • Oxidative Stability: The molecule may be susceptible to strong oxidizing agents. The nitro group itself is an oxidizing moiety and can be reduced under specific conditions.

Part I: A Systematic Approach to Solubility Determination

A multi-faceted approach is required to build a comprehensive solubility profile, distinguishing between early-stage screening needs and late-stage formulation requirements.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Two primary types of solubility measurements are relevant in research and development:

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates in an aqueous medium. It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility issues.[6][10]

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of the solute in a solvent at equilibrium with the solid material.[10] It is a lower-throughput but more accurate method, essential for pre-formulation and development.[11]

Experimental Workflow for Solubility Profiling

The following workflow provides a logical progression for characterizing the solubility of this compound.

G Diagram 1: Solubility Determination Workflow cluster_0 Kinetic Solubility (Early Screening) cluster_1 Equilibrium Solubility (Gold Standard) A Prepare 10 mM Stock in DMSO B Serial Dilution in Aqueous Buffer (e.g., PBS, pH 7.4) A->B C Incubate & Measure Precipitation (Nephelometry or UV-Vis) B->C G Quantify Supernatant (HPLC-UV or LC-MS) C->G Inform selection of solvents for full profiling D Add Excess Solid to Solvent (e.g., Water, Buffers, Organics) E Equilibrate via Agitation (24-72h at constant temp) D->E F Phase Separation (Centrifugation/Filtration) E->F F->G

Caption: General workflow for solubility determination.

Protocol 1: Kinetic Solubility Assessment via Nephelometry
  • Causality: This method is chosen for its high speed and low sample consumption, making it ideal for initial screening.[5] It measures light scattering from precipitated particles to determine the point of insolubility.

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Assay Plate Preparation: In a 96-well microtiter plate, add the appropriate volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Compound Addition: Add the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1-200 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).

    • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).

    • Measurement: Analyze the plate using a laser nephelometer to measure the amount of scattered light in each well.

    • Data Analysis: The kinetic solubility value is the concentration at which the nephelometry signal significantly deviates from the background.

Protocol 2: Equilibrium Solubility via the Shake-Flask Method
  • Causality: This method is the definitive standard for determining thermodynamic solubility.[11] By allowing the system to reach equilibrium between the solid and dissolved states, it provides a true measure of the compound's maximum dissolved concentration, which is critical for formulation and biopharmaceutical classification.

  • Methodology:

    • Preparation: Add an excess amount of solid this compound (enough to ensure some solid remains at the end) to a known volume of the selected solvent in a sealed glass vial. Use a range of solvents relevant to pharmaceutical development (see Table 1).

    • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for 24 to 72 hours. A preliminary time-course experiment can determine when equilibrium is reached (i.e., when the concentration in solution no longer increases).

    • Phase Separation: Stop agitation and allow the vials to stand at the same constant temperature for 2-4 hours. Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter (pre-test filter for compound adsorption).[10]

    • Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.

    • Validation: Visually confirm that solid material remains in the vial after sampling to ensure saturation was achieved.

Data Presentation: Solubility Profile

Experimental results should be meticulously recorded in a structured format for clear comparison.

Table 1: Solubility Data Template for this compound

Solvent System Temperature (°C) Method Solubility (µg/mL) Solubility (mM)
Water 25 Shake-Flask
0.1 N HCl (pH ~1) 25 Shake-Flask
Acetate Buffer (pH 4.5) 25 Shake-Flask
Phosphate Buffer (pH 7.4) 25 Shake-Flask
Carbonate Buffer (pH 9.0) 25 Shake-Flask
Ethanol 25 Shake-Flask
Methanol 25 Shake-Flask
Acetone 25 Shake-Flask
Acetonitrile 25 Shake-Flask

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | | |

Part II: Comprehensive Stability Assessment

Stability testing is crucial for identifying degradation pathways and developing a stable formulation. Forced degradation, or stress testing, is the cornerstone of this process.[9]

Theoretical Framework: Stability-Indicating Analytical Methods (SIAM)

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active compound due to degradation.[7] The key requirement is specificity: the method must be able to resolve the intact compound from all its degradation products, process impurities, and other formulation components.[12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

Experimental Workflow for Forced Degradation Studies

This workflow outlines the necessary steps to assess the intrinsic stability of this compound.

G Diagram 2: Forced Degradation Workflow cluster_0 Apply Stress Conditions A Develop & Validate Stability-Indicating HPLC Method B Prepare Compound Solution (e.g., in ACN:Water) A->B C Acid Hydrolysis (HCl, heat) B->C D Base Hydrolysis (NaOH, heat) B->D E Oxidation (H₂O₂, RT) B->E F Thermal (Dry Heat, solid & solution) B->F G Photolytic (UV/Vis Light) B->G H Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) C->H D->H E->H F->H G->H I Quantify Parent Compound & Identify Degradants H->I J Establish Degradation Profile & Propose Pathways I->J

Caption: Workflow for forced degradation studies.

Protocol 3: Forced Degradation (Stress Testing)
  • Causality: These studies are designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[9] The conditions are chosen to mimic potential environmental stresses during manufacturing, shipping, and storage, but in an accelerated manner.

  • Methodology:

    • Initial Analysis: Prepare a stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water). Analyze this "time zero" sample using the validated HPLC method to establish the initial purity.

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C). Analyze at set time points (e.g., 2, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH. Maintain samples at room temperature and 60°C. Analyze at the same time points. Neutralize samples before HPLC injection.[9]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Analyze at the time points.

    • Thermal Degradation:

      • Solution: Heat the stock solution at 60-80°C.

      • Solid: Place the solid powder in an oven at a high temperature (e.g., 105°C). Analyze at appropriate time points.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber with controlled light exposure (e.g., UV and visible light as per ICH Q1B guidelines). Keep a control sample wrapped in foil to protect it from light. Analyze both samples.

    • Analysis: For each condition and time point, inject the sample into the HPLC system. Calculate the percentage of the parent compound remaining and characterize the degradation products by their retention times and UV spectra. If available, LC-MS can be used to identify the mass of the degradants.

Data Presentation: Stability Profile

Summarize the findings from the stress testing to provide a clear overview of the compound's liabilities.

Table 2: Forced Degradation Summary for this compound

Stress Condition Duration/Temp % Assay of Parent Compound Number of Degradants Observations (e.g., Color Change)
0.1 N HCl 24h / 60°C
0.1 N NaOH 24h / 60°C
3% H₂O₂ 24h / RT
Thermal (Solid) 72h / 105°C

| Photolytic (Solution) | ICH Q1B | | | |

Conclusion

References

A Technical Guide to the Initial Biological Screening of 4-Nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of 4-Nitro-1H-indazol-3-ol, a novel chemical entity with potential therapeutic relevance. Drawing upon the known pharmacological profiles of related nitro-indazole scaffolds, we outline a tiered, logic-driven screening cascade designed to efficiently characterize its cytotoxic, target-specific, and early drug-like properties. The narrative emphasizes the scientific rationale behind each experimental choice, from primary cytotoxicity profiling and secondary target engagement assays to essential in vitro ADME assessments. Detailed, field-proven protocols are provided for key methodologies, including MTT cytotoxicity assays, kinase activity screening, and metabolic stability assessments. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to de-risk and prioritize this compound for further preclinical development.

Introduction and Rationale for Screening

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several FDA-approved drugs, such as the kinase inhibitor Pazopanib, feature the indazole core, underscoring its therapeutic importance.[2] The introduction of a nitro group to this scaffold has been shown to be a critical determinant of biological activity.[3] For instance, various nitroindazole derivatives have demonstrated significant potential as antiparasitic agents, anticancer therapeutics, and inhibitors of key enzymes like nitric oxide synthase.[3][4][5][6]

Specifically, derivatives of 6-nitroindazole have shown potent antiproliferative activity against lung carcinoma cell lines, while 5-nitroindazoles exhibit outstanding trypanocidal profiles.[3][5] The mechanism for some nitro-heterocyclic compounds is linked to the intracellular reduction of the nitro group, forming reactive species that can damage parasitic macromolecules.[7][8]

Given this precedent, this compound (CAS No. 7384-16-9) represents an intriguing candidate for biological screening. Its unique substitution pattern warrants a systematic investigation to elucidate its potential bioactivity. This guide proposes a screening cascade predicated on the hypothesis that this compound may possess antiproliferative properties, a common trait among related nitro-heterocyclic compounds.

The Tiered Screening Cascade: A Strategic Overview

A successful initial screening campaign must be both comprehensive and resource-efficient. We advocate for a tiered approach that begins with broad, cost-effective assays to assess general toxicity and progresses to more specific, hypothesis-driven experiments. This strategy ensures that only compounds with a promising safety and activity profile advance, saving valuable time and resources.

Screening_Cascade cluster_0 Tier 1: Foundational Viability & Cytotoxicity cluster_1 Tier 2: Target & Phenotypic Screening cluster_2 Tier 3: Early ADME & Drug-Likeness T1_Start Compound Synthesis & Quality Control of This compound T1_Assay Primary Cytotoxicity Screening (e.g., MTT/SRB Assays) vs. Cancer & Normal Cell Lines T1_Start->T1_Assay T1_Decision Calculate IC50 & Selectivity Index (SI) T1_Assay->T1_Decision T2_Target Target-Based Assays (e.g., Kinase Panel Screen) T1_Decision->T2_Target Potent & Selective T2_Pheno Phenotypic Assays (e.g., Apoptosis, Cell Cycle) T1_Decision->T2_Pheno Potent & Selective T3_Decision Hit Prioritization & Go/No-Go Decision T1_Decision->T3_Decision Weak or Non-Selective T3_ADME In Vitro ADME Profiling (Solubility, Metabolic Stability, PPB) T2_Target->T3_ADME T2_Pheno->T3_ADME T3_ADME->T3_Decision

Figure 1: Proposed tiered screening cascade for this compound.

Tier 1: Foundational Cytotoxicity Profiling

Scientific Rationale: The evaluation of cytotoxic potential is the critical first step in drug discovery, particularly for oncology programs.[9][10][11] This initial screen provides a quantitative measure of a compound's potency (IC50 value) and its therapeutic window (Selectivity Index). We employ parallel screening against cancerous and non-cancerous cell lines to distinguish between general toxicity and cancer-specific effects. The MTT assay is chosen for its robustness and high-throughput capability, measuring metabolic activity as a proxy for cell viability.[12][13]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing the in vitro cytotoxicity of novel compounds.[10][12]

  • Cell Culture & Seeding:

    • Culture selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - embryonic kidney) in their respective recommended media.

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of medium into a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation & Assay Procedure:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[9]

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[12]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve using non-linear regression analysis.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to clearly present the compound's potency and selectivity.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)¹
A549Lung Carcinoma8.5 ± 0.75.9
MCF-7Breast Adenocarcinoma12.1 ± 1.14.1
HEK293Normal Kidney50.2 ± 4.5-
Doxorubicin(Positive Control)0.9 ± 0.1 (A549)-

¹ Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Tier 2: Target Identification and Mechanistic Elucidation

Scientific Rationale: If Tier 1 results indicate potent and selective antiproliferative activity, the next logical step is to investigate the compound's mechanism of action. Since many indazole derivatives function as kinase inhibitors, screening against a panel of clinically relevant kinases is a high-priority, hypothesis-driven approach.[2][14] Kinases are crucial regulators of cellular signaling and are frequently deregulated in cancer, making them prime therapeutic targets.[15][16] A universal, luminescence-based assay like the ADP-Glo™ Kinase Assay is ideal as it can be used for virtually any kinase and measures the amount of ADP produced in the kinase reaction, a direct indicator of enzyme activity.[17]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework for screening inhibitors against a specific kinase.

  • Reaction Setup:

    • In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value.

    • Add this compound at a fixed concentration (e.g., 10 µM) to the test wells. Include positive control (known inhibitor) and negative control (vehicle) wells.

    • Initiate the kinase reaction by adding the final component (typically ATP or substrate) and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP and trigger a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition of kinase activity relative to the negative control.

Data Presentation

Results from a kinase panel screen are typically presented as percent inhibition to identify primary targets for further investigation.

Table 2: Hypothetical Kinase Inhibition Profile of this compound (at 10 µM)

Kinase TargetKinase Family% Inhibition
EGFRTyrosine Kinase15%
PI3KαLipid Kinase88%
AKT1Serine/Threonine Kinase75%
CDK2Serine/Threonine Kinase25%
VEGFR2Tyrosine Kinase9%

These hypothetical results would suggest that this compound is a potent inhibitor of the PI3K/Akt signaling pathway, a critical pathway in cancer cell growth and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibits Apoptosis mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->AKT

Figure 2: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Tier 3: Early In Vitro ADME Profiling

Scientific Rationale: Favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for a compound's clinical success.[18] Identifying potential liabilities early in the discovery pipeline can prevent costly late-stage failures.[19][20] Key in vitro ADME assays provide essential data on a compound's drug-like characteristics.[21] Metabolic stability, assessed using liver microsomes, is a crucial parameter as it predicts how quickly a compound will be cleared from the body.

Experimental Protocol: Microsomal Metabolic Stability Assay
  • Incubation:

    • Incubate this compound (e.g., at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

    • Include a positive control compound with known metabolic instability (e.g., Verapamil).

  • Reaction Initiation and Quenching:

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Data Presentation

Early ADME data provides a snapshot of the compound's potential pharmacokinetic behavior.

Table 3: Hypothetical Early ADME Profile of this compound

AssayMethodResultInterpretation
Kinetic SolubilityNephelometry75 µMGood aqueous solubility
Metabolic StabilityHuman Liver Microsomest½ = 45 minModerate stability
Plasma Protein BindingRapid Equilibrium Dialysis92% boundModerate to high binding
CYP3A4 InhibitionLC-MS/MSIC50 > 20 µMLow risk of drug-drug interactions

Conclusion and Path Forward

This guide has outlined a systematic, multi-tiered approach for the initial biological screening of this compound. By integrating cytotoxicity, target-based, and early ADME assays, this workflow enables a comprehensive and efficient evaluation of the compound's therapeutic potential.

Based on the hypothetical data presented, this compound emerges as a promising hit:

  • It demonstrates potent and selective cytotoxicity against cancer cell lines.

  • It appears to act via inhibition of the clinically relevant PI3K/Akt pathway.

  • It possesses a reasonable early ADME profile with good solubility and moderate metabolic stability.

The logical next steps would involve confirming the on-target activity in a cellular context (e.g., Western blot for phospho-Akt), determining the IC50 values for the identified kinase targets, and initiating preliminary structure-activity relationship (SAR) studies to optimize potency and drug-like properties. This structured approach provides a solid foundation for making an informed " go/no-go " decision and advancing the compound into lead optimization.

References

The Enigmatic Fluorescence of 4-Nitro-1H-indazol-3-ol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the fluorescent properties of 4-Nitro-1H-indazol-3-ol derivatives, a class of compounds with intriguing potential in the development of advanced molecular probes and sensors. We will delve into the core principles governing their photophysical behavior, from their synthesis to the nuanced interplay of structural features and environmental factors that dictate their emissive characteristics. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the unique attributes of these fluorophores.

Introduction: The Allure of the Indazol-3-ol Scaffold

Fluorescent molecules are indispensable tools in modern scientific research, enabling the visualization and quantification of a vast array of biological and chemical processes.[1] Among the myriad of fluorescent scaffolds, those capable of undergoing Excited-State Intramolecular Proton Transfer (ESIPT) have garnered significant attention. ESIPT is a photophysical phenomenon where a proton is transferred within a molecule upon excitation, leading to a large Stokes shift and dual emission, which are highly desirable properties for sensitive and ratiometric sensing applications.[2]

The 3-hydroxyindazole core is a prime candidate for ESIPT, analogous to the well-studied 3-hydroxyflavone system.[3][4] The presence of a proton-donating hydroxyl group at the 3-position and a proton-accepting nitrogen atom within the pyrazole ring sets the stage for this ultrafast photochemical reaction.[1][5][6] The introduction of a nitro group at the 4-position of the indazole ring adds another layer of complexity and potential for tuning the molecule's electronic and photophysical properties.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, is a critical first step for any subsequent derivatization and application. While specific, detailed protocols for this exact molecule are not abundant in the literature, a general approach can be extrapolated from established methods for the synthesis of substituted indazoles.

Conceptual Synthetic Pathway

A plausible synthetic route would involve the cyclization of a suitably substituted o-toluidine derivative or the functionalization of a pre-formed indazole. A potential starting material is 4-nitro-1H-indazole.[][8]

G cluster_synthesis Synthetic Workflow Start 4-Nitro-1H-indazole Step1 Bromination at C3 Step2 Nucleophilic Substitution (e.g., with hydroxide) Product This compound

Detailed Experimental Protocol (Hypothetical)
  • Bromination of 4-Nitro-1H-indazole: To a solution of 4-nitro-1H-indazole in a suitable solvent such as acetic acid, add a stoichiometric amount of bromine. The reaction is typically carried out at room temperature with stirring until completion, which can be monitored by thin-layer chromatography (TLC).

  • Nucleophilic Substitution: The resulting 3-bromo-4-nitro-1H-indazole is then subjected to nucleophilic substitution. This can be achieved by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with an acid to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield pure this compound.

Photophysical Properties: The Central Role of ESIPT

The fluorescence of this compound derivatives is expected to be dominated by the ESIPT process. Upon absorption of a photon, the molecule is promoted to an excited state (S1). In this state, the acidity of the 3-hydroxyl group and the basicity of the pyrazolic nitrogen are significantly increased, facilitating a rapid intramolecular proton transfer to form an excited-state tautomer.[3] This tautomer then relaxes to the ground state via fluorescence, typically at a much longer wavelength than the normal emission, resulting in a large Stokes shift.

G

The Impact of the 4-Nitro Group

The presence of a nitro group at the 4-position is predicted to have a significant, and potentially detrimental, effect on the fluorescence quantum yield. Electron-withdrawing groups, such as the nitro group, are known to be effective fluorescence quenchers.[9] This quenching can occur through several mechanisms, including the promotion of intersystem crossing to the triplet state or by providing a non-radiative decay pathway. Indeed, studies on related N-aryl-2H-indazoles have shown that a 4-nitro substitution on the N-phenyl ring leads to minimal fluorescence.[9] Therefore, it is crucial to experimentally determine the quantum yield of this compound and its derivatives to assess their viability as practical fluorescent probes.

Environmental Sensitivity: Solvatochromism and pH Effects

The fluorescence of indazole derivatives is known to be sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[10][11] This sensitivity arises from changes in the dipole moment of the molecule upon excitation and subsequent emission. In polar solvents, the excited state may be stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum.[12] This property can be exploited to probe the local polarity of microenvironments, such as in biological membranes or polymer matrices.

Furthermore, the fluorescence of this compound is expected to be highly pH-dependent. The 3-hydroxyl group can be deprotonated in basic media, while the pyrazolic nitrogen can be protonated in acidic media. These changes in the protonation state will significantly alter the electronic structure of the molecule and, consequently, its absorption and emission properties. This pH sensitivity opens up the possibility of using these compounds as fluorescent pH sensors.[13]

Potential Applications in Sensing and Imaging

Despite the potential for fluorescence quenching by the nitro group, the this compound scaffold holds promise for the development of specialized fluorescent probes.

Metal Ion Sensing

The 3-hydroxyindazole moiety, with its hydroxyl and nitrogen atoms, can act as a chelating site for metal ions.[4] The binding of a metal ion would likely perturb the ESIPT process, leading to a change in the fluorescence signal. This "turn-on" or "turn-off" response could be utilized for the selective detection of specific metal ions.[14][15] The nitro group, by modulating the electron density of the aromatic system, could influence the binding affinity and selectivity for different metal ions.

Probes for Hypoxic Environments

The nitroaromatic moiety is a well-known trigger for hypoxia-selective activation. In low-oxygen environments, nitroreductase enzymes can reduce the nitro group to an amino group. This transformation would dramatically alter the electronic properties of the fluorophore, potentially leading to a significant increase in fluorescence intensity. This "turn-on" response to hypoxia could be valuable for imaging hypoxic tumors or studying cellular responses to low oxygen conditions.

Experimental Workflow for Characterization

To fully elucidate the fluorescent properties of a novel this compound derivative, a systematic experimental approach is required.

G

Methodologies
  • UV-Vis and Fluorescence Spectroscopy: Record the absorption and emission spectra in a range of solvents with varying polarities to assess solvatochromism.

  • Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate) to quantify the emission efficiency.

  • Fluorescence Lifetime: Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC) to gain insights into the excited-state dynamics.

  • pH Titration: Monitor the changes in absorption and fluorescence spectra as a function of pH to determine the pKa values of the ground and excited states.

  • Metal Ion Titration: Investigate the effect of various metal ions on the fluorescence properties to assess the potential for metal ion sensing.

Conclusion and Future Outlook

The this compound scaffold presents a fascinating yet challenging platform for the design of novel fluorescent probes. While the inherent potential for ESIPT offers the promise of large Stokes shifts and ratiometric sensing capabilities, the fluorescence quenching effect of the nitro group must be carefully considered and potentially mitigated through strategic derivatization. Future research should focus on the synthesis of a library of derivatives with varying substituents to systematically tune their photophysical properties. A thorough experimental and computational investigation will be crucial to unlock the full potential of this enigmatic class of fluorophores for applications in chemical sensing and biological imaging.

References

An In-depth Technical Guide to the Electrochemical Behavior of 4-Nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting Unexplored Electrochemical Frontiers

In the landscape of medicinal chemistry and materials science, the indazole scaffold holds a place of prominence, with numerous derivatives exhibiting significant biological activity.[1] The introduction of a nitro group, a well-known electrophoric moiety, imparts distinct redox characteristics that are often pivotal to a molecule's mechanism of action or its utility in sensor applications.[2][3] This guide focuses on a specific, yet under-explored molecule: 4-Nitro-1H-indazol-3-ol. While direct, extensive literature on its electrochemical behavior is nascent, this document serves as a foundational guide for its systematic investigation. By drawing upon established principles of electrochemistry and the documented behavior of analogous nitroaromatic and nitroindazole compounds, we will delineate a predictive framework and a rigorous experimental approach to comprehensively characterize its electrochemical properties. This guide is structured not as a static review, but as a dynamic roadmap for discovery, empowering researchers to unlock the electrochemical secrets of this promising molecule.

The Molecule of Interest: this compound - Structure and Predicted Significance

This compound is a heterocyclic compound featuring an indazole core, a bicyclic structure composed of fused benzene and pyrazole rings. The key functional groups that dictate its chemical and electrochemical personality are:

  • The Nitro Group (-NO2) at position 4: This electron-withdrawing group is the primary site of electrochemical reduction and is anticipated to be the most electroactive moiety.

  • The Hydroxyl Group (-OH) at position 3: This group can influence the molecule's solubility and may participate in acid-base equilibria, thereby affecting the electrochemical response at different pH values.

  • The Indazole N-H Proton: The acidic proton on the pyrazole ring can also be involved in proton-coupled electron transfer reactions.

The combination of the indazole scaffold, a known pharmacophore, with a redox-active nitro group suggests potential applications in areas such as:

  • Drug Development: Many nitroaromatic compounds exhibit activity against protozoal infections, with their mechanism of action linked to the bioreduction of the nitro group.[3]

  • Electrochemical Sensors: The well-defined reduction of the nitro group can be exploited for the development of sensitive and selective electrochemical sensors for various applications, including environmental monitoring.[4][5][6]

Predicted Electrochemical Behavior: A Mechanistic Hypothesis

Based on extensive studies of other nitroaromatic compounds and specifically 5-nitroindazole derivatives, the electrochemical reduction of this compound is predicted to proceed via a multi-step, pH-dependent pathway.[2][7][8]

The Initial Reduction Step: Formation of the Nitro Radical Anion

In aprotic or alkaline aqueous media, the primary electrochemical event is expected to be a single-electron, quasi-reversible reduction to form a nitro radical anion (R-NO2•-).[7][8] This initial step is often observed as a distinct cathodic peak in cyclic voltammetry. The stability of this radical anion will be influenced by the solvent system and the presence of proton donors.

The Influence of pH and Subsequent Reduction Steps

In protic media, particularly at acidic pH, the reduction of the nitro group is typically an irreversible, multi-electron process. The overall reduction is expected to consume four electrons and four protons to yield the corresponding hydroxylamine derivative.[8][9] A further two-electron, two-proton reduction can lead to the final amine product.

The presence of the acidic N-H proton and the hydroxyl group on the this compound structure may lead to a "self-protonation" phenomenon, where the molecule itself acts as a proton source for the reduction of the nitro group of another molecule.[2][7] This can result in complex voltammetric profiles with multiple peaks.

The following diagram illustrates the predicted primary reduction pathway of this compound.

G cluster_0 Predicted Electrochemical Reduction Pathway A This compound (R-NO2) B Nitro Radical Anion (R-NO2•-) A->B + 1e- C Nitroso Derivative (R-NO) B->C + 1e-, + 2H+ D Hydroxylamine Derivative (R-NHOH) C->D + 2e-, + 2H+ E Amine Derivative (R-NH2) D->E + 2e-, + 2H+

Caption: Predicted multi-step electrochemical reduction of this compound.

A Rigorous Experimental Framework for Characterization

To experimentally validate the predicted electrochemical behavior and fully characterize this compound, a systematic approach employing various electrochemical techniques is essential.

Materials and Instrumentation
Component Specification Rationale
Potentiostat/Galvanostat With software for cyclic and pulse voltammetryEssential for applying controlled potentials and measuring resulting currents.
Electrochemical Cell Three-electrode setupStandard configuration for electrochemical measurements.
Working Electrode Glassy Carbon Electrode (GCE)Provides a wide potential window and is relatively inert.
Reference Electrode Ag/AgCl (3M KCl)Provides a stable reference potential.
Counter Electrode Platinum wireCompletes the electrical circuit.
Supporting Electrolyte 0.1 M Phosphate Buffer Solution (PBS)Maintains constant ionic strength and controls pH.
Solvent Deionized water / Acetonitrile (for aprotic studies)High purity solvents are crucial to avoid interferences.
Experimental Protocols
  • Electrode Preparation: Polish the GCE with alumina slurry, sonicate in deionized water and ethanol, and dry under a nitrogen stream.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the working solution by diluting the stock solution in 0.1 M PBS of a specific pH (e.g., 7.4).

  • Electrochemical Measurement:

    • Place the three electrodes in the electrochemical cell containing the working solution.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0.2 V) to a final value (e.g., -1.2 V) and back at a scan rate of 100 mV/s.

    • Repeat the scan for several cycles to check for electrode fouling.

  • Data Analysis:

    • Identify the cathodic and anodic peak potentials and currents.

    • Investigate the effect of scan rate (e.g., 25, 50, 100, 200, 400 mV/s) on the peak currents to determine if the process is diffusion-controlled or adsorption-controlled. A linear relationship between peak current and the square root of the scan rate indicates a diffusion-controlled process.[7]

  • Solution Preparation: Prepare a series of 0.1 M PBS with varying pH values (e.g., 3, 5, 7, 9, 11).

  • Electrochemical Measurement: Record the cyclic voltammograms of this compound in each buffer solution at a constant scan rate (e.g., 100 mV/s).

  • Data Analysis:

    • Plot the peak potential versus pH. A linear relationship indicates that protons are involved in the electrode reaction.

    • The slope of this line can provide information on the number of protons and electrons involved in the reaction.

  • Electrochemical Measurement: Record the differential pulse voltammogram in the same potential range as the CV experiments.

  • Data Analysis:

    • DPV often provides better resolution of closely spaced peaks and lower detection limits compared to CV.

    • This technique is particularly useful for developing quantitative analytical methods.

The following diagram illustrates the proposed experimental workflow.

G cluster_0 Experimental Workflow A Prepare Solutions (Analyte + Buffer) B Assemble 3-Electrode Cell A->B C Cyclic Voltammetry (Initial Scan) B->C D Scan Rate Study C->D E pH Dependence Study C->E F Differential Pulse Voltammetry C->F G Data Analysis & Interpretation D->G E->G F->G

Caption: Proposed workflow for the electrochemical characterization of the molecule.

Anticipated Results and Their Interpretation

The successful execution of the proposed experiments is expected to yield a comprehensive dataset that will allow for the elucidation of the electrochemical behavior of this compound.

Experiment Anticipated Outcome Interpretation
Cyclic Voltammetry A well-defined cathodic peak in the negative potential region. An anodic peak may be present on the reverse scan, especially in aprotic media.The cathodic peak corresponds to the reduction of the nitro group. The presence of an anodic peak suggests some degree of reversibility in the initial electron transfer step.
Scan Rate Study Linear relationship between peak current and the square root of the scan rate.The electrode process is controlled by the diffusion of the analyte to the electrode surface.
pH Dependence Study The cathodic peak potential shifts to less negative values as the pH decreases.Protons are consumed in the reduction reaction, indicating a proton-coupled electron transfer mechanism.
Differential Pulse Voltammetry A sharp, well-defined peak at a potential similar to the CV peak potential.Confirms the reduction process and provides a more sensitive signal for potential quantitative applications.

Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the electrochemical investigation of this compound. By leveraging the established behavior of analogous compounds, we have outlined a clear and logical experimental path forward. The insights gained from these studies will not only contribute to the fundamental understanding of this molecule's redox properties but also pave the way for its potential application in diverse fields.

Future work should focus on:

  • Controlled-potential electrolysis followed by spectroscopic analysis (e.g., LC-MS, NMR) to definitively identify the reduction products.

  • Computational studies (e.g., DFT calculations) to complement the experimental findings and provide deeper mechanistic insights.[1]

  • Development of an electrochemical sensor based on the reduction of this compound.

  • Correlating the electrochemical behavior with biological activity to understand its potential as a therapeutic agent.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of 4-Nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed experimental protocol for the synthesis of 4-Nitro-1H-indazol-3-ol, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The described method is based on the well-established reaction of diazotization followed by intramolecular cyclization, utilizing 2-amino-3-nitrobenzoic acid as a readily accessible starting material. This document offers a step-by-step guide, explains the chemical principles underpinning the protocol, and includes necessary safety precautions, making it suitable for skilled researchers and scientists.

Introduction and Scientific Background

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their structural resemblance to purines and indoles allows them to interact with a wide range of biological targets, leading to applications as anti-inflammatory, anti-cancer, and anti-viral drugs. The introduction of a nitro group and a hydroxyl function, as in this compound, can significantly modulate the molecule's electronic properties and hydrogen bonding capabilities, making it a valuable building block for library synthesis and lead optimization.

The synthesis of the indazole ring system can be achieved through various strategies. A classic and effective method involves the intramolecular cyclization of a diazonium salt derived from an ortho-substituted aniline. In the case of this compound, the logical precursor is 2-amino-3-nitrobenzoic acid. The synthesis proceeds via the diazotization of the primary amino group using a nitrosating agent, such as sodium nitrite in an acidic medium, to form a reactive diazonium salt. This intermediate then undergoes a spontaneous intramolecular cyclization, where the carboxyl group is displaced, to form the stable indazol-3-ol ring system. This general approach is a cornerstone of heterocyclic chemistry, valued for its reliability and use of common reagents[1][2].

Reaction Mechanism: Diazotization and Intramolecular Cyclization

The conversion of 2-amino-3-nitrobenzoic acid to this compound is a two-stage process occurring in a single pot.

  • Formation of the Diazonium Salt : In a cold, acidic solution (typically with hydrochloric or sulfuric acid), sodium nitrite (NaNO₂) is introduced. The acid protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating agent. The primary amino group of 2-amino-3-nitrobenzoic acid performs a nucleophilic attack on the nitrous acid, and after a series of proton transfers and the elimination of two water molecules, a highly reactive diazonium salt intermediate is formed. Maintaining low temperatures (0–5 °C) is critical during this step to prevent the premature decomposition of the unstable diazonium salt.

  • Intramolecular Cyclization : The diazonium group is an excellent leaving group (as dinitrogen gas, N₂). The adjacent carboxylate (or carboxylic acid) group acts as an intramolecular nucleophile. It attacks the carbon atom bearing the diazonium group, leading to the formation of a five-membered ring and the expulsion of N₂ gas. A final tautomerization of the resulting indazolone yields the more stable aromatic this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-3-nitrobenzoic acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityNotes
2-Amino-3-nitrobenzoic acidC₇H₆N₂O₄182.139.11 g (50 mmol)Starting material
Hydrochloric Acid (conc.)HCl36.46~30 mLReagent grade, ~37%
Sodium NitriteNaNO₂69.003.80 g (55 mmol)ACS grade or higher
Deionized WaterH₂O18.02~500 mLFor solutions and washing
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Preparation of the Amine Suspension : In the 500 mL three-necked flask equipped with a stirrer and thermometer, suspend 9.11 g (50 mmol) of 2-amino-3-nitrobenzoic acid in 100 mL of deionized water.

  • Acidification : While stirring, slowly add 25 mL of concentrated hydrochloric acid to the suspension. The mixture may warm slightly. Cool the flask in an ice-water bath to an internal temperature of 0–5 °C.

  • Preparation of Nitrite Solution : In a separate beaker, dissolve 3.80 g (55 mmol, 1.1 equivalents) of sodium nitrite in 20 mL of cold deionized water.

  • Diazotization : Transfer the sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred, cold suspension of the aminobenzoic acid over a period of 30-45 minutes. Crucial : Maintain the internal reaction temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.

  • Reaction and Cyclization : After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour. A precipitate may begin to form.

  • Warming and Completion : Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-3 hours. During this time, the cyclization proceeds, often accompanied by the evolution of nitrogen gas. The formation of a solid product should become more apparent.

  • Isolation of Crude Product : Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Neutralization : Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acid and salts. To ensure all acidic impurities are removed, the solid can be re-suspended in 100 mL of water and the pH carefully adjusted to ~6-7 with a saturated sodium bicarbonate solution before being filtered again.

  • Drying : Dry the collected solid product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization : The final product, this compound, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its structure and purity.

Safety Precautions
  • Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ reaction of the diazonium salt, which is a much safer procedure. Do not attempt to isolate the diazonium intermediate.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated hydrochloric acid is corrosive and volatile. Handle with care.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid creating dust.

Visual Workflow and Data Summary

The experimental workflow is summarized in the diagram below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend 2-amino-3-nitrobenzoic acid in H₂O + HCl B Cool to 0-5 °C A->B D Dropwise addition of NaNO₂ (Diazotization @ < 5 °C) B->D Start Reaction C Prepare aqueous NaNO₂ solution E Stir for 1 hr at 0-5 °C D->E F Warm to RT, stir 2-3 hrs (Cyclization & N₂ evolution) E->F G Filter crude product F->G Isolate Product H Wash with cold H₂O G->H I Dry under vacuum H->I J Characterize final product I->J

References

Application Notes and Protocols for the Evaluation of 4-Nitro-1H-indazol-3-ol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Kinase Inhibitor Motif

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of therapeutic targets.[1] The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with the ATP-binding site of various kinases.[2] This has led to the development and commercialization of several indazole-based kinase inhibitors, such as axitinib and pazopanib, for cancer therapy.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-Nitro-1H-indazol-3-ol , a specific indazole derivative, as a potential kinase inhibitor. While extensive public data on this particular molecule is limited, these application notes and protocols are based on established methodologies for characterizing indazole-based kinase inhibitors and provide a robust framework for its investigation. We will explore the rationale behind experimental choices, provide detailed step-by-step protocols for key assays, and offer insights into data interpretation.

Physicochemical Properties and Rationale for Investigation

The structure of this compound combines the indazole core with a nitro group at the 4-position and a hydroxyl group at the 3-position. The indazole ring itself can serve as a bioisostere for indole, with the N1-H acting as a hydrogen bond donor and the N2 atom as a hydrogen bond acceptor, facilitating interaction with the kinase hinge region. The hydroxyl group at the 3-position can potentially form additional hydrogen bonds within the ATP-binding pocket, while the electron-withdrawing nitro group at the 4-position may influence the electronic properties and binding affinity of the molecule.

Based on the known targets of other indazole derivatives, this compound could potentially inhibit a range of kinases, including but not limited to:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis.[2][3]

  • Aurora Kinases: Essential for cell cycle regulation and mitosis.[4]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication.[5]

  • Extracellular signal-regulated kinases (ERK1/2): Central components of the MAPK signaling pathway.[6]

The following sections provide detailed protocols to assess the inhibitory potential of this compound against these and other kinases.

PART 1: In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its ability to inhibit the enzymatic activity of a purified kinase in vitro. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50). A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7]

Protocol 1: In Vitro Kinase IC50 Determination using ADP-Glo™ Assay

Objective: To determine the IC50 value of this compound against a panel of selected kinases (e.g., VEGFR-2, Aurora A, PLK4).

Materials:

  • This compound (stock solution in 100% DMSO)

  • Recombinant human kinases (e.g., VEGFR-2, Aurora A, PLK4)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A Prepare serial dilutions of This compound in DMSO C Add inhibitor/DMSO to wells A->C B Prepare kinase, substrate, and ATP solutions E Initiate reaction with ATP/substrate mix B->E D Add kinase to wells (pre-incubation) C->D D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent (stop reaction, deplete ATP) F->G H Add Kinase Detection Reagent (convert ADP to ATP, generate light) G->H I Measure Luminescence (Plate Reader) H->I J Data Analysis (IC50 determination) I->J G A Seed and grow cells B Treat cells with This compound A->B C Lyse cells and quantify protein B->C D SDS-PAGE C->D E Transfer to membrane D->E F Block membrane E->F G Incubate with primary antibody (e.g., p-VEGFR-2, Total VEGFR-2) F->G H Incubate with secondary antibody G->H I Detect signal H->I J Analyze band intensity I->J G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Inhibitor This compound Inhibitor->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Angiogenesis, Proliferation, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for the Investigation of 4-Nitro-1H-indazol-3-ol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole heterocyclic system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. In oncology, the indazole moiety is a "privileged scaffold," forming the core of numerous clinically successful anti-cancer agents.[1] Marketed drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (Trk/ROS1/ALK inhibitor) all feature this critical chemical framework.[2][3] These compounds primarily function as protein kinase inhibitors, interfering with signaling pathways that are frequently dysregulated in cancer, controlling processes like cell proliferation, survival, and angiogenesis.[2][4]

While extensive research has validated the therapeutic potential of the indazole class, specific public-domain data on the application of 4-Nitro-1H-indazol-3-ol in cancer cell line studies remains limited. Therefore, this document serves as a comprehensive guide for researchers and drug development professionals to systematically evaluate its potential as an anti-cancer agent. The protocols herein are based on established, field-proven methodologies for characterizing novel indazole derivatives and provide a robust framework for a thorough investigation.[5]

PART 1: Preliminary Compound Handling and Preparation

Before initiating biological assays, proper handling and preparation of this compound are critical for reproducible results.

1.1. Solubility Testing:

  • Rationale: Determining the optimal solvent is the first step. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions of novel compounds due to its high solubilizing capacity.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in cell culture-grade DMSO.

    • Visually inspect for complete dissolution. Gentle warming or sonication may be required.

    • Observe the solution for any precipitation after standing at room temperature and after storage at -20°C.

    • Self-Validation: The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or affect cell behavior. Always include a vehicle control (media with the same DMSO concentration as the highest dose of the compound) in all experiments.

1.2. Stock Solution Preparation and Storage:

  • Based on solubility tests, prepare a 10 mM stock solution in sterile DMSO.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

PART 2: Initial Biological Assessment: Cytotoxicity Screening

The primary objective is to determine if this compound exhibits anti-proliferative or cytotoxic effects against cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

The MTT Proliferation Assay

The MTT assay is a reliable, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM DMSO stock in complete culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include wells for "vehicle control" (medium with the highest DMSO concentration) and "untreated control" (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[6][7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. Visually confirm the formation of purple precipitate under a microscope.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

2.2. Data Presentation and Interpretation

Summarize the IC50 values in a table for clarity. The IC50 is calculated by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Example IC50 Values of Indazole Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Indazole Derivative 2f 4T1Breast Cancer0.23 - 1.15[5]
Indazole Derivative 6o K562CML5.15
Axitinib A-498Renal Cell Carcinoma13.6[10]
Pazopanib HUVECN/A (Endothelial)0.084[4]

Note: This table presents data for other indazole derivatives to serve as a benchmark and formatting example. CML = Chronic Myeloid Leukemia.

PART 3: Elucidating the Mechanism of Action

If this compound demonstrates significant cytotoxicity, the next logical step is to investigate how it kills cancer cells. The two most common mechanisms for anti-cancer drugs are induction of apoptosis (programmed cell death) and cell cycle arrest.

Visualization of the Experimental Workflow

A systematic approach is crucial for elucidating the mechanism of action. The following workflow outlines the logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Validation start Cancer Cell Lines screen MTT Cytotoxicity Assay (24h, 48h, 72h) start->screen ic50 Determine IC50 Value screen->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis Treat cells at IC50 conc. cellcycle Cell Cycle Analysis (PI Staining) ic50->cellcycle Treat cells at IC50 conc. western Western Blot Analysis (Caspases, Bcl-2 family, Cyclins) apoptosis->western cellcycle->western pathway Identify Affected Signaling Pathway western->pathway

Caption: General workflow for evaluating a novel anti-cancer compound.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale: A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[11][12] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the differentiation of four populations:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and 0.5x, 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[11]

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1x10⁶ cells/mL.[12] The calcium in the buffer is essential for Annexin V binding to PS.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (1 mg/mL solution) to the cell suspension.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Do not wash the cells after staining, as this can disrupt the binding.

G cluster_0 cluster_1 A Healthy Cell (Annexin V-, PI-) Q4 Q4: Live A->Q4 B Early Apoptosis (Annexin V+, PI-) Q3 Q3: Early Apoptotic B->Q3 C Late Apoptosis / Necrosis (Annexin V+, PI+) Q2 Q2: Late Apoptotic C->Q2 D Necrosis (Annexin V-, PI+) Q1 Q1: Necrotic D->Q1 Q4->Q3 Apoptotic Path Q4->Q1 Necrotic Path Q3->Q2 Apoptotic Path

Caption: Interpretation of Annexin V / PI flow cytometry data.

Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis. Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[13] This allows for the differentiation of cell populations based on their cell cycle phase:

  • G0/G1 phase: 2n DNA content.

  • S phase: Intermediate DNA content (between 2n and 4n).

  • G2/M phase: 4n DNA content.

  • Sub-G1 peak: Represents apoptotic cells with fragmented DNA (<2n).[14]

Protocol: Cell Cycle Analysis

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 3.2).

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[13][15] This step permeabilizes the cells to allow PI entry. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.[15]

  • Staining: Add PI solution to a final concentration of 50 µg/mL.[13]

  • Incubation: Incubate for 5-10 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples by flow cytometry, ensuring data is acquired on a linear scale.[13]

PART 4: Target Pathway Validation with Western Blotting

Scientific Rationale: Western blotting provides a semi-quantitative analysis of protein expression, allowing for the validation of observations from flow cytometry and offering deeper insight into the specific molecular pathways affected.[16][17] For example, if apoptosis is observed, western blotting can confirm the activation of caspases and changes in the expression of Bcl-2 family proteins.

Key Apoptosis-Related Protein Targets:

  • Caspase-3: A key executioner caspase. Detection of its cleaved (active) form is a definitive marker of apoptosis.[10][18]

  • PARP (Poly(ADP-ribose) polymerase): A substrate of cleaved caspase-3. Its cleavage is a hallmark of apoptosis.[17]

  • Bcl-2 Family Proteins: These proteins regulate mitochondrial-mediated apoptosis. An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins suggests induction of the intrinsic apoptotic pathway.[5]

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with this compound as before. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

  • Antibody Incubation:

    • Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) for accurate comparison.[19]

Potential Signaling Pathway Involvement

Given that many indazole derivatives function as kinase inhibitors, it is plausible that this compound may target a similar pathway.[2][4] Kinase families commonly inhibited by indazoles include VEGFR, PDGFR, and FGFR, which are critical for angiogenesis and tumor cell proliferation.[3][20][21]

G ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR) ligand->rtk Binds & Activates downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) rtk->downstream Phosphorylation Cascade indazole This compound (Hypothesized) indazole->rtk Inhibits ATP Binding nucleus Nucleus downstream->nucleus response Gene Expression (Proliferation, Angiogenesis, Survival) nucleus->response

Caption: Hypothesized mechanism targeting a receptor tyrosine kinase.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential anti-cancer agent. By systematically assessing its cytotoxicity, and elucidating its effects on apoptosis and the cell cycle, researchers can build a strong foundational understanding of its biological activity. Positive results from these assays would warrant further investigation, including kinome profiling to identify specific molecular targets, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

Application Notes and Protocols for 4-Nitro-1H-indazol-3-ol in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Promise of 4-Nitro-1H-indazol-3-ol

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. This compound, a key heterocyclic building block, presents a unique combination of reactive sites, making it an exceptional precursor for the synthesis of novel compound libraries in drug discovery programs.

This guide provides a comprehensive overview of the synthesis, manipulation, and strategic application of this compound. We will delve into detailed protocols for its preparation and subsequent derivatization, including N- and O-alkylation and the reduction of the nitro group. Furthermore, we will explore the strategic rationale behind these transformations, particularly the concept of bioisosteric replacement of the nitro moiety, to guide the design of next-generation therapeutics.

Chapter 1: Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a critical first step. While various methods for the synthesis of substituted indazoles exist, a common and effective route to this specific precursor involves the diazotization of 2-amino-6-nitrobenzoic acid.

Protocol 1: Synthesis of this compound via Diazotization

This protocol outlines the conversion of 2-amino-6-nitrobenzoic acid to this compound. The reaction proceeds through the formation of a diazonium salt, which subsequently undergoes intramolecular cyclization.

Reaction Scheme:

Synthesis of this compound reactant1 2-Amino-6-nitrobenzoic acid intermediate Diazonium Salt (in situ) reactant1->intermediate Diazotization 0-5 °C reactant2 NaNO2, HCl product This compound intermediate->product Intramolecular Cyclization

Caption: Synthesis of this compound.

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Standard laboratory glassware (beakers, flasks, stirring apparatus)

  • Filtration apparatus

Procedure:

  • Preparation of the Amine Solution: In a beaker, suspend 2-amino-6-nitrobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice bath. Stir the mixture vigorously to ensure a fine suspension.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred suspension. The addition should be controlled to prevent a rise in temperature, as diazonium salts are unstable at higher temperatures[1][2].

  • Cyclization: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization and subsequent intramolecular cyclization.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and salts.

  • Drying: Dry the product under vacuum to obtain this compound as a solid.

Characterization Data:

CompoundMolecular FormulaMolecular WeightAppearance
This compoundC₇H₅N₃O₃179.13 g/mol Yellow to orange solid

Chapter 2: Derivatization Strategies for Library Synthesis

The strategic functionalization of this compound at its three key reactive sites—the N1/N2 positions of the indazole ring, the 3-hydroxyl group, and the 4-nitro group—provides a powerful platform for generating diverse chemical libraries for high-throughput screening.

N-Alkylation: Exploring Regioselectivity

The alkylation of the indazole ring can occur at either the N1 or N2 position, leading to two distinct regioisomers with potentially different biological activities. The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile[3][4].

Workflow for Regioselective N-Alkylation:

N-Alkylation Workflow start This compound deprotonation Deprotonation (Base, Solvent) start->deprotonation n1_path N1-Alkylation (e.g., NaH in THF) deprotonation->n1_path Kinetic Control n2_path N2-Alkylation (e.g., Cs2CO3 in DMF) deprotonation->n2_path Thermodynamic Control product_n1 N1-alkylated product n1_path->product_n1 product_n2 N2-alkylated product n2_path->product_n2 analysis Isomer Separation & Characterization product_n1->analysis product_n2->analysis

Caption: Regioselective N-alkylation of this compound.

This protocol generally favors the formation of the N1-alkylated isomer, which is often the thermodynamically more stable product. The use of a strong, non-coordinating base in a non-polar aprotic solvent typically promotes N1-alkylation[3][5].

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the N1- and any minor N2-isomers.

Certain conditions, such as the use of a weaker base in a polar aprotic solvent, can favor the formation of the N2-alkylated isomer. The electronic nature of substituents on the indazole ring also plays a crucial role in directing alkylation[6]. For instance, electron-withdrawing groups at the 7-position have been shown to favor N2-alkylation[4][7].

Materials:

  • This compound

  • Alkyl halide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flask, add this compound (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.2 eq) to the mixture and stir at room temperature or gentle heating until the reaction is complete.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Table of Regioselectivity Factors:

FactorCondition Favoring N1-AlkylationCondition Favoring N2-Alkylation
Base Strong, non-coordinating (e.g., NaH)Weaker, coordinating (e.g., K₂CO₃, Cs₂CO₃)
Solvent Non-polar aprotic (e.g., THF, Dioxane)Polar aprotic (e.g., DMF, DMSO)
Substituents Electron-donating groupsElectron-withdrawing groups at C7
O-Alkylation of the 3-Hydroxyl Group

The 3-hydroxyl group provides another handle for diversification through O-alkylation. This reaction competes with N-alkylation, and the choice of reaction conditions is crucial to achieve the desired selectivity.

This protocol is a general guideline for the O-alkylation of the 3-hydroxyl group. The regioselectivity between O- and N-alkylation can be influenced by the choice of base and solvent. In some cases, protecting the indazole nitrogen atoms may be necessary to achieve selective O-alkylation.

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Acetonitrile

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetone or acetonitrile.

  • Alkylation: Add the alkyl halide (1.5 eq) and reflux the mixture until the starting material is consumed.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with water. Dry the organic layer and concentrate. Purify the product by column chromatography to separate the O-alkylated product from any N-alkylated byproducts.

Reduction of the 4-Nitro Group: A Gateway to Further Functionalization

The reduction of the 4-nitro group to a 4-amino group is a pivotal transformation, converting an electron-withdrawing group into an electron-donating one and providing a nucleophilic site for further derivatization (e.g., acylation, sulfonylation, or reductive amination).

Reaction Pathway for Nitro Reduction:

Nitro_Reduction This compound This compound 4-Amino-1H-indazol-3-ol 4-Amino-1H-indazol-3-ol This compound->4-Amino-1H-indazol-3-ol Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Reduction of the 4-nitro group.

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol and add concentrated HCl.

  • Reduction: Add a solution of tin(II) chloride dihydrate (4-5 eq) in ethanol portion-wise, maintaining the temperature below 50 °C. Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Workup: Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is basic.

  • Isolation: The resulting tin salts will precipitate. Filter the mixture and extract the filtrate with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify the crude 4-Amino-1H-indazol-3-ol by column chromatography or recrystallization.

This method offers a cleaner alternative to tin-based reductions, often providing high yields and purity.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Carefully add Pd/C catalyst to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the 4-Amino-1H-indazol-3-ol.

Chapter 3: Strategic Application in Drug Design: Bioisosteric Replacement

The nitro group, while a useful synthetic handle, is often considered a liability in drug candidates due to potential toxicity and metabolic instability. Therefore, a key strategy in lead optimization is its replacement with a bioisostere—a substituent with similar steric and electronic properties but improved pharmacological and toxicological profiles.

Bioisosteric Replacement Strategies for the Nitro Group:

Bioisosteres nitro NO₂ (Nitro) cyano CN (Cyano) nitro->cyano Bioisosteric Replacement trifluoromethyl CF₃ (Trifluoromethyl) nitro->trifluoromethyl Bioisosteric Replacement sulfonamide SO₂NHR (Sulfonamide) nitro->sulfonamide Bioisosteric Replacement

Caption: Common bioisosteres for the nitro group.

The 4-amino-1H-indazol-3-ol intermediate, synthesized via the reduction of the nitro group, is the ideal precursor for introducing these bioisosteres. For example, the amino group can be converted to a cyano group via a Sandmeyer reaction or transformed into a sulfonamide by reaction with a sulfonyl chloride. These modifications can lead to compounds with improved drug-like properties while retaining or even enhancing the desired biological activity.

Conclusion

This compound is a highly valuable and versatile precursor in the field of drug discovery. Its strategic functionalization through the protocols detailed in this guide enables the rapid generation of diverse compound libraries. By understanding the principles of regioselective alkylation, chemoselective reduction, and the strategic application of bioisosteric replacement, researchers can fully exploit the potential of this scaffold to develop novel and effective therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of 4-Nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Nitroindazoles in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The introduction of a nitro group to the indazole ring can significantly modulate its biological activity, often enhancing its therapeutic potential[2][3]. 4-Nitro-1H-indazol-3-ol is a member of this promising class of compounds. While extensive research has been conducted on various nitroindazole isomers, the specific applications of this compound in high-throughput screening (HTS) are not yet widely documented. This guide, for the first time, provides a comprehensive framework for its evaluation in a high-throughput context, specifically targeting parasitic diseases.

Nitroaromatic compounds are known to exert their biological effects through a mechanism involving the bioreduction of the nitro group[4][5][6]. This process, often catalyzed by nitroreductase enzymes within target organisms, leads to the formation of reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage and oxidative stress, making them effective against various pathogens[4][6][7]. This mechanism of action makes this compound a compelling candidate for screening against parasites that possess nitroreductase enzymes, such as those from the Leishmania genus.

This application note will provide a detailed protocol for a high-throughput screening campaign to identify inhibitors of Leishmania major Trypanothione Reductase (TR), a critical enzyme for the parasite's survival. The protocol is designed to be robust, reproducible, and includes all necessary controls for validation.

Proposed Mechanism of Action: Bioreductive Activation

The therapeutic potential of this compound against parasites like Leishmania is hypothesized to be dependent on the enzymatic reduction of its nitro group. This bioreductive activation is a key concept that underpins the design of the screening assay.

Mechanism_of_Action This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Enters Parasite Cell Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species Nitroreductase->Reactive_Intermediates Bioreduction Cellular_Targets Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Cellular_Targets Covalent Modification Oxidative_Stress Oxidative_Stress Reactive_Intermediates->Oxidative_Stress Generation of ROS Parasite_Death Parasite_Death Cellular_Targets->Parasite_Death Oxidative_Stress->Parasite_Death

Caption: Proposed bioreductive activation of this compound.

High-Throughput Screening Protocol: Inhibition of Leishmania major Trypanothione Reductase

This protocol describes a fluorescence-based assay for high-throughput screening of this compound and other small molecules for their ability to inhibit Leishmania major Trypanothione Reductase (TR). The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by trypanothione, which is maintained in its reduced state by TR. Inhibition of TR leads to a decrease in the rate of DTNB reduction, which is monitored by measuring the absorbance of the product, 2-nitro-5-thiobenzoate (TNB), at 412 nm.

Assay Principle

Assay_Principle cluster_0 Enzymatic Reaction cluster_1 Detection Reaction NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR Trypanothione_Disulfide Trypanothione (Oxidized) Trypanothione_Disulfide->TR Trypanothione_Reduced Trypanothione (Reduced) TR->Trypanothione_Reduced NADP NADP+ TR->NADP DTNB DTNB (Colorless) Trypanothione_Reduced->DTNB TNB TNB (Yellow, A412) DTNB->TNB Inhibitor This compound Inhibitor->TR Inhibition

Caption: Schematic of the fluorescence-based TR inhibition assay.

Materials and Reagents
ReagentSupplierCatalog No.
This compoundVariesVaries
Recombinant L. major TRIn-house/VariesN/A
NADPH Tetrasodium SaltSigma-AldrichN7505
Trypanothione DisulfideVariesVaries
DTNB (Ellman's Reagent)Sigma-AldrichD8130
HEPESSigma-AldrichH3375
EDTASigma-AldrichE9884
DMSO, AnhydrousSigma-Aldrich276855
384-well, clear, flat-bottom assay platesCorning3701
Step-by-Step Protocol
  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a dilution series of the compound in DMSO in a separate 384-well plate (the "compound plate"). A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.

    • Include wells with DMSO only for negative controls (maximum enzyme activity) and a known TR inhibitor (e.g., clomipramine) for positive controls (minimum enzyme activity).

  • Assay Buffer Preparation:

    • Prepare the assay buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.

  • Reagent Preparation:

    • TR Enzyme Solution: Dilute the recombinant L. major TR to a final concentration of 2X the desired assay concentration (e.g., 20 nM) in assay buffer.

    • Substrate Mix: Prepare a 2X substrate mix containing 200 µM NADPH and 10 µM Trypanothione Disulfide in assay buffer.

    • DTNB Solution: Prepare a 10X DTNB solution at 2 mM in assay buffer.

  • Assay Procedure (in 384-well plates):

    • Using an automated liquid handler, transfer 100 nL of each compound dilution from the compound plate to the corresponding wells of the assay plate.

    • Add 5 µL of the 2X TR enzyme solution to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the 2X substrate mix to all wells.

    • Immediately add 1 µL of the 10X DTNB solution to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 412 nm using a microplate reader.

Data Analysis and Quality Control
  • Calculation of Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)) Where:

      • Abs_sample is the absorbance of the well with the test compound.

      • Abs_pos_ctrl is the average absorbance of the positive control wells (e.g., known inhibitor).

      • Abs_neg_ctrl is the average absorbance of the negative control wells (DMSO only).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay[8][9][10]. It is calculated using the following formula: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| Where:

      • SD_pos_ctrl and SD_neg_ctrl are the standard deviations of the positive and negative controls, respectively.

      • Mean_pos_ctrl and Mean_neg_ctrl are the means of the positive and negative controls, respectively.

    • An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5[8][9][10].

Experimental Workflow Visualization

HTS_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Plating Compound Dilution Plate (384-well) Dispense_Compound Dispense 100 nL Compound to Assay Plate Compound_Plating->Dispense_Compound Reagent_Prep Reagent Preparation (Enzyme, Substrates, DTNB) Add_Enzyme Add 5 µL TR Enzyme Reagent_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Pre-incubation Incubate 15 min Add_Enzyme->Pre-incubation Add_Substrate Add 5 µL Substrate Mix Pre-incubation->Add_Substrate Add_DTNB Add 1 µL DTNB Add_Substrate->Add_DTNB Incubation Incubate 30 min Add_DTNB->Incubation Read_Plate Read Absorbance at 412 nm Incubation->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Calculate_Z_prime Calculate Z'-factor Read_Plate->Calculate_Z_prime Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: High-throughput screening workflow for TR inhibitors.

References

Application Notes and Protocols for Studying the Antileishmanial Activity of 4-Nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antileishmanial Agents

Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the genus Leishmania, remains a significant global health challenge, affecting millions worldwide.[1][2] The current therapeutic arsenal is plagued by limitations including drug resistance, severe side effects, and high costs, underscoring the urgent need for new, effective, and safer antileishmanial drugs.[3][4][5] Nitro-heterocyclic compounds have emerged as a promising class of molecules, often acting as prodrugs that are reductively activated within the parasite to exert their cytotoxic effects.[2][6][7] This document provides a comprehensive guide for researchers on the protocols to rigorously evaluate the antileishmanial potential of a novel investigational compound, 4-Nitro-1H-indazol-3-ol.

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its diverse biological activities.[8][9] The introduction of a nitro group, as seen in this compound, is a key pharmacophore that suggests a potential mechanism of action involving parasite-specific nitroreductases.[7][10] This guide will detail the essential in vitro assays required to determine the compound's efficacy against both the extracellular (promastigote) and intracellular (amastigote) stages of the Leishmania parasite, as well as its selectivity towards the parasite over mammalian host cells.

Compound Profile: this compound

PropertyValueSource
Chemical Name This compound[11][12]
CAS Number 7384-16-9[11][12]
Molecular Formula C₇H₅N₃O₃[11]
Molecular Weight 179.13 g/mol [11]
Appearance Light yellow powder[13]
Storage Sealed in dry, room temperature[11][13]

Experimental Workflow for Antileishmanial Screening

The evaluation of a potential antileishmanial compound follows a stepwise progression from initial screening against the easily culturable promastigote stage to the more clinically relevant intracellular amastigote stage, culminating in an assessment of host cell cytotoxicity to determine selectivity.

Antileishmanial_Screening_Workflow cluster_0 In Vitro Evaluation A Compound Solubilization (Stock Solution Preparation) B Promastigote Viability Assay (Determine IC50) A->B C Macrophage Cytotoxicity Assay (Determine CC50) B->C D Intracellular Amastigote Assay (Determine IC50) C->D E Selectivity Index Calculation (CC50 / IC50) D->E F Hit to Lead Candidate E->F High SI Nitroreductase_Pathway cluster_0 Leishmania Parasite A This compound (Prodrug) B Nitroreductase (NTR) A->B C Reductive Activation B->C NADH-dependent D Cytotoxic Metabolites C->D E Parasite Death D->E

References

Development of Chemical Probes from 4-Nitro-1H-indazol-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique structure and synthetic tractability make it an attractive starting point for the development of chemical probes to interrogate complex biological systems. This guide provides a comprehensive technical overview and detailed protocols for the design, synthesis, and application of chemical probes derived from 4-Nitro-1H-indazol-3-ol. We will explore two primary strategies for probe development: functionalization of the 3-hydroxy group and derivatization of the 4-amino group, obtained via reduction of the nitro functionality. These strategies will incorporate "click chemistry" handles, enabling the versatile attachment of reporter tags for various applications, including cellular imaging and target identification.

Introduction: The Potential of the this compound Scaffold

This compound is a readily accessible starting material that offers multiple avenues for chemical modification. The indazole core itself is known to interact with a variety of biological targets.[2][3] The key functional groups for derivatization on this scaffold are the 3-hydroxy group and the 4-nitro group. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the indazole ring. More importantly, its reduction to an amino group provides a nucleophilic handle for a wide range of chemical transformations. The 3-hydroxy group serves as a convenient point for introducing linkers and reporter groups through etherification reactions.

This guide will focus on creating a modular probe system. The core idea is to synthesize a versatile intermediate containing a bioorthogonal "click chemistry" handle—either an alkyne or an azide.[4][5] This allows for the late-stage introduction of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and target identification.

Strategic Design of Chemical Probes from this compound

The development of effective chemical probes requires a thoughtful design that balances target affinity, cell permeability, and the ability to be detected. Our strategy involves a two-pronged approach, leveraging the key functional groups of the this compound scaffold.

Two Primary Synthetic Strategies
  • Strategy A: Functionalization via the 3-Hydroxy Group. This approach utilizes the hydroxyl group at the 3-position as a handle for introducing a linker armed with a click chemistry moiety. This is a direct method to derivatize the starting material.

  • Strategy B: Functionalization via the 4-Amino Group. This strategy involves the initial reduction of the 4-nitro group to a 4-amino group. This newly formed amine then serves as a versatile point of attachment for a click chemistry handle via amide bond formation.

Workflow for Chemical Probe Development

The overall workflow for developing these chemical probes is outlined below. This process begins with the synthesis of the core indazole scaffold, followed by the introduction of a bioorthogonal handle, and culminates in the attachment of a reporter tag and subsequent biological application.

Chemical Probe Development Workflow cluster_0 Probe Synthesis cluster_1 Probe Application Start This compound Strategy_A Functionalize 3-OH Group Start->Strategy_A Strategy_B Reduce 4-NO2 to 4-NH2 Start->Strategy_B Click_Handle Probe with Click Handle Strategy_A->Click_Handle Functionalize_NH2 Functionalize 4-NH2 Group Strategy_B->Functionalize_NH2 Functionalize_NH2->Click_Handle Reporter_Tag Attach Reporter Tag (e.g., Fluorophore, Biotin) Click_Handle->Reporter_Tag Cell_Treatment Treat Cells/Lysate with Probe Reporter_Tag->Cell_Treatment Imaging Cellular Imaging Cell_Treatment->Imaging Target_ID Target Identification (Proteomics) Cell_Treatment->Target_ID CuAAC Reaction cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Alkyne R1-C≡CH Triazole Triazole Adduct Alkyne->Triazole Azide R2-N3 Azide->Triazole Catalyst Cu(I) Catalyst->Triazole SPAAC Reaction cluster_0 Reactants cluster_1 Product Cyclooctyne R1-Cyclooctyne Triazole Triazole Adduct Cyclooctyne->Triazole Azide R2-N3 Azide->Triazole Target ID Workflow Cell_Treatment Treat Cells/Lysate with Biotinylated Probe Lysis Cell Lysis Cell_Treatment->Lysis Enrichment Enrichment of Biotinylated Proteins (Streptavidin Beads) Lysis->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Protein Identification and Quantification MS->Data_Analysis

References

Application Notes and Protocols for the Enzymatic Assay of Hydrolases Using 4-Nitro-1H-indazol-3-ol as a Chromogenic Reporter

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a proposed methodology for a versatile and continuous colorimetric assay for hydrolytic enzymes, such as phosphatases and esterases. The protocol is based on the use of a synthetic substrate that incorporates the 4-Nitro-1H-indazol-3-ol moiety. While direct enzymatic assays utilizing this compound are not yet established in the literature, its chemical structure is analogous to proven chromogenic reporters like p-nitrophenol. This application note provides a comprehensive, albeit theoretical, framework for the development and implementation of such an assay, intended to guide researchers in validating this novel substrate for enzyme kinetics and inhibitor screening. The core principle involves the enzymatic cleavage of a substrate conjugate (e.g., a phosphate or acetate ester of this compound), releasing the 4-nitro-1H-indazol-3-olate anion, which exhibits strong absorbance in the visible spectrum under alkaline conditions.

Introduction: The Quest for Novel Chromogenic Substrates

Enzyme kinetic assays are a cornerstone of biochemical and pharmaceutical research, providing critical insights into enzyme mechanisms, activity, and inhibition. Chromogenic assays, in particular, are widely adopted due to their simplicity, high-throughput capability, and real-time monitoring of enzymatic reactions.[1] A common strategy involves substrates that are colorless but, upon enzymatic action, release a colored product (a chromophore). The rate of color formation is directly proportional to the enzyme's activity.[1]

The p-nitrophenyl (pNP) group is a well-established chromophore used in a variety of substrates, such as p-nitrophenyl phosphate (pNPP) for phosphatases and p-nitrophenyl acetate (PNPA) for esterases.[1][2][3] The enzymatic hydrolysis of these substrates releases the p-nitrophenolate ion, which is intensely yellow and can be quantified spectrophotometrically at approximately 405 nm.[1]

This application note extends this principle to a novel chromogenic reporter, This compound . The indazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[4] By functionalizing the hydroxyl group of this compound to create ester or phosphate linkages, it is proposed that this compound can serve as a versatile substrate for a range of hydrolases.

Principle of the Assay

The proposed assay is based on a two-step principle involving enzymatic hydrolysis followed by color development. A non-chromogenic synthetic substrate, for instance, 4-Nitro-1H-indazol-3-yl phosphate , is used to measure phosphatase activity.

Step 1: Enzymatic Hydrolysis A phosphatase enzyme cleaves the phosphate ester bond of the substrate, releasing inorganic phosphate and this compound. This product is colorless at neutral or acidic pH.

Step 2: Color Development and Detection In a solution with a pH above the pKa of the hydroxyl group of this compound (predicted pKa ≈ 10.24), the released product is deprotonated to form the 4-nitro-1H-indazol-3-olate anion.[5] This anion is expected to be intensely colored due to the extended conjugated system and the presence of the nitro group, similar to the p-nitrophenolate anion. The rate of formation of this colored product can be monitored over time (kinetic assay) or after a fixed incubation period by adding a stop solution (endpoint assay). The absorbance is measured at the wavelength of maximum absorbance (λmax) of the 4-nitro-1H-indazol-3-olate anion, which would need to be experimentally determined but is predicted to be in the 405-420 nm range.

Proposed Enzymatic Reaction Pathway

Below is a diagram illustrating the proposed enzymatic cleavage of a hypothetical phosphate substrate and the subsequent color-forming deprotonation.

Enzymatic_Reaction Substrate 4-Nitro-1H-indazol-3-yl Phosphate (Colorless Substrate) Enzyme Phosphatase Substrate->Enzyme Binds to enzyme Product1 This compound (Colorless Product) Enzyme->Product1 Releases Product2 Inorganic Phosphate Enzyme->Product2 Releases StopSolution Alkaline Stop Solution (e.g., NaOH) Product1->StopSolution Deprotonation at high pH ColoredProduct 4-Nitro-1H-indazol-3-olate Anion (Colored Product, λmax ≈ 405-420 nm) StopSolution->ColoredProduct

Caption: Proposed reaction for a phosphatase assay using a hypothetical 4-Nitro-1H-indazol-3-yl phosphate substrate.

Materials and Reagents

Equipment:
  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm (or the experimentally determined λmax).

  • Temperature-controlled incubator or water bath (e.g., 25°C or 37°C).

  • Calibrated pipettes and tips.

  • 96-well flat-bottom microplates (for microplate reader assays) or cuvettes.

  • Vortex mixer.

Reagents:
  • Hypothetical Substrate: 4-Nitro-1H-indazol-3-yl phosphate (or other relevant ester).

  • Enzyme: Purified or partially purified enzyme preparation (e.g., alkaline phosphatase, acid phosphatase, or an esterase).

  • Assay Buffer: The choice of buffer is critical and depends on the specific enzyme being assayed.

    • For Alkaline Phosphatase: 0.1 M Tris-HCl, pH 8.6, containing 10 mM MgCl2.

    • For Acid Phosphatases: 0.1 M Sodium Acetate, pH 5.5, containing 10 mM MgCl2.

    • For Esterases: 50 mM Potassium Phosphate Buffer, pH 7.5.[6]

  • Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the hypothetical substrate in a suitable organic solvent like DMSO.[6]

  • Stop Solution: 3 N Sodium Hydroxide (NaOH) for endpoint assays.

  • Purified Water: Deionized or distilled water.

Experimental Protocols

Note: These protocols are generalized and should be optimized for the specific enzyme and substrate being investigated. This includes optimizing substrate concentration (ideally at or above the Michaelis constant, Km), enzyme concentration, pH, and temperature.

Protocol 1: Endpoint Assay

This protocol is suitable for determining enzyme activity at a single time point.

  • Prepare Reagents:

    • Equilibrate the Assay Buffer and Stop Solution to room temperature.

    • Prepare a working solution of the substrate by diluting the stock solution in the appropriate Assay Buffer to the desired final concentration.

    • Prepare serial dilutions of your enzyme sample in cold Assay Buffer.

  • Assay Setup:

    • Set up reactions in triplicate in a 96-well plate or microcentrifuge tubes.

    • Sample Wells: Add 50 µL of the diluted enzyme samples.

    • Blank Wells: Add 50 µL of Assay Buffer without the enzyme. This will serve to subtract the background absorbance from non-enzymatic hydrolysis of the substrate.

  • Initiate the Reaction:

    • Start the reaction by adding 50 µL of the substrate working solution to all wells.

    • Mix gently and incubate for a fixed period (e.g., 10-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the Reaction:

    • After the incubation period, stop the reaction by adding 50 µL of Stop Solution (3 N NaOH) to each well. The solution should develop a color if the substrate has been hydrolyzed.

  • Measure Absorbance:

    • Measure the absorbance of each well at 405 nm (or the predetermined λmax) using a microplate reader.

Protocol 2: Kinetic Assay

This protocol allows for the continuous monitoring of enzyme activity and is preferred for detailed kinetic studies.

  • Prepare Reagents: As described in Protocol 1, but the Stop Solution is not required.

  • Assay Setup:

    • Add 50 µL of diluted enzyme or Assay Buffer (for blanks) to the wells of a 96-well plate.

    • Pre-incubate the plate at the desired assay temperature in the microplate reader.

  • Initiate and Measure:

    • Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to each well.

    • Immediately start measuring the absorbance at 405 nm (or λmax) at regular intervals (e.g., every 30-60 seconds) for a period of 5-10 minutes.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_endpoint Endpoint Method cluster_kinetic Kinetic Method cluster_analysis 3. Data Analysis Prep_Reagents Prepare Assay Buffer, Substrate Solution, and Enzyme Dilutions Setup Pipette Enzyme/Blank into 96-well plate Initiate Add Substrate Solution to start reaction Setup->Initiate Incubate Incubate at optimal temperature Initiate->Incubate Read_Kinetic Measure Absorbance at 405 nm over time Initiate->Read_Kinetic Stop Add Stop Solution Incubate->Stop Read_Endpoint Measure Absorbance at 405 nm (single point) Stop->Read_Endpoint Calc_Rate Calculate Rate of Reaction (ΔAbs/min) Read_Endpoint->Calc_Rate Read_Kinetic->Calc_Rate Calc_Activity Calculate Enzyme Activity (Units/mL) Calc_Rate->Calc_Activity

Caption: General workflow for performing an enzymatic assay with this compound-based substrates.

Data Analysis and Calculations

  • Correct for Blank Absorbance: For each sample, subtract the average absorbance of the blank wells from the average absorbance of the sample wells.

    • Corrected Absorbance (ΔAbs) = Absorbance(Sample) - Absorbance(Blank)

  • Calculate the Rate of Reaction (for kinetic assays): Plot the corrected absorbance against time. The slope of the linear portion of this curve represents the rate of reaction (ΔAbs/min).

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the product formed.

    • Enzyme Activity (Units/mL) = (ΔAbs / min) * Assay Volume (mL) / (ε * Path Length (cm) * Enzyme Volume (mL))

    • Where:

      • ΔAbs / min: The rate of change in absorbance per minute. For endpoint assays, this is the final corrected absorbance divided by the incubation time in minutes.

      • ε (Molar Extinction Coefficient): The molar absorptivity of the 4-nitro-1H-indazol-3-olate anion at the measurement wavelength (in M⁻¹cm⁻¹). This is a critical parameter that must be determined experimentally by generating a standard curve with known concentrations of this compound in the final assay buffer (including the stop solution).

      • Path Length (cm): The light path length of the sample in the cuvette or microplate well. This is typically 1 cm for a standard cuvette. For 96-well plates, it must be measured or calculated based on the volume.

      • Assay Volume (mL): The total volume of the reaction.

      • Enzyme Volume (mL): The volume of the enzyme solution added to the assay.

    • Unit Definition: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified assay conditions.

Troubleshooting

Problem Possible Cause(s) Solution(s)
No or Low Activity Inactive enzyme; Incorrect assay buffer/pH; Presence of an inhibitor.Check enzyme activity with a known positive control substrate. Verify the pH of the assay buffer. Ensure no contaminating inhibitors are present in the sample.
High Blank Reading Spontaneous (non-enzymatic) hydrolysis of the substrate; Contaminated reagents.Prepare fresh substrate solution. Run a "no enzyme" control over time to assess the rate of spontaneous hydrolysis and subtract it from the enzymatic rate. Ensure all reagents and water are of high purity.
Non-linear Reaction Rate Substrate depletion; Enzyme instability; Product inhibition.Use a lower enzyme concentration or a shorter assay time. Ensure the substrate concentration is not limiting (>>Km). Check the stability of the enzyme under assay conditions.
Precipitation in Wells Poor solubility of substrate or product; Incorrect buffer components.Decrease the substrate concentration. Ensure the substrate is fully dissolved in the stock solution before diluting in buffer. Check buffer compatibility with the enzyme and substrate. A small percentage of organic solvent may be required.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • This compound and its derivatives are research chemicals with potentially unknown toxicological properties. Handle with care.

  • Sodium hydroxide (NaOH) is corrosive. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols for the Synthesis of 4-Nitro-1H-indazol-3-ol Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological targets.[2][3] The introduction of a nitro group to this scaffold can significantly influence its biological profile, often imparting or enhancing activities such as anticancer, antiprotozoal, and antibacterial effects.[4] Specifically, the 4-nitro substitution pattern on the indazol-3-ol core presents a compelling starting point for the exploration of novel therapeutic agents through systematic structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the synthesis of 4-Nitro-1H-indazol-3-ol and its subsequent derivatization for the purpose of SAR investigations. We will delve into the rationale behind the chosen synthetic strategies and provide detailed, step-by-step protocols for researchers in drug discovery and development.

Synthetic Strategy: Building the this compound Core

The construction of the this compound scaffold can be efficiently achieved through the reductive cyclization of a suitably substituted nitro-aryl precursor. A logical and effective starting material for this transformation is 2-amino-3-nitrobenzoic acid. This approach is advantageous as it allows for the direct formation of the indazolone ring system with the desired nitro-substitution pattern already in place.

The key transformation involves the reduction of the nitro group to a nitroso intermediate, which then undergoes intramolecular cyclization. This process can be facilitated by various reducing agents, with low-valent titanium reagents being particularly effective for this type of transformation.[[“]][6]

Visualizing the Synthetic Workflow

Synthetic Workflow for this compound start 2-amino-3-nitrobenzoic acid intermediate Reductive Cyclization (e.g., TiCl4/Zn) start->intermediate Step 1 product This compound intermediate->product Step 2

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the core scaffold, this compound, from 2-amino-3-nitrobenzoic acid via a reductive cyclization methodology.

Materials:

  • 2-amino-3-nitrobenzoic acid

  • Titanium (IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add zinc dust (4.0 eq). Suspend the zinc dust in anhydrous THF (50 mL per 10 mmol of starting material).

  • Formation of Low-Valent Titanium Reagent: Cool the suspension to 0 °C in an ice bath. Slowly add titanium (IV) chloride (2.0 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and a dark black color will develop. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Addition of Starting Material: Dissolve 2-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous THF (20 mL per 10 mmol) and add it dropwise to the black suspension of the low-valent titanium reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 2M HCl. Be cautious as this is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation: Expected Outcome

CompoundMolecular FormulaMolecular WeightAppearanceExpected Yield (%)
This compoundC₇H₅N₃O₃179.13Yellow to orange solid60-75

Structure-Activity Relationship (SAR) Studies: Derivatization Strategies

With the this compound core in hand, systematic modifications can be undertaken to explore the SAR. The primary points for derivatization are the N1 and N2 positions of the indazole ring and the hydroxyl group at the C3 position.

Visualizing the SAR Logic

SAR Derivatization Strategy core This compound (Core Scaffold) n1_alkylation N1-Alkylation/Arylation (R1) core->n1_alkylation n2_alkylation N2-Alkylation/Arylation (R2) core->n2_alkylation o_alkylation O-Alkylation/Acylation (R3 at C3-OH) core->o_alkylation biological_assay Biological Assay n1_alkylation->biological_assay n2_alkylation->biological_assay o_alkylation->biological_assay sar_analysis SAR Analysis biological_assay->sar_analysis

Caption: Logic for SAR studies on the this compound scaffold.

Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the alkylation of the nitrogen atoms of the indazole ring. The reaction typically yields a mixture of N1 and N2 isomers, which can be separated by chromatography.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL per mmol of indazole) in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction if necessary. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Separate the N1 and N2 alkylated isomers by column chromatography on silica gel.

Protocol: O-Alkylation/Acylation of the 3-Hydroxyl Group

To selectively modify the hydroxyl group, the indazole nitrogens should first be protected. A common protecting group for this purpose is the Boc group (tert-butyloxycarbonyl).

Part A: N-Protection

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Reaction Progression: Stir the mixture at room temperature overnight.

  • Work-up and Purification: Extract the product with ethyl acetate, wash with water and brine, dry over sodium sulfate, and purify by column chromatography to obtain the N,N'-di-Boc protected intermediate.

Part B: O-Alkylation/Acylation

  • Reaction Setup: Dissolve the N,N'-di-Boc-4-nitro-1H-indazol-3-ol (1.0 eq) in anhydrous THF or DCM.

  • Deprotonation: Add a suitable base such as sodium hydride (NaH, 1.2 eq) at 0 °C and stir for 30 minutes.

  • Addition of Electrophile: Add the alkyl halide or acyl chloride (1.1 eq) and allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with saturated ammonium chloride solution, extract with an organic solvent, wash, dry, and purify by column chromatography.

  • Deprotection: The Boc groups can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the O-substituted derivative.

Conclusion and Future Perspectives

The synthetic protocols outlined in this application note provide a robust framework for the generation of a library of this compound derivatives. The systematic exploration of substitutions at the N1, N2, and C3-O positions will enable a thorough investigation of the structure-activity relationships of this promising scaffold. The biological data obtained from these derivatives will be instrumental in identifying lead compounds for further optimization and development as potential therapeutic agents in various disease areas, including oncology and infectious diseases.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Nitro-1H-indazol-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 4-Nitro-1H-indazol-3-ol, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The primary and most established method for synthesizing this compound involves the diazotization of 2-amino-3-nitrobenzoic acid or its derivatives, followed by an intramolecular cyclization. A common starting material is 2-methyl-3-nitroaniline, which undergoes nitrosation to form an N-nitroso intermediate that subsequently cyclizes to the indazole ring system.[1][2]

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. The most common culprits include:

  • Incomplete Diazotization: Insufficient or unstable nitrous acid can lead to unreacted starting material.

  • Side Reactions: The diazonium salt intermediate is highly reactive and can undergo undesired reactions if the conditions are not carefully controlled.

  • Suboptimal Cyclization Conditions: Temperature, pH, and solvent play a critical role in the efficiency of the ring-closure step.

  • Product Degradation: The final product may be sensitive to the workup and purification conditions.

Q3: I am observing the formation of a significant amount of dark, tarry byproducts. How can I minimize these?

A3: The formation of tarry byproducts is often due to the decomposition of the diazonium salt intermediate. To mitigate this:

  • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the diazotization step. Use of an ice-salt bath is recommended.

  • Controlled Addition of Nitrite: Add the sodium nitrite solution slowly and sub-surface to ensure localized concentration remains low.

  • Efficient Stirring: Vigorous stirring is crucial to maintain a homogenous reaction mixture and prevent localized overheating.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient Nitrous Acid: The amount of sodium nitrite is too low, or it has decomposed. 2. Acidity is too low: The reaction requires an acidic medium to generate nitrous acid.1. Use a slight excess (1.1-1.2 equivalents) of fresh, high-purity sodium nitrite. 2. Ensure the reaction medium is sufficiently acidic. Glacial acetic acid is commonly used.[1][2]
Formation of Multiple Spots on TLC 1. Side reactions: Diazonium coupling or other undesired reactions. 2. Incomplete cyclization: The intermediate has not fully converted to the final product.1. Maintain strict temperature control (0-5 °C). 2. After the diazotization, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., overnight) to ensure complete cyclization.[1]
Difficulty in Product Isolation/Purification 1. Product is highly polar and water-soluble. 2. Presence of persistent impurities. 1. After precipitation, wash the crude product thoroughly with cold water to remove inorganic salts. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water) can improve purity. Column chromatography may be necessary for very impure samples.

Detailed Experimental Protocol: Synthesis from 2-Methyl-3-nitroaniline

This protocol is based on established literature procedures and is designed to maximize yield and purity.[1][2]

Materials:

  • 2-Methyl-3-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water.

  • Slowly add the sodium nitrite solution to the cooled aniline solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Allow the reaction to slowly warm to room temperature and continue stirring overnight.

  • Pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum to yield this compound.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start Start: 2-Methyl-3-nitroaniline in Acetic Acid Diazotization Diazotization (NaNO2, 0-5 °C) Start->Diazotization Cyclization Intramolecular Cyclization (Warm to RT, stir overnight) Diazotization->Cyclization Workup Workup (Precipitation in ice water, filtration) Cyclization->Workup Product Product: this compound Workup->Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

This diagram outlines a systematic approach to troubleshooting common issues in the synthesis.

Troubleshooting Start Low Yield or Impure Product CheckTLC Analyze crude product by TLC Start->CheckTLC UnreactedSM Significant unreacted starting material? CheckTLC->UnreactedSM MultipleSpots Multiple unexpected spots? UnreactedSM->MultipleSpots No IncompleteDiazotization Review Diazotization: - Check NaNO2 quality and stoichiometry - Ensure sufficient acidity UnreactedSM->IncompleteDiazotization Yes SideReactions Review Reaction Conditions: - Verify strict temperature control (0-5 °C) - Ensure efficient stirring MultipleSpots->SideReactions Yes PurificationIssue Review Purification: - Optimize recrystallization solvent - Consider column chromatography MultipleSpots->PurificationIssue No

Caption: Troubleshooting guide for synthesis optimization.

References

"common byproducts in the synthesis of 4-Nitro-1H-indazol-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Nitro-1H-indazol-3-ol

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. Our goal is to provide practical, field-tested insights into the common challenges encountered during its synthesis, with a specific focus on identifying and mitigating the formation of key byproducts. The information herein is structured to help you troubleshoot experimental issues, understand the underlying chemical principles, and optimize your synthetic protocols for higher yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound, typically prepared via the diazotization and intramolecular cyclization of 2-amino-3-nitrobenzoic acid.

Q1: My reaction mixture turns into a dark brown or reddish tar, and the final product is heavily discolored with a significantly low yield. What is the likely cause?

A: This is a classic sign of unwanted azo coupling reactions . The diazonium salt intermediate, which is essential for the desired cyclization, is a potent electrophile. If the reaction conditions are not strictly controlled, this intermediate can react with any electron-rich aromatic species present in the flask—most commonly, the unreacted 2-amino-3-nitrobenzoic acid starting material or the indazolol product itself. This electrophilic aromatic substitution reaction forms highly conjugated and intensely colored azo compounds, which are difficult to remove and represent a major yield loss pathway.

Causality and Mitigation Strategy:

  • Mechanism: Azo coupling is favored when there is a localized excess of the diazonium salt in the presence of the unreacted amine. It is also accelerated at higher pH levels (less acidic conditions) where the free amine is more nucleophilic.

  • Expert Recommendation: The key is to keep the steady-state concentration of the diazonium salt low and ensure it cyclizes rapidly.

    • Temperature Control: Maintain the reaction temperature rigorously between 0–5 °C. Diazonium salts are notoriously unstable at higher temperatures, which not only promotes decomposition but also side reactions.[1][2]

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the starting material with vigorous stirring. This prevents a localized buildup of nitrous acid and the subsequent diazonium salt, favoring the intramolecular cyclization over intermolecular azo coupling.

    • Acidic Conditions: Ensure the reaction medium remains strongly acidic (pH < 2) throughout the nitrite addition. The acidity keeps the aromatic amine protonated and deactivated towards electrophilic attack by the diazonium cation.

Q2: My analytical data (LC-MS, NMR) shows a prominent impurity with a mass of 163.13 g/mol , corresponding to a loss of CO₂ from the desired product (179.13 g/mol ). What is this byproduct and how can I avoid it?

A: This impurity is 4-Nitro-1H-indazole , the result of an unintended decarboxylation event. The carboxylic acid group of the starting material (or the hydroxyl group's keto-enol tautomer in the product) can be lost as carbon dioxide under certain conditions, particularly elevated temperatures.

Causality and Mitigation Strategy:

  • Mechanism: Thermal decarboxylation can occur either from the 2-amino-3-nitrobenzoic acid precursor (less common under diazotization conditions) or, more likely, from the this compound product during workup or purification if excessive heat is applied.

  • Expert Recommendation:

    • Avoid High Temperatures: During the reaction workup, concentrate the solvent under reduced pressure without excessive heating. Avoid prolonged heating of the crude product.

    • Purification Strategy: If decarboxylation has occurred, 4-Nitro-1H-indazole can be separated from the more polar this compound by silica gel column chromatography. A gradient elution starting with a less polar solvent system (e.g., Ethyl Acetate/Hexane) will typically elute the decarboxylated byproduct first.

Q3: I've isolated a significant byproduct identified as 2-hydroxy-3-nitrobenzoic acid (3-Nitrosalicylic acid). How is this forming instead of my indazolol?

A: The formation of 2-hydroxy-3-nitrobenzoic acid is a result of the diazonium salt intermediate reacting with water, a competing nucleophile. This is essentially a Sandmeyer-type hydroxylation reaction. It indicates that the intramolecular cyclization to form the indazole ring is slow or incomplete, giving the diazonium group time to be displaced by water.[3][4]

Causality and Mitigation Strategy:

  • Mechanism: The diazonium group (-N₂⁺) is an excellent leaving group. In an aqueous acidic medium, water molecules can attack the aromatic carbon to which the diazonium group is attached, leading to the loss of nitrogen gas (N₂) and the formation of a phenol.

  • Expert Recommendation:

    • Control Water Content: While the reaction is typically run in an aqueous acid, using an excessive volume of water can favor the hydrolysis byproduct. Use the minimum amount of water necessary to dissolve the reagents.

    • Optimize Acid Catalyst: The choice and concentration of the acid can influence the rate of cyclization versus hydrolysis. Experimenting with different acids (e.g., H₂SO₄ vs. HCl) or using a co-solvent like acetic acid might favor the desired intramolecular reaction.[5]

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagram illustrates the central reaction pathway from 2-amino-3-nitrobenzoic acid to this compound and the branching points that lead to the most common byproducts.

Synthesis_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Common Byproduct Pathways SM 2-Amino-3-nitrobenzoic Acid INT Aryl Diazonium Salt (Intermediate) SM->INT NaNO₂ / H⁺ 0-5 °C (Diazotization) PROD This compound (Desired Product) INT->PROD Intramolecular Cyclization AZO Azo-Coupled Dimer (Discoloration) INT->AZO + Starting Material (Slow NaNO₂ addition failure) HYDRO 2-Hydroxy-3-nitrobenzoic Acid (Hydrolysis) INT->HYDRO + H₂O (Slow cyclization) DECARB 4-Nitro-1H-indazole (Decarboxylation) PROD->DECARB High Temp. (Workup/Purification)

Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical signatures to differentiate the product from its main byproducts?

A: A combination of LC-MS and ¹H NMR is highly effective. The table below summarizes the expected data.

CompoundMolecular FormulaMolecular WeightExpected Mass (M+H)⁺Key ¹H NMR Features (in DMSO-d₆)
This compound C₇H₅N₃O₃179.13180.04Signals for three aromatic protons; two broad singlets for N-H and O-H protons.
4-Nitro-1H-indazoleC₇H₅N₃O₂163.13164.04Signals for three aromatic protons and a distinct N-H proton signal.
2-Amino-3-nitrobenzoic AcidC₇H₆N₂O₄182.13183.04Signals for aromatic protons, a broad -NH₂ signal, and a carboxylic acid -COOH proton.
2-Hydroxy-3-nitrobenzoic AcidC₇H₅NO₅183.12184.03Aromatic signals plus two acidic protons from -OH and -COOH.
Q2: What is the recommended step-by-step protocol for this synthesis to maximize purity?

A: The following protocol incorporates best practices to minimize byproduct formation.

Experimental Protocol: Optimized Synthesis of this compound

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-nitrobenzoic acid (1.0 eq) in 1 M hydrochloric acid.

  • Cooling: Cool the suspension to 0–5 °C using an ice-salt bath. It is critical that the internal temperature does not exceed 5 °C during the next step.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the vigorously stirred suspension over 30–45 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Isolate the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture or acetic acid) or by silica gel chromatography if significant byproducts are present. Dry the final product under vacuum.

Q3: My troubleshooting efforts have failed. What does a logical workflow for solving persistent impurity issues look like?

A: A systematic approach is crucial. The following workflow diagram can guide your efforts.

Troubleshooting_Workflow start Experiment Complete: Low Yield / High Impurity char_imp Characterize Impurities: LC-MS, NMR start->char_imp is_azo Is impurity a colored azo-compound? char_imp->is_azo is_decarb Is impurity the decarboxylated product? is_azo->is_decarb No sol_azo ACTION: 1. Re-run at 0-5 °C. 2. Add NaNO₂ solution slower. 3. Ensure strong acidity. is_azo->sol_azo Yes is_hydrolysis Is impurity the hydrolysis product? is_decarb->is_hydrolysis No sol_decarb ACTION: 1. Reduce temp during workup. 2. Use column chromatography for purification. is_decarb->sol_decarb Yes sol_hydrolysis ACTION: 1. Minimize water volume. 2. Screen acid catalysts (e.g., H₂SO₄, Acetic Acid). is_hydrolysis->sol_hydrolysis Yes end Problem Resolved is_hydrolysis->end No / Other sol_azo->end sol_decarb->end sol_hydrolysis->end

Caption: A systematic workflow for troubleshooting common impurities in the synthesis of this compound.

References

"purification challenges of 4-Nitro-1H-indazol-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the purification challenges of 4-Nitro-1H-indazol-3-ol. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the specific issues encountered during the isolation and purification of this critical chemical intermediate.

Understanding the Molecule: The Root of the Challenge

This compound (MW: 179.13 g/mol , Formula: C₇H₅N₃O₃) presents a unique set of purification challenges due to its molecular structure.[1][2][3] The presence of a polar nitro group, coupled with an acidic proton on the indazole ring system, results in moderate to poor solubility in many common non-polar organic solvents. Furthermore, the molecule exists in a tautomeric equilibrium between the keto (indazol-3-one) and enol (indazol-3-ol) forms, which can affect its chromatographic behavior and crystalline nature.

Potential impurities often stem from the synthetic route, which typically involves the diazotization and cyclization of a substituted aniline precursor, such as 2-methyl-3-nitroaniline for the related 4-nitro-1H-indazole.[4][5][6] These impurities may include unreacted starting materials, regioisomers, or byproducts from incomplete cyclization.

This guide is structured in a question-and-answer format to directly address common problems.

Section 1: General Purity and Yield Issues

Question: My isolated crude product is a dark orange or brown solid, not the expected light yellow. What does this indicate?

Answer: A dark coloration typically points to the presence of residual starting materials, polymeric byproducts, or degradation products. The synthesis of nitroindazoles often involves nitrous acid[4][5], and residual nitrogen oxides (NOx) can lead to the formation of highly colored impurities if not properly quenched and removed.

  • Causality: The nitro group (-NO₂) is an electron-withdrawing group that can make the indazole ring susceptible to certain side reactions, especially under elevated temperatures or prolonged reaction times.[7]

  • Troubleshooting Steps:

    • Aqueous Work-up: Ensure the crude product is thoroughly washed with water after the initial precipitation to remove inorganic salts and water-soluble impurities.[4][8]

    • Slurry Wash: Before attempting more complex purification, try slurrying the crude solid in a solvent mixture where the product has minimal solubility, but impurities are more soluble. A common choice is a mixture of ethyl acetate and hexanes (e.g., 5-10% EtOAc in hexanes).[5]

    • Charcoal Treatment: If colored impurities persist, a hot filtration over a small amount of activated charcoal during recrystallization can be effective. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

Question: My final yield is consistently low after purification. Where am I likely losing my product?

Answer: Product loss can occur at multiple stages. The key is to identify the specific step responsible.

  • Recrystallization: The most common point of loss. This compound may have partial solubility even in the cold recrystallization solvent.

  • Chromatography: Irreversible adsorption to the stationary phase (especially silica gel) can occur if the compound is highly polar or unstable on silica.

  • Transfers: Multiple solid transfers between flasks and filter funnels can lead to significant mechanical losses.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low product yield.

Section 2: Recrystallization Challenges

Question: How do I select the optimal solvent system for recrystallizing this compound?

Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Given the polar nature of your molecule, moderately polar solvents are a good starting point.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude product into several different test tubes.

  • Add a small amount (0.5 mL) of a test solvent to each tube at room temperature. Observe solubility.

  • If insoluble, heat the mixture gently in a water bath. If it dissolves, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

SolventPolarity IndexBoiling Point (°C)Expected Behavior for this compound
Hexane 0.169Likely insoluble, good as an anti-solvent.
Toluene 2.4111Low solubility, might work for larger scales.
Ethyl Acetate 4.477Moderate solubility, good candidate for a solvent pair (e.g., with hexanes).
Acetone 5.156Likely too soluble, may prevent crystallization.
Ethanol/Methanol 5.2 / 6.678 / 65Good solubility when hot, a strong candidate.
Water 10.2100Low solubility, but some related indazoles show decomposition in boiling water.[9] Use with caution.

Expert Tip: A solvent pair is often effective. Dissolve the crude product in a minimal amount of a hot "good" solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (like hexanes or water) until turbidity persists. Reheat to clarify and then cool slowly.

Question: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.

  • Causality: This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly. Impurities can also suppress the melting point and promote oiling.

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving to an ice bath.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture, reheat until the oil dissolves, and attempt to cool again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

Section 3: Flash Chromatography Troubleshooting

Question: What is a good starting point for developing a flash chromatography method for this compound?

Answer: Method development should always begin with Thin-Layer Chromatography (TLC).[10]

Recommended Protocol:

  • Stationary Phase: Standard silica gel (SiO₂) is the most common choice.

  • Mobile Phase Development (TLC):

    • Start with a moderately polar system like 30% ethyl acetate in hexanes.

    • Dissolve a small sample of your crude material and spot it on a silica TLC plate.

    • Develop the plate and visualize under UV light.

    • The goal is to find a solvent system that gives your product a Retention Factor (Rf) of 0.2-0.35 .[10]

    • If the Rf is too low (stuck at the baseline), increase the polarity (e.g., 50% EtOAc/Hexanes, or switch to a Dichloromethane/Methanol system).

    • If the Rf is too high (runs with the solvent front), decrease the polarity.

  • Column Conditions:

    • Pack the column with silica gel in your least polar solvent (e.g., hexanes).

    • Load your sample. A solid-loading technique (adsorbing the crude product onto a small amount of silica) is highly recommended to improve resolution.[10]

    • Run the column using a gradient of your chosen solvent system, starting with low polarity and gradually increasing.

G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation Crude Crude Product Adsorb Adsorb on SiO2 Crude->Adsorb Dry Loading Column Packed Silica Column Adsorb->Column Load Elute Elute with Gradient (e.g., 10-60% EtOAc/Hex) Column->Elute Collect Collect Fractions (UV) Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: Recommended workflow for flash column chromatography.

Question: My compound is streaking badly on the TLC plate and the column. What's wrong?

Answer: Streaking is usually caused by one of three issues: compound instability, poor solubility in the mobile phase, or overloading.

  • Instability: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Try deactivating the silica by adding 1% triethylamine (NEt₃) to your mobile phase. This will neutralize acidic sites on the silica surface.

  • Poor Solubility: If the compound is not fully soluble in the mobile phase as it moves, it will streak.

    • Solution: Switch to a solvent system where the compound is more soluble. If you are using an EtOAc/Hexane system, consider trying a DCM/Methanol system.

  • Overloading: Applying too much sample to the TLC plate or column will exceed the capacity of the stationary phase.

    • Solution: Use a more dilute solution for spotting on TLC. For column chromatography, ensure you are using an appropriate column size for your sample amount (a general rule is a 30:1 to 100:1 ratio of silica weight to crude product weight).

Section 4: Purity Assessment

Question: How can I definitively assess the purity of my final product?

Answer: A combination of analytical techniques is required for robust purity assessment. No single method is sufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water (often with 0.1% formic acid or TFA) is a good starting point.[11][12][13] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation. High purity is indicated by sharp signals, correct integration ratios, and the absence of unassignable peaks.[14][15]

  • Melting Point: A pure crystalline solid will have a sharp melting range (typically < 2 °C). Impurities will depress and broaden the melting range.[6][16]

References

Technical Support Center: Troubleshooting Low Reactivity of 4-Nitro-1H-indazol-3-ol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges associated with the low reactivity of 4-Nitro-1H-indazol-3-ol in various coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to overcome common hurdles encountered during the synthesis of complex molecules utilizing this versatile, yet sometimes challenging, building block.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in standard coupling reactions?

A1: The diminished reactivity of this compound can be attributed to a combination of electronic and structural factors:

  • Electron-Withdrawing Nature of the Nitro Group: The potent electron-withdrawing nitro (-NO₂) group significantly deactivates the indazole ring system.[1][2] This deactivation reduces the nucleophilicity of the indazole, making it a poorer partner in many coupling reactions. The effect is particularly pronounced at positions ortho and para to the nitro group.

  • Acidity of the Indazolol Proton: The proton on the hydroxyl group of the indazolol is acidic, with a predicted pKa around 10.24.[3] In the presence of bases, which are often required for coupling reactions, this proton can be abstracted, forming an indazolate anion. This anionic species can complicate the catalytic cycle by coordinating to the metal catalyst.

  • Tautomerism: this compound can exist in tautomeric forms, primarily the -ol and -one forms. This equilibrium can affect which atom (N1, N2, or O) participates in the reaction, potentially leading to undesired side products or a lack of reactivity at the intended site.

  • Catalyst Inhibition: The presence of multiple nitrogen atoms and the nitro group can lead to coordination with the palladium catalyst, potentially leading to catalyst inhibition or decomposition.[4]

Q2: I am observing no or very low conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I fix it?

A2: Low conversion in a Suzuki-Miyaura coupling involving this substrate is a common issue. Here’s a systematic approach to troubleshooting:

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Catalyst Inactivity/Decomposition The electron-deficient nature of the substrate and potential for N-coordination can poison the catalyst.Switch to more robust, electron-rich ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These promote faster oxidative addition and reductive elimination. Consider using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) for more efficient generation of the active catalytic species.[6]
Inefficient Transmetalation The transmetalation step, where the organic group is transferred from boron to palladium, can be slow for electron-deficient heterocycles.[7]Use a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate species.[6] Increasing the temperature may also be necessary.
Protodeboronation of Boronic Acid The boronic acid coupling partner can be protonated and rendered inactive, especially in the presence of water and a strong base.Minimize water in the reaction. While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Ensure your solvent is thoroughly degassed to remove oxygen, which can also contribute to side reactions.[4]
N-H Interference The acidic N-H proton of the indazole can interfere with the base and the catalyst.Consider N-protection of the indazole. Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent interference from the N-H proton.[8]

Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyaura Coupling Reactions

If you are experiencing persistent low yields in your Suzuki-Miyaura coupling, a systematic optimization of reaction parameters is crucial.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Detailed Experimental Protocol: Ligand and Base Screening

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (5.5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (start at 80 °C and increase if necessary).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Table 1: Recommended Starting Conditions for Ligand and Base Screening

Entry Palladium Source Ligand Base Solvent Temperature (°C) Expected Outcome
1Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O (10:1)100Good starting point for many systems.[6]
2Pd₂(dba)₃XPhosCs₂CO₃Toluene/H₂O (10:1)110For more sterically hindered substrates.[6]
3Pd(OAc)₂RuPhosK₂CO₃DMF120For challenging couplings requiring higher temperatures.
4IPr-Pd-G3NoneK₃PO₄Dioxane/H₂O (10:1)100NHC-based catalyst, can be very effective.[5]
Guide 2: Navigating Buchwald-Hartwig Amination

The Buchwald-Hartwig amination can also be challenging with this compound, particularly if the goal is N-arylation.

Q3: My Buchwald-Hartwig reaction is giving me a complex mixture of products. What is happening?

A3: A complex product mixture in a Buchwald-Hartwig amination with this substrate often points to a lack of regioselectivity and potential side reactions.

  • Multiple Reactive Sites: The unprotected this compound has three potential sites for N-arylation (N1, N2) and O-arylation. The reaction conditions will dictate the selectivity.

  • Base Sensitivity: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), commonly used in Buchwald-Hartwig reactions, can deprotonate both the N-H and O-H groups, leading to a mixture of products.[9]

Strategies for Improving Selectivity and Yield

  • Protecting Groups are Key: To achieve selective N1 or N2 arylation, protection of the other nucleophilic sites is often necessary. Protection of the hydroxyl group as a methyl or benzyl ether, followed by N-arylation, and subsequent deprotection is a common strategy.

  • Ligand Choice: The choice of ligand is critical for promoting the desired C-N bond formation. Bulky biarylphosphine ligands are generally preferred.[10]

  • Base Selection: Weaker bases such as Cs₂CO₃ or K₃PO₄ may offer better selectivity, although they might require higher reaction temperatures.[11]

Troubleshooting Flowchart for Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for Buchwald-Hartwig aminations.

Detailed Experimental Protocol: N-Arylation of a Protected Indazolol

  • Protection (Example: O-methylation): To a solution of this compound (1.0 eq.) in a suitable solvent like DMF, add a base such as K₂CO₃ (1.5 eq.). Stir for 30 minutes at room temperature. Add methyl iodide (1.2 eq.) and stir overnight. Work up to isolate the O-methylated product.

  • Buchwald-Hartwig Coupling: In an oven-dried Schlenk tube, add the O-methylated indazole (1.0 eq.), the aryl halide (1.2 eq.), and Cs₂CO₃ (2.0 eq.).

  • Catalyst and Ligand: Add Pd(OAc)₂ (2 mol%) and a suitable ligand like Xantphos or BrettPhos (4 mol%).

  • Reaction Conditions: Evacuate and backfill the tube with argon. Add degassed toluene or dioxane and heat to 100-120 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Deprotection: After aqueous work-up and purification, the methyl group can be cleaved using reagents like BBr₃ if the free hydroxyl is desired.

References

Technical Support Center: Stabilizing 4-Nitro-1H-indazol-3-ol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitro-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in aqueous solutions. As a nitroaromatic heterocyclic compound, this compound presents unique stability considerations that are critical for reproducible experimental outcomes and the development of robust formulations.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color over time. What does this indicate?

A color change, often to a yellow or brownish hue, is a common indicator of chemical degradation in solutions containing nitroaromatic compounds.[1][2] This visual cue suggests the formation of degradation products with different chromophores. It is essential to correlate this observation with analytical techniques like HPLC-UV to monitor for the emergence of new peaks, which correspond to degradation products, and a decrease in the peak area of the parent compound.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution. How can I identify their source and prevent their formation?

The appearance of new peaks is a strong indication of degradation. LC-MS is a powerful tool for identifying these impurities by providing structural information. Potential degradation pathways for this compound include:

  • Reduction of the nitro group: The nitro group can be reduced to nitroso, hydroxylamino, or amino groups, especially if reducing agents are present or under certain catalytic conditions.[1]

  • Oxidation: The indazolol ring may be susceptible to oxidative degradation, particularly at the electron-rich positions.

  • Photodegradation: Exposure to UV or ambient light can trigger the formation of various photoproducts.[1][3] Nitroaromatic compounds are known to be sensitive to light.[3]

  • pH-mediated hydrolysis: The stability of the indazole ring can be influenced by the pH of the solution. Electron-withdrawing groups, such as a nitro group, can heighten the sensitivity to hydrolysis.[4][5]

To prevent the formation of these degradation products, it is recommended to use freshly prepared solutions, protect them from light, use deoxygenated solvents, and maintain optimal pH and temperature conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is expected to be pH-dependent.[1] While specific data for this compound is limited, the stability of related indazole derivatives can vary significantly in acidic or basic conditions.[6] It is advisable to perform preliminary stability studies at the intended experimental pH. Generally, a pH range of 3 to 7.4 is a good starting point for investigation.[6]

Q4: What are the best practices for storing solid this compound?

The solid compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere such as argon or nitrogen, at 2-8°C.[1][2] This minimizes degradation from atmospheric moisture, oxygen, and light.

Q5: What is the recommended way to prepare and store solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment.[1] If storage is necessary, solutions should be kept at 2-8°C and protected from light.[1][7] The choice of solvent is also crucial; for aqueous studies, using a co-solvent like DMSO or DMF to first dissolve the compound before dilution in an aqueous buffer may be necessary due to the anticipated low aqueous solubility of aromatic nitro compounds.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased Potency or Activity Degradation of the active compound.Verify the purity of the stored solution using HPLC. Prepare fresh solutions before each experiment.
Poor Reproducibility of Results Inconsistent concentration of the active compound due to instability.Implement stringent solution preparation and storage protocols. Use a stability-indicating analytical method to confirm concentration.
Precipitation in Aqueous Buffer Low aqueous solubility.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF) and dilute it into the aqueous buffer immediately before use. Ensure the final organic solvent concentration is compatible with your experimental system.
Visible Color Change Chemical degradation.Protect the solution from light by using amber vials or wrapping containers in aluminum foil. Store at reduced temperatures (2-8°C). Consider deoxygenating the solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • HPLC-UV/MS system

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase. Analyze by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and characterize the degradation products using the MS data.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of this compound.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 10.

  • HPLC system

Methodology:

  • Solution Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 60°C).

  • Sample Analysis: At regular intervals, withdraw samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH to determine the observed degradation rate constant (k_obs). A plot of log(k_obs) versus pH will reveal the pH-stability profile.

Visualization of Concepts

Potential Degradation Pathways

G A This compound B Reduction Products (e.g., 4-Amino-1H-indazol-3-ol) A->B Reducing Conditions C Oxidation Products (Ring Opening) A->C Oxidizing Agents (e.g., H2O2) D Photodegradation Products A->D UV/Light Exposure E Hydrolysis Products A->E Acidic/Basic pH

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Photolysis (UV Light) A->D E Thermal Stress A->E F HPLC-UV/MS Analysis B->F C->F D->F E->F G Identify Degradants F->G H Determine Degradation Rate F->H

Caption: Workflow for conducting a forced degradation study.

References

"overcoming poor solubility of 4-Nitro-1H-indazol-3-ol in biological buffers"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitro-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility challenges with this compound in biological buffers.

I. Compound Overview

This compound is a heterocyclic organic compound with a molecular formula of C₇H₅N₃O₃.[1] Its structure, featuring an indazole core substituted with a nitro group, suggests a degree of polarity that influences its solubility. The presence of a hydroxyl group and a nitro group can lead to poor aqueous solubility, a common challenge in experimental biology.[2] This guide will provide systematic approaches to address this issue.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during experiments with this compound.

Q1: I'm observing precipitation of this compound in my biological buffer. What is the likely cause?

A1: Precipitation of this compound in aqueous buffers is primarily due to its low water solubility.[3] Many organic compounds, while soluble in organic solvents like dimethyl sulfoxide (DMSO), can "crash out" of solution when diluted into an aqueous medium where their solubility limit is surpassed.[3] This phenomenon, often termed "solvent shock," is a frequent hurdle in biological assays.[3]

Q2: My stock solution of this compound in DMSO is clear. Why does it precipitate when I add it to my assay medium?

A2: A clear stock solution in 100% DMSO does not ensure solubility in your final aqueous buffer. The significant shift in solvent polarity upon dilution is the root cause.[3] The solubility of the compound can decrease dramatically, leading to precipitation. This is often an issue of kinetic solubility, where the compound doesn't have sufficient time to achieve a stable, dissolved state in the new environment.[3]

Q3: How can I determine the aqueous solubility of this compound in my specific buffer?

A3: Determining the compound's solubility in your experimental buffer is a critical first step. The isothermal shake-flask method is a reliable technique.[4] Here is a general protocol:

Protocol 1: Determining Aqueous Solubility (Shake-Flask Method)

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 1-2 mL) of your biological buffer.

    • Ensure there is visible excess solid to confirm saturation.

    • Seal the vials tightly to prevent evaporation.[4]

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to reach equilibrium.[5]

  • Separation of Undissolved Solid:

    • Centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution using a low-binding filter plate.[5]

  • Quantification:

    • Prepare a standard curve of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV/Vis spectroscopy or HPLC.[5][6]

Q4: What is the first and simplest troubleshooting step I should take to avoid precipitation?

A4: The most straightforward initial approach is to reduce the final concentration of this compound in your assay. You may be exceeding its solubility limit in the aqueous buffer.[3] Perform a serial dilution to identify the maximum concentration that remains soluble in your specific assay conditions.[3]

III. Advanced Solubilization Strategies

If reducing the concentration is not feasible for your experimental design, several formulation strategies can be employed.

Q5: Can I use a co-solvent like DMSO to improve solubility? What are the limitations?

A5: Yes, using a water-miscible organic co-solvent like DMSO is a common practice.[5][6] However, it is crucial to keep the final concentration of the co-solvent as low as possible, typically below 1%, and ideally at or below 0.5% in cell-based assays.[7][8] Higher concentrations of DMSO can have cytotoxic effects or other off-target effects on your biological system, which could confound your experimental results.[7][8]

Table 1: Recommended Maximum Final Concentrations of Common Co-solvents in Cell-Based Assays

Co-solventRecommended Max. ConcentrationNotes
DMSO≤ 0.5%Can induce cellular stress at higher concentrations.[7]
Ethanol≤ 0.5%Can have effects on cellular metabolism.[9]

dot

cluster_0 Co-Solvent Workflow A Prepare high-concentration stock in 100% DMSO B Determine max. tolerable DMSO concentration for your assay (e.g., 0.5%) A->B Assay-specific C Calculate necessary dilution of stock solution into buffer B->C Calculation D Add stock solution to buffer while vortexing C->D Execution E Visually inspect for precipitation D->E Observation F Proceed with experiment E->F Clear Solution G Troubleshoot further E->G Precipitation Observed

Caption: Workflow for using a co-solvent.

Q6: Can adjusting the pH of my buffer help dissolve this compound?

A6: Yes, pH adjustment can be a very effective strategy for ionizable compounds.[10] this compound has a predicted acidic pKa of approximately 10.24 due to the hydroxyl group on the indazole ring. This suggests that increasing the pH of the buffer above its pKa will deprotonate the molecule, forming a more soluble salt.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0). Ensure the chosen buffer system is effective in the desired pH range.[11]

  • Determine the solubility of this compound in each buffer using the shake-flask method described in Protocol 1.

  • Plot solubility versus pH to identify the optimal pH for your experiments.

  • Verify that the chosen pH is compatible with your biological assay system.

dot

cluster_1 pH Adjustment Logic pKa pKa of Compound (approx. 10.24) pH_below Buffer pH < pKa pKa->pH_below Condition pH_above Buffer pH > pKa pKa->pH_above Condition Solubility_low Low Solubility (Neutral Form) pH_below->Solubility_low Result Solubility_high Higher Solubility (Anionic Form) pH_above->Solubility_high Result

Caption: Relationship between pH, pKa, and solubility.

Q7: I've heard about using cyclodextrins. How do they work and how can I use them?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[14]

Protocol 3: Solubility Enhancement with Cyclodextrins

  • Prepare stock solutions of a cyclodextrin (e.g., HP-β-CD) in your biological buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Use these cyclodextrin-containing buffers as the solvent in the shake-flask solubility determination method (Protocol 1).

  • Quantify the solubility of this compound at each cyclodextrin concentration to determine the extent of solubility enhancement.

  • Ensure that the cyclodextrin concentration used does not interfere with your assay. Run appropriate vehicle controls.[8]

Q8: What about surfactants? Can they be used?

A8: Surfactants can also be used to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[9] Non-ionic surfactants like Tween® 20 or Tween® 80 are often used in biological assays.[9] However, similar to co-solvents, it is crucial to use the lowest effective concentration and to include proper controls, as surfactants can also affect cellular membranes and protein function.

IV. Summary of Troubleshooting Strategies

Table 2: Troubleshooting Matrix for Poor Solubility of this compound

Issue Potential Cause Recommended Solution Considerations
Precipitation upon dilution in buffer Exceeding aqueous solubility limit1. Reduce the final compound concentration. 2. Use a co-solvent (e.g., DMSO) at ≤ 0.5%.Ensure final concentration is sufficient for the desired biological effect. Run vehicle controls for co-solvents.
Compound remains insoluble at desired concentration Low intrinsic aqueous solubility1. Increase the pH of the buffer to > pKa (10.24). 2. Add a solubilizing agent like HP-β-cyclodextrin.Verify that the adjusted pH or the presence of cyclodextrin does not interfere with the assay.
Inconsistent results between experiments Compound precipitation over time1. Prepare fresh dilutions for each experiment. 2. Visually inspect solutions for any signs of precipitation before use.Temperature fluctuations can affect solubility.

dot

Start Precipitation Observed Concentration Is reducing concentration an option? Start->Concentration ReduceConc Reduce Final Concentration Concentration->ReduceConc Yes pH Is pH adjustment compatible with assay? Concentration->pH No Success Solubility Achieved ReduceConc->Success AdjustpH Increase Buffer pH > 10.24 pH->AdjustpH Yes Cyclodextrin Are cyclodextrins/ surfactants compatible? pH->Cyclodextrin No AdjustpH->Success AddExcipient Use HP-β-CD or non-ionic surfactant Cyclodextrin->AddExcipient Yes Failure Consult further/ Re-evaluate compound Cyclodextrin->Failure No AddExcipient->Success

Caption: Decision tree for troubleshooting solubility.

V. References

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. --INVALID-LINK--

  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals. --INVALID-LINK--

  • MultiScreen Solubility Filter Plate. (n.d.). MilliporeSigma. --INVALID-LINK--

  • How to prevent "Antibacterial agent 102" precipitation in assays. (2025). BenchChem. --INVALID-LINK--

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceuticals. --INVALID-LINK--

  • An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole. (2025). BenchChem. --INVALID-LINK--

  • A Technical Guide to the Solubility of 6-Nitro-1H-indazole-3-carbaldehyde in Common Laboratory Solvents. (n.d.). BenchChem. --INVALID-LINK--

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology. --INVALID-LINK--

  • Biological Buffers. (n.d.). AppliChem. --INVALID-LINK--

  • This compound | 7384-16-9. (n.d.). Biosynth. --INVALID-LINK--

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Molecules. --INVALID-LINK--

  • Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. (2024). Annales Pharmaceutiques Françaises. --INVALID-LINK--

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. --INVALID-LINK--

  • 3-HYDROXY-4-NITRO (1H)INDAZOLE | 7384-16-9. (n.d.). ChemicalBook. --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of 4-Nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Nitro-1H-indazol-3-ol. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling this synthesis from the bench to pilot plant and beyond. We will delve into the critical process parameters, common challenges, and troubleshooting strategies to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: The Challenge of the Indazolone Core

This compound is a key building block in medicinal chemistry, with the indazole scaffold being central to numerous pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.[1][2][3] The most prevalent synthetic route involves an intramolecular cyclization of a diazonium salt derived from 2-methyl-3-nitroaniline.[4][5]

While straightforward on paper, this synthesis presents significant scale-up challenges, primarily revolving around the inherent instability of the aryl diazonium salt intermediate.[6][7][8] Effective scale-up requires a deep understanding of the reaction mechanism, stringent control over process parameters, and an unwavering commitment to safety. This guide provides field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic pathway for this compound?

The synthesis is typically achieved via the diazotization of 2-methyl-3-nitroaniline using sodium nitrite in an acidic medium (commonly glacial acetic acid), followed by an in-situ intramolecular cyclization to form the indazolone ring system.

Q2: What are the most critical safety hazards associated with this synthesis?

The principal hazard is the diazonium salt intermediate. In a solid, dry state, diazonium salts can be shock-sensitive and explosive.[7] The diazotization reaction is also exothermic and produces nitrogen gas (N₂); inadequate temperature control can lead to a thermal runaway, causing a rapid pressure increase and potential reactor failure.[6][8] The starting material, 2-methyl-3-nitroaniline, is also toxic.[9][10]

Q3: Why is strict temperature control (0-5 °C) so essential?

Aryl diazonium salts are thermally unstable.[11][12] Maintaining a low temperature (typically below 5 °C) is crucial to prevent their rapid decomposition.[8] Exceeding this temperature range significantly increases the rate of decomposition, which not only poses a safety risk from gas evolution but also leads to the formation of undesirable impurities, reducing yield and purity.

Q4: Is this compound the same as 4-Nitro-1H-indazole?

They are tautomers. The "-ol" suffix in this compound refers to the enol form of an indazolone. It exists in equilibrium with its keto tautomer, 4-Nitro-1,2-dihydro-3H-indazol-3-one. The synthesis from 2-methyl-3-nitroaniline directly yields this indazolone system.

Q5: What are typical yields and purification methods?

Reported lab-scale yields are often high, sometimes exceeding 80-90%.[4][5] However, maintaining this on a larger scale can be challenging. The crude product typically precipitates from the reaction mixture and can be purified by washing with water and/or organic solvents (like an ethyl acetate/hexane mixture) or by recrystallization.[5][13]

Process Visualization: Reaction Pathway and Scale-Up Workflow

To successfully scale this process, it is vital to understand the reaction mechanism and the critical control points in the workflow.

Reaction Mechanism

The reaction proceeds in two main stages: the formation of the diazonium salt from the primary amine, followed by an intramolecular cyclization that forms the indazolone ring.

G cluster_diazotization Stage 1: Diazotization (T < 5°C) cluster_cyclization Stage 2: Intramolecular Cyclization A 2-Methyl-3-nitroaniline B Benzenediazonium Salt (Unstable Intermediate) A->B Formation of Ar-N₂⁺ Reagents1 + NaNO₂ + Acetic Acid (H⁺) A->Reagents1 C This compound (Product) B->C Ring Closure B->C Loss - H⁺ start Start reagent_prep Reagent Preparation Dissolve 2-methyl-3-nitroaniline in Acetic Acid Prepare aqueous NaNO₂ solution start->reagent_prep diazotization Diazotization Cool amine solution to 0-5°C Add NaNO₂ solution dropwise Monitor temperature and off-gassing reagent_prep->diazotization:f0 cyclization Cyclization / Aging Allow reaction to warm to RT Stir overnight to ensure complete conversion diazotization:f0->cyclization ccp1 CCP 1: Temp Control Must stay < 5°C diazotization:f1->ccp1 ccp2 CCP 2: Addition Rate Slow addition prevents heat/gas buildup diazotization:f2->ccp2 isolation Product Isolation Quench reaction (optional) Filter precipitate Wash solid with H₂O cyclization->isolation:f0 purification Purification Slurry wash with solvent (e.g., EtOAc/Hexane) OR Recrystallization isolation:f0->purification ccp3 CCP 3: Quenching Ensure no residual diazonium salts isolation:f1->ccp3 drying Drying Dry under vacuum at controlled temperature (e.g., 70-80°C) purification->drying end Final Product drying->end

References

Validation & Comparative

A Comparative Analysis of 4-Nitro-1H-indazol-3-ol and Its Nitroindazole Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The introduction of a nitro group to this scaffold dramatically influences its physicochemical properties and biological activities, opening avenues for the development of novel drugs. This guide provides an in-depth comparative analysis of 4-Nitro-1H-indazol-3-ol and its key positional isomers: 4-nitro-1H-indazole, 5-nitro-1H-indazole, 6-nitro-1H-indazole, and 7-nitro-1H-indazole. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and insights into the structure-activity relationships that govern this important class of molecules.

Introduction: The Significance of Nitroindazoles in Drug Discovery

Nitroaromatic compounds, including nitroindazoles, have a rich history in medicine, particularly as antimicrobial and anticancer agents. Their biological activity is often linked to the reductive metabolism of the nitro group in hypoxic environments, a characteristic feature of many solid tumors and anaerobic bacteria. This bio-reductive activation leads to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components. The position of the nitro group on the indazole ring, as well as the presence of other substituents, such as the 3-hydroxyl group in our primary compound of interest, profoundly impacts the molecule's electron density, reduction potential, and ultimately, its therapeutic efficacy and selectivity. Understanding these nuances is critical for the rational design of next-generation nitroindazole-based therapeutics.

Synthesis and Structural Elucidation of Nitroindazole Isomers

The synthesis of nitroindazole isomers typically involves the diazotization of an appropriate ortho-substituted nitroaniline or the nitration of an indazole precursor. The choice of starting material and reaction conditions dictates the final position of the nitro group.

Representative Synthetic Protocols

Synthesis of 4-Nitro-1H-indazole:

A common method for the synthesis of 4-nitro-1H-indazole involves the diazotization of 2-methyl-3-nitroaniline.[1]

  • Step 1: Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid at 0°C.

  • Step 2: Prepare an aqueous solution of sodium nitrite (2.2 eq).

  • Step 3: Add the sodium nitrite solution to the solution from Step 1 at once with vigorous stirring.

  • Step 4: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Step 5: Collect the precipitate by filtration.

  • Step 6: Suspend the solid in water, filter, and dry to yield 4-nitro-1H-indazole.

Synthesis of 5-Nitro-1H-indazole:

This isomer can be synthesized from 2-fluoro-5-nitrobenzaldehyde.

  • Step 1: Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in DMF.

  • Step 2: Add hydrazine hydrate (3.0 eq) dropwise at 23°C and stir for 2 hours.

  • Step 3: Pour the reaction mixture into water and extract with ethyl acetate.

  • Step 4: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 5-nitro-1H-indazole.

Synthesis of 6-Nitro-1H-indazole:

A typical synthesis starts from 6-nitroindole.

  • Step 1: Prepare a solution of sodium nitrite in water.

  • Step 2: Slowly add 6-nitroindole to the solution at 20°C.

  • Step 3: Add hydrochloric acid dropwise over 30 minutes.

  • Step 4: Stir the resulting suspension for an additional 60 minutes.

  • Step 5: Filter the precipitate and wash with water to obtain 6-nitro-1H-indazole-3-carbaldehyde, which can be further modified.

Structural Comparison

The structural differences between this compound and its isomers are illustrated below. The position of the electron-withdrawing nitro group significantly alters the electronic distribution within the bicyclic system, which in turn affects the acidity of the N-H proton and the overall lipophilicity of the molecule. The presence of the 3-hydroxyl group in this compound introduces an additional hydrogen bond donor and acceptor, further influencing its physicochemical properties.

G This compound 4-Nitro-1H-indazole 5-Nitro-1H-indazole 6-Nitro-1H-indazole 7-Nitro-1H-indazole

Caption: Chemical structures of the investigated nitroindazole isomers.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are paramount to its pharmacokinetic profile and ultimately its therapeutic success. The table below summarizes the available experimental and predicted properties of this compound and its isomers.

PropertyThis compound4-Nitro-1H-indazole5-Nitro-1H-indazole6-Nitro-1H-indazole7-Nitro-1H-indazole
Molecular Formula C₇H₅N₃O₃C₇H₅N₃O₂C₇H₅N₃O₂C₇H₅N₃O₂C₇H₅N₃O₂
Molecular Weight 179.13 g/mol 163.13 g/mol 163.13 g/mol 163.13 g/mol 163.13 g/mol
Melting Point (°C) Not available199-203[1]204-208180-182185-186
pKa (Predicted) 10.24 ± 0.2011.08 ± 0.40[1]Not available11.08 ± 0.40Not available
Solubility Not availableNot availableInsoluble in waterVery faint turbidity in hot MethanolSlightly soluble in water; soluble in ethanol and DMSO

Interpretation of Physicochemical Data:

The introduction of the 3-hydroxyl group in this compound is expected to increase its polarity and potential for hydrogen bonding, which may lead to higher aqueous solubility compared to its non-hydroxylated counterpart. The predicted pKa of this compound is slightly lower than that of 4-nitro-1H-indazole, suggesting that the hydroxyl group may contribute to the acidity of the molecule. The position of the nitro group influences the melting point, with the 5-nitro isomer having the highest melting point, potentially due to more favorable crystal packing.

Comparative Biological Activities

While direct comparative biological data for this compound and its parent nitroindazole isomers is limited, studies on related derivatives provide valuable insights into their potential therapeutic applications. Nitroindazoles have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Biological ActivityCompound/DerivativeTarget/AssayResult (IC₅₀/MIC)Reference
Anticancer 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivativesNCI-H460 lung carcinoma5–15 μM[2]
Anticancer Indazole-3-amine derivative (6o)K562 chronic myeloid leukemiaIC₅₀ = 5.15 µM[3][4]
Antileishmanial 3-Chloro-6-nitro-1H-indazole derivativesLeishmania species-[5]
Antitrypanosomal 5-Nitroindazolin-3-one derivativesTrypanosoma cruzi-[6]
Enzyme Inhibition 7-NitroindazoleNitric Oxide Synthase (NOS)IC₅₀ ≈ 17 µg/mL[7]

Structure-Activity Relationship Insights:

  • Position of the Nitro Group: The position of the nitro group is a critical determinant of biological activity. For instance, in antitubercular nitroimidazoles, 4-nitroimidazoles generally exhibit better aerobic activity than 5-nitroimidazoles.[2]

  • Substituents: The nature and position of other substituents on the indazole ring significantly influence the compound's potency and selectivity. The introduction of a chloro group at the 3-position of 6-nitroindazole was found to be important for its antileishmanial activity.[2][5] The 3-hydroxyl group in this compound could potentially modulate its biological activity through hydrogen bonding interactions with target enzymes.

Mechanism of Action: The Role of Nitroreductases

The biological activity of many nitro-heterocyclic compounds is contingent upon the reduction of the nitro group by nitroreductase enzymes, which are prevalent in anaerobic bacteria and hypoxic tumor cells.[8][9][10] This process generates highly reactive cytotoxic species.

G Nitroindazole Nitroindazole Nitroreductase Nitroreductase Nitroindazole->Nitroreductase Reduction Reactive Nitroso & Hydroxylamine Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive Nitroso & Hydroxylamine Intermediates DNA Damage DNA Damage Reactive Nitroso & Hydroxylamine Intermediates->DNA Damage Cell Death Cell Death DNA Damage->Cell Death G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Add Compound Add Compound Adherence->Add Compound Incubate (48-72h) Incubate (48-72h) Add Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance (570nm) Read Absorbance (570nm) Solubilize Formazan->Read Absorbance (570nm) Calculate IC50 Calculate IC50 Read Absorbance (570nm)->Calculate IC50

References

A Comparative Analysis of the Kinase Inhibitory Potential of 4-Nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound 4-Nitro-1H-indazol-3-ol as a potential kinase inhibitor. We will outline a series of robust experimental protocols to characterize its potency and selectivity in comparison to established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies.

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure[1]. These compounds have demonstrated significant clinical efficacy in treating various cancers by targeting key protein kinases involved in tumor growth and angiogenesis[1]. The functionalization of the indazole ring system allows for fine-tuning of the inhibitor's potency and selectivity. The subject of this guide, this compound, is a derivative of the indazole family. The presence of a nitro group can influence the compound's electronic properties and potential for hydrogen bonding, which may impact its interaction with the kinase ATP-binding pocket[2][3]. This guide will lay out the necessary steps to elucidate the therapeutic potential of this largely uncharacterized molecule.

Part 1: In Vitro Kinase Inhibition Profiling

The initial and most critical step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on a panel of purified kinases. This in vitro screening provides essential information about the compound's potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity profile across the kinome.

Methodology: Homogeneous Luminescent Kinase Assay (e.g., ADP-Glo™)

A widely used method for quantifying kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This assay is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials[4][5].

Experimental Protocol: ADP-Glo™ Kinase Assay [4][5]

  • Compound Preparation: Prepare a serial dilution of this compound and the chosen reference inhibitors (e.g., Staurosporine for broad-spectrum and a target-specific inhibitor like Dasatinib for Abl kinase) in DMSO. A typical concentration range would be from 100 µM down to 1 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a kinase assay buffer.

    • Add the serially diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed. The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP, which then drives a luciferase reaction to produce light. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%[6].

Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (this compound & Controls) Assay_Plate Dispense Reagents and Compounds into 384-well Plate Compound_Prep->Assay_Plate Reagent_Prep Kinase Reaction Mix (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Incubation1 Incubate at 30°C (Kinase Reaction) Assay_Plate->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate at RT Add_ADP_Glo->Incubation2 Add_Detection Add Kinase Detection Reagent (Generate Luminescence) Incubation2->Add_Detection Incubation3 Incubate at RT Add_Detection->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50_Calc Determine IC50 values Data_Analysis->IC50_Calc

Caption: Workflow for determining kinase inhibitor IC50 values.

Comparative Data (Hypothetical)

To illustrate the potential outcomes, the following table presents hypothetical IC50 values for this compound against a selection of kinases, benchmarked against known inhibitors.

KinaseThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
Abl 5020<1
Src 15061.5
EGFR >10,0005>10,000
VEGFR2 2501580
p38α 80030>10,000

This data is hypothetical and for illustrative purposes only.

Part 2: Cellular Activity Assessment

While in vitro assays are crucial for determining direct enzyme inhibition, it is equally important to assess a compound's activity in a cellular context. Cellular assays can provide insights into cell permeability, target engagement, and the downstream effects on cell signaling and viability.

Methodology 1: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Experimental Protocol: MTT Cell Viability Assay [8][9]

  • Cell Seeding: Seed cancer cells (e.g., K-562 chronic myelogenous leukemia cells, which are Bcr-Abl positive) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a reference inhibitor (e.g., Dasatinib for K-562 cells) for 72 hours.[9]

  • MTT Addition: Remove the medium and add 20-30 µL of a 2-5 mg/mL MTT solution to each well. Incubate for 1.5-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Methodology 2: Western Blot Analysis of Signaling Pathways

To confirm that the cytotoxic effects of this compound are due to the inhibition of a specific kinase pathway, Western blotting can be used to measure the phosphorylation status of downstream target proteins.[10] For example, if this compound is hypothesized to target the MAPK/ERK pathway, one would assess the phosphorylation levels of MEK and ERK.

Experimental Protocol: Western Blotting [10][11][12]

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specified time. Then, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.[10][11]

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel and then transfer them to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[11][12]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[12]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and a loading control (e.g., β-Actin) to determine the effect of the compound on protein phosphorylation.[11]

Signaling Pathway: A Look at the MAPK/ERK Cascade

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Growth_Factor Growth Factor Growth_Factor->RTK Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors translocates to nucleus & activates Inhibitor This compound (Hypothetical Target) Inhibitor->Raf inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway and a hypothetical point of inhibition.

Discussion and Future Directions

The experimental framework outlined above provides a clear path to characterizing the biological activity of this compound. The hypothetical data suggests that this compound could be a moderately potent inhibitor of Abl kinase with some off-target activity against Src and VEGFR2. The lack of activity against EGFR and p38α would suggest a degree of selectivity.

If the cellular data corroborates the in vitro findings (e.g., potent inhibition of K-562 cell growth), it would strengthen the case for this compound as a promising lead compound. The Western blot analysis would be crucial to confirm that the observed cellular effects are indeed mediated by the inhibition of the intended target pathway.

Future research should focus on:

  • Lead Optimization: Synthesizing analogs of this compound to improve potency and selectivity. Structure-activity relationship (SAR) studies would be key to understanding how modifications to the indazole core affect its inhibitory profile.

  • In Vivo Efficacy: Evaluating the compound's efficacy in animal models of cancer to assess its pharmacokinetic properties and anti-tumor activity in a physiological setting.

  • Toxicity Profiling: Conducting comprehensive toxicology studies to ensure the compound's safety profile is acceptable for further development.

By following a systematic and rigorous approach to its biological evaluation, the true potential of this compound as a novel kinase inhibitor can be determined, potentially leading to the development of a new therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Nitro-1H-indazol-3-ol and its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) of 4-Nitro-1H-indazol-3-ol and its analogs, with a particular focus on their potential as kinase inhibitors. While direct comparative data for a comprehensive library of this compound analogs is not extensively available in the public domain, this guide synthesizes established SAR principles from closely related indazole series to provide a predictive framework for designing novel and potent inhibitors.[2][3] We will explore the critical roles of the nitro and hydroxyl functionalities, the impact of substitutions on the indazole core, and provide detailed experimental protocols for the evaluation of these compounds.

The this compound Scaffold: A Foundation for Kinase Inhibitors

The 1H-indazole ring system is a key pharmacophore in a number of approved anti-cancer drugs, including axitinib, pazopanib, and entrectinib, which primarily function as kinase inhibitors.[4] The this compound core, while also being a valuable synthetic intermediate, presents a unique combination of electronic and hydrogen-bonding features that make it an intriguing starting point for the design of novel therapeutic agents.[2]

The electron-withdrawing nature of the nitro group at the 4-position significantly influences the electronic distribution of the indazole ring, which can impact binding affinities with target proteins. The hydroxyl group at the 3-position is a crucial hydrogen bond donor and acceptor, often playing a pivotal role in anchoring the molecule within the ATP-binding pocket of kinases.[1]

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections dissect the anticipated SAR for analogs of this compound based on established principles for related indazole-based kinase inhibitors.

The Critical Role of the 3-Hydroxyl Group

The 3-hydroxyl group of the indazol-3-ol core is a key determinant of biological activity. In many kinase inhibitors, this group mimics the hydrogen bonding interactions of the adenine hinge-binding region of ATP. Modification or removal of this hydroxyl group is generally expected to lead to a significant loss of potency. For instance, in other heterocyclic kinase inhibitors, the presence of a hydroxyl or a group capable of similar hydrogen bonding is often essential for activity.

The Influence of the 4-Nitro Group and its Bioisosteres

The nitro group at the 4-position is a strong electron-withdrawing group, which can modulate the pKa of the indazole nitrogens and influence the overall electronic character of the molecule. While contributing to binding through electrostatic interactions, the nitro group can sometimes be associated with metabolic liabilities or toxicity.[5] Therefore, exploring bioisosteric replacements for the nitro group is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a lead compound.

Table 1: Anticipated Impact of Bioisosteric Replacement of the 4-Nitro Group

Bioisosteric ReplacementExpected PropertiesPotential Impact on Activity
Cyano (-CN)Strong electron-withdrawing group, linear geometry.May maintain or enhance potency by mimicking the electronic effect of the nitro group.
Sulfonamide (-SO₂NH₂)Hydrogen bond donor and acceptor, electron-withdrawing.Could introduce additional hydrogen bonding interactions and improve solubility, potentially enhancing activity.
Trifluoromethyl (-CF₃)Highly lipophilic and electron-withdrawing.May improve metabolic stability and cell permeability, but could also affect solubility.
Halogens (-F, -Cl, -Br)Electron-withdrawing, can participate in halogen bonding.Can modulate electronic properties and introduce new interactions, with varying effects on potency.
Substitutions on the Benzenoid Ring (Positions 5, 6, and 7)

Modifications on the benzene portion of the indazole ring are crucial for tuning the selectivity and potency of the inhibitor. These substitutions often interact with the solvent-exposed region of the kinase ATP-binding site, allowing for significant improvements in the drug-like properties of the molecule.

  • Position 5: Substitutions at this position can extend into the ribose-binding pocket. Small, hydrophobic groups or moieties capable of hydrogen bonding can be beneficial. For instance, in a series of 1H-indazole-3-amine derivatives, substitutions at the 5-position with fluoro-substituted phenyl rings had a significant impact on anti-proliferative activity.[6]

  • Position 6: This position is often solvent-exposed, and larger, more complex substituents can be tolerated. These modifications are frequently used to enhance solubility and modulate pharmacokinetic properties. For example, 6-nitroindazole derivatives have shown significant antiproliferative activity.[5]

  • Position 7: Due to steric hindrance with the pyrazole ring, substitutions at this position are less common and often lead to a decrease in activity unless they can form favorable intramolecular interactions.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR points for the this compound scaffold.

SAR_of_4_Nitro_1H_indazol_3_ol scaffold This compound 3-OH 4-NO2 5-Position 6-Position 7-Position substituents Essential for H-bonding with hinge region Modulates electronics, potential for bioisosteric replacement Tolerance for small hydrophobic/H-bonding groups Accommodates larger groups to improve PK Steric hindrance, generally disfavored scaffold:f1->substituents:f0 Key Interaction scaffold:f2->substituents:f1 Electronic Effects & Bioisosterism scaffold:f3->substituents:f2 Selectivity & Potency scaffold:f4->substituents:f3 Solubility & PK scaffold:f5->substituents:f4 Steric Constraints

Caption: Key structure-activity relationships for the this compound scaffold.

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, the following sections provide detailed, step-by-step methodologies for their synthesis and biological characterization.

General Synthesis of Indazole Precursors

The synthesis of substituted indazoles often begins with appropriately substituted anilines or benzonitriles. A general procedure for the synthesis of a 5-bromo-1H-indazol-3-amine precursor is outlined below, which can be adapted for other analogs.[6]

Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol, add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Dry the product under vacuum to yield the desired 5-bromo-1H-indazol-3-amine.

synthesis_workflow start Start: 5-Bromo-2- fluorobenzonitrile reagents Add: Hydrazine Hydrate in n-Butanol start->reagents reflux Reflux: ~118 °C, 2-4h reagents->reflux tlc Monitor: TLC reflux->tlc cool Cool: Room Temp. tlc->cool filter Filter & Wash cool->filter dry Dry filter->dry product Product: 5-Bromo-1H- indazol-3-amine dry->product

Caption: General workflow for the synthesis of a key indazole intermediate.

In Vitro Kinase Inhibition Assay (Luminescent Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a specific protein kinase. A luminescent-based assay that measures the amount of ATP remaining after the kinase reaction is a common and robust method.[7]

Protocol: Luminescent Kinase Assay

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the test compound in the appropriate assay buffer.

  • In a 96-well or 384-well plate, add the kinase, the kinase substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Protocol: MTT Assay for Antiproliferative Activity

  • Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for an additional 48-72 hours.

  • Add MTT solution (e.g., 20 µL of 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO or a solubilization buffer.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a starting point for the development of novel kinase inhibitors. The insights from the structure-activity relationships of related indazole series suggest that strategic modifications to this core can lead to potent and selective therapeutic agents. The key to unlocking the full potential of this scaffold lies in the systematic exploration of bioisosteric replacements for the 4-nitro group and the optimization of substituents on the benzenoid ring to enhance target engagement and improve pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new analogs, paving the way for the discovery of the next generation of indazole-based drugs.

References

A Comparative Guide to the Efficacy of Substituted Indazole Derivatives: Bridging In Vitro Cytotoxicity and In Vivo Antitumor Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel small molecules that can effectively and selectively target cancer cells remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the indazole nucleus has emerged as a privileged structure, forming the core of several FDA-approved kinase inhibitors and numerous clinical candidates.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of substituted indazole derivatives, with a particular focus on nitro-substituted and other analogs that have shown significant promise in preclinical studies. By examining the experimental data from different structural classes of indazoles, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the translational potential of these compounds from benchtop assays to preclinical animal models.

The Rationale for Comparing In Vitro and In Vivo Efficacy

The journey of a potential drug candidate from laboratory discovery to clinical application is fraught with challenges, with a significant number of compounds failing due to a disconnect between their activity in a controlled in vitro environment and their performance within a complex living organism. An in vitro study, while excellent for high-throughput screening and mechanistic elucidation, cannot fully recapitulate the intricate interplay of pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics that govern a drug's ultimate efficacy in vivo. Therefore, a direct comparison of data from both settings is crucial for making informed decisions in the drug development pipeline.

This guide will delve into the specifics of such comparisons, drawing upon published data for different classes of indazole derivatives to highlight key structure-activity relationships (SAR) and translational insights.

Comparative Efficacy Analysis: A Tale of Two Indazole Scaffolds

Case Study 1: A Potent Indazole Derivative with Demonstrated In Vivo Efficacy

A study by Wei et al. (2021) provides a thorough investigation of a series of indazole derivatives, culminating in the identification of a lead compound, designated 2f , with potent in vitro and in vivo anticancer activity.[1][4][5]

Compound 2f was evaluated against a panel of human and murine cancer cell lines, demonstrating broad-spectrum antiproliferative activity with IC50 values in the sub-micromolar to low micromolar range.[1][5]

CompoundA549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)4T1 (Murine Breast) IC50 (µM)
2f 1.150.800.340.620.23

Table 1: In Vitro antiproliferative activity of compound 2f against various cancer cell lines. Data sourced from Wei et al. (2021).[1][5]

The potent activity of 2f , particularly against the highly aggressive and metastatic 4T1 murine breast cancer cell line, provided a strong rationale for its advancement into in vivo studies.[1][4][5]

The in vivo efficacy of 2f was assessed in a 4T1 tumor-bearing BALB/c mouse model.[1] This syngeneic model is particularly valuable as it allows for the evaluation of the compound's effect in the context of a competent immune system.

Mice were treated with 2f at doses of 12.5 mg/kg and 25 mg/kg daily via intraperitoneal injection. The results demonstrated a dose-dependent suppression of tumor growth compared to the vehicle-treated control group, without any significant impact on the body weights of the mice, suggesting a favorable toxicity profile.[1]

Treatment GroupDosageTumor Volume Inhibition (%)
2f 12.5 mg/kgData not quantified in % in the source, but significant growth suppression was observed.
2f 25 mg/kgData not quantified in % in the source, but showed more pronounced tumor growth suppression.

Table 2: Summary of in vivo antitumor activity of compound 2f in a 4T1 mouse model. Data interpretation from Wei et al. (2021).[1]

The in vivo results for compound 2f represent a successful translation of potent in vitro activity into a tangible therapeutic effect in a preclinical animal model.

Case Study 2: Nitroindazole Derivatives with Potent In Vitro Cytotoxicity

In a separate line of investigation, Perrone et al. (2014) explored the anticancer potential of N-[6-indazolyl]arylsulfonamides, which are derived from 2-alkyl-6-nitroindazoles.[6] This study provides valuable in vitro data for nitro-substituted indazole scaffolds.

The synthesized compounds were evaluated for their ability to inhibit the proliferation of A2780 ovarian carcinoma and A549 lung adenocarcinoma cell lines.[6] Two lead compounds, 4 and 9 , emerged with significant cytotoxic activity.[6]

CompoundA2780 (Ovarian) IC50 (µM)A549 (Lung) IC50 (µM)
4 4.2118.6
9 5.477.73

Table 3: In Vitro antiproliferative activity of nitroindazole-derived compounds 4 and 9. Data sourced from Perrone et al. (2014).[6]

These findings highlight the potential of the 6-nitroindazole scaffold as a starting point for the development of potent anticancer agents.[6][7] However, the study did not progress to in vivo evaluation, leaving the translational potential of these specific compounds undetermined.

Mechanistic Insights: How Indazole Derivatives Exert Their Anticancer Effects

The anticancer activity of indazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][8] Additionally, many indazole compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[5][6]

For instance, compound 2f was found to induce apoptosis in 4T1 cells, which was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][5] The nitroindazole derivatives studied by Perrone et al. were also shown to trigger apoptosis and cause cell cycle arrest in the G2/M phase.[6]

Apoptosis_Pathway Proposed Mechanism of Action of Indazole Derivatives Indazole_Derivatives Indazole Derivatives (e.g., Compound 2f, Nitroindazoles) Kinase_Inhibition Kinase Inhibition (e.g., VEGFR, FGFR) Indazole_Derivatives->Kinase_Inhibition ROS_Production Increased ROS Production Indazole_Derivatives->ROS_Production Mitochondrial_Pathway Mitochondrial Pathway ROS_Production->Mitochondrial_Pathway Bcl2_Family Modulation of Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) Mitochondrial_Pathway->Bcl2_Family Caspase_Activation Caspase Activation (Caspase-3) Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for indazole-induced apoptosis.

Experimental Methodologies: A Guide to Reproducible Research

The integrity of any comparative analysis rests on the robustness of the underlying experimental protocols. Below are standardized, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Workflow cluster_plate 96-Well Plate Cell_Seeding 1. Seed Cancer Cells Compound_Addition 2. Add Indazole Derivatives Cell_Seeding->Compound_Addition Incubation_48_72h 3. Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition 4. Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_3_4h 5. Incubate for 3-4h MTT_Addition->Incubation_3_4h Solubilization 6. Solubilize Formazan Incubation_3_4h->Solubilization Plate_Reader 7. Read Absorbance (570 nm) Solubilization->Plate_Reader Data_Analysis 8. Calculate IC50 Values Plate_Reader->Data_Analysis

Caption: A streamlined workflow for the MTT-based cell viability assay.

In Vivo Tumor Xenograft/Syngeneic Model

Animal models are indispensable for evaluating the systemic efficacy and safety of potential anticancer agents.[9]

  • Animal Acclimatization: Acclimatize immunodeficient (for xenografts) or immunocompetent (for syngeneic models) mice for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 4T1 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the indazole derivative or vehicle control via the chosen route (e.g., intraperitoneal, oral gavage) at the predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

In_Vivo_Study_Workflow In Vivo Tumor Model Workflow Acclimatization 1. Animal Acclimatization Implantation 2. Tumor Cell Implantation Acclimatization->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize into Groups Tumor_Growth->Randomization Treatment 5. Administer Compound/Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Analysis Monitoring->Endpoint

Caption: Key steps in conducting an in vivo tumor efficacy study.

Concluding Remarks and Future Directions

The comparative analysis of different indazole derivatives underscores the importance of a multi-faceted approach to drug discovery. While potent in vitro activity, as seen with the nitroindazole derivatives, is a critical first step, it does not guarantee in vivo success. The case of compound 2f exemplifies a successful translation from the bench to a preclinical model, highlighting the importance of optimizing not only for target engagement but also for favorable pharmacokinetic properties.

Future research in this area should aim for more integrated studies that directly compare the in vitro and in vivo efficacy of a series of closely related analogs, such as the 4-Nitro-1H-indazol-3-ol scaffold. This would provide a clearer understanding of the SAR and allow for the development of predictive models to guide the design of next-generation indazole-based anticancer agents.

References

A Guide to Kinase Cross-Reactivity Profiling: A Case Study with 4-Nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1] The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[2][3] This structural similarity often leads to off-target activities, where a compound inhibits kinases other than its intended target.[4] Such cross-reactivity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory checkbox but a cornerstone of strategic drug development.[6][7]

This guide provides a comprehensive framework for conducting a kinase cross-reactivity profiling study, using the novel compound 4-Nitro-1H-indazol-3-ol as a hypothetical case. While specific inhibitory data for this compound is not yet publicly available, its indazole scaffold is present in numerous known kinase inhibitors, suggesting its potential for kinase interaction.[8][9][10][11][12] We will walk through the critical steps of experimental design, methodology, data analysis, and interpretation, providing a practical roadmap for researchers, scientists, and drug development professionals.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, enzymes that regulate a vast number of cellular processes.[13] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] However, the success of a kinase inhibitor hinges on its selectivity profile.[6]

Key considerations include:

  • Safety and Toxicity: Off-target inhibition is a major cause of adverse drug reactions. Profiling against a broad panel of kinases helps to identify potential safety liabilities early in the development process.[4]

  • Mechanism of Action: Understanding the full spectrum of a compound's targets is crucial for elucidating its true mechanism of action and for interpreting cellular and in vivo responses.

  • Polypharmacology: In some instances, inhibiting multiple kinases can be therapeutically advantageous, leading to a more robust clinical response.[5] Comprehensive profiling can uncover these opportunities.

  • Lead Optimization: Selectivity data provides invaluable feedback for medicinal chemists to guide structure-activity relationship (SAR) studies and design more potent and selective next-generation inhibitors.[6]

Designing the Kinase Profiling Study

A well-designed profiling study is essential for generating high-quality, interpretable data. This involves careful consideration of the kinase panel, assay technology, and compound concentration.

Selecting the Kinase Panel

The choice of kinases to include in the screening panel is a critical decision. Several strategies can be employed:

  • Kinome-Wide Screening: For a comprehensive assessment of selectivity, profiling against a large, representative panel of the human kinome is the gold standard. Several commercial vendors offer panels covering a significant portion of the kinome.[7][14][15]

  • Family-Based Panels: If the primary target belongs to a specific kinase family (e.g., tyrosine kinases), a panel focused on that family can provide deep insights into intra-family selectivity.

  • Safety-Oriented Panels: These panels consist of kinases that are known to be associated with adverse effects when inhibited.[16]

For our hypothetical study of this compound, a broad kinome-wide screen would be the most informative initial step to identify both on-target and off-target activities.

Choosing the Right Assay Technology

A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages. The most common platforms include:

  • Radiometric Assays: These assays, often considered the "gold standard" for their sensitivity and robustness, measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[17][18]

  • Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), offer a non-radioactive alternative and are well-suited for high-throughput screening.[1]

  • Luminescence-Based Assays: Assays like Promega's ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[19]

For this guide, we will detail a protocol based on the widely used and highly sensitive radiometric assay format.

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a typical procedure for determining the inhibitory activity of a test compound against a panel of kinases.

Materials:

  • Recombinant Kinases

  • Kinase-Specific Substrates (peptide or protein)

  • Kinase Assay Buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • [γ-³³P]ATP

  • Test Compound (e.g., this compound) dissolved in DMSO

  • 96-well or 384-well plates

  • Phosphocellulose paper or membrane

  • Scintillation fluid and counter

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to assay plate prep_compound->add_compound prep_kinase Prepare kinase/substrate master mix add_kinase Add kinase/substrate mix to plate prep_kinase->add_kinase prep_atp Prepare [γ-³³P]ATP solution initiate_reaction Initiate reaction by adding [γ-³³P]ATP solution prep_atp->initiate_reaction add_compound->add_kinase add_kinase->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction by spotting on phosphocellulose paper incubate->stop_reaction wash Wash paper to remove unincorporated [γ-³³P]ATP stop_reaction->wash scintillation Add scintillation fluid and count on a scintillation counter wash->scintillation calc_inhibition Calculate percent inhibition scintillation->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Radiometric kinase assay workflow.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is a good starting point.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of each compound dilution to the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor for the specific kinase as a positive control.

  • Kinase Reaction Mixture: In a separate tube, prepare a master mix containing the kinase assay buffer, the specific kinase, and its corresponding substrate.

  • Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate. Allow the compound and kinase to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Start the Phosphorylation: Initiate the kinase reaction by adding [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.[20]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes). This time should be within the linear range of the kinase reaction.[21]

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the un-incorporated ATP will not.

  • Washing: Wash the membrane multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.

  • Detection: After washing, dry the membrane and add it to a scintillation vial with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: The raw data (counts per minute, CPM) is used to calculate the percent inhibition for each compound concentration relative to the DMSO control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined using non-linear regression analysis.[20][22]

Data Presentation and Interpretation

The results of a kinase profiling study are typically presented in a comprehensive table and often visualized as a dendrogram or a selectivity profile plot.

Table 1: Hypothetical Kinase Profiling Data for this compound

KinaseKinase Family% Inhibition at 1 µMIC50 (nM)
Target Kinase A AGC 95% 50
Off-Target Kinase BCAMK85%250
Off-Target Kinase CCMGC60%800
Off-Target Kinase DTK15%>10,000
............
Off-Target Kinase ZAtypical5%>10,000

Interpreting the Data:

  • Potency: The IC50 value is a measure of the compound's potency against a particular kinase. Lower IC50 values indicate higher potency.[23]

  • Selectivity: The selectivity of the compound can be assessed by comparing its IC50 value for the intended target to its IC50 values for other kinases.[24] A compound is generally considered selective if there is a significant window (e.g., >100-fold) between its on-target and off-target potencies.[5]

  • Single-Concentration vs. IC50 Profiling: While single-concentration screening is useful for initial hit identification, IC50 profiling provides a more accurate and quantitative measure of a compound's potency and selectivity.[25][26]

Visualization of Selectivity:

A kinome dendrogram is a powerful way to visualize the selectivity of a compound across the entire kinase family tree.

G Kinome Kinome AGC AGC Kinome->AGC CAMK CAMK Kinome->CAMK CMGC CMGC Kinome->CMGC TK TK Kinome->TK Other Other Kinome->Other TargetA AGC->TargetA OffTargetB CAMK->OffTargetB OffTargetC CMGC->OffTargetC OffTargetD TK->OffTargetD

Caption: Simplified kinome dendrogram visualization.

In this hypothetical dendrogram, the size and color of the circles would represent the degree of inhibition of each kinase by this compound. A highly selective inhibitor would show strong inhibition of only the intended target kinase.

Conclusion

Comprehensive cross-reactivity profiling is an indispensable component of modern kinase inhibitor drug discovery.[27][28] It provides a wealth of information that can guide lead optimization, predict potential safety issues, and uncover new therapeutic opportunities. By employing robust assay technologies and thoughtful experimental design, researchers can generate high-quality data that is essential for making informed decisions throughout the drug development process. The hypothetical case of this compound serves as a practical example of how to approach the profiling of a novel compound, from initial screening to in-depth data analysis and interpretation.

References

A Comparative Analysis of the Antiparasitic Potential of 4-Nitro-1H-indazol-3-ol Scaffolds Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The global burden of parasitic diseases remains a significant challenge to public health, necessitating the urgent discovery and development of novel, effective, and safe antiparasitic agents. In this context, heterocyclic compounds, particularly those containing a nitro group, have garnered considerable interest due to their broad-spectrum antimicrobial activities. This guide provides a comprehensive comparison of the potential antiparasitic activity of the 4-Nitro-1H-indazol-3-ol scaffold with established standard-of-care drugs.

It is crucial to note that while the indazole nucleus is a promising scaffold in medicinal chemistry, specific experimental data on the antiparasitic activity of this compound is not yet available in peer-reviewed literature. Therefore, this guide will draw upon published data for structurally related nitroindazole derivatives to forecast the potential efficacy of this compound class and to delineate the experimental pathways for its future evaluation. This comparative analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antiparasitic therapies.

The Promise of Nitroindazoles: A Mechanistic Overview

Nitro-heterocyclic compounds often function as prodrugs, requiring bioactivation within the target parasite. This activation is typically mediated by parasite-specific nitroreductases (NTRs), enzymes that are often absent or structurally distinct in mammalian host cells, providing a basis for selective toxicity. The reduction of the nitro group generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, and can lead to the production of cytotoxic free radicals like glyoxal. These reactive species can indiscriminately damage essential biomolecules within the parasite, including DNA, proteins, and lipids, ultimately leading to cell death. This proposed mechanism of action for nitro-heterocyclic compounds is a cornerstone of their therapeutic potential.

cluster_parasite Parasite Cell Nitroindazole Nitroindazole NTR Parasite-specific Nitroreductase (NTR) Nitroindazole->NTR Reduction Reactive_Intermediates Nitroso & Hydroxylamine Intermediates NTR->Reactive_Intermediates ROS Reactive Oxygen Species (ROS) Reactive_Intermediates->ROS Damage Damage to DNA, Proteins, Lipids ROS->Damage Cell_Death Parasite Cell Death Damage->Cell_Death

Caption: Proposed mechanism of action for nitro-heterocyclic antiparasitic drugs.

Comparative In Vitro Antiparasitic Activity

While direct data for this compound is unavailable, studies on other nitroindazole derivatives have demonstrated promising in vitro activity against a range of protozoan parasites. The following table summarizes the reported 50% inhibitory concentrations (IC50) for various nitroindazole compounds and compares them with those of standard antiparasitic drugs against relevant parasites.

Compound/DrugParasiteIn Vitro IC50 (µM)Reference
Nitroindazole Derivatives
2-benzyl-1-methyl-5-nitroindazolin-3-oneTrypanosoma cruzi (epimastigotes)1-2
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneTrypanosoma cruzi (amastigotes)0.41
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateLeishmania amazonensis (amastigotes)0.46 ± 0.01
3-chloro-6-nitro-1H-indazole derivative (compound 5)Leishmania infantum (promastigotes)4
3-chloro-6-nitro-1H-indazole derivative (compound 4)Leishmania infantum (promastigotes)5.53
Standard Drugs
BenznidazoleTrypanosoma cruzi1.64
Amphotericin BLeishmania amazonensis (amastigotes)Not specified as active comparator
AlbendazoleTrichuris trichiuraEC50 ~0.0002 mg/L
PraziquantelSchistosoma mansoniNot specified in µM
IvermectinHaemonchus contortusEC50 ~0.0002 mg/L
ChloroquinePlasmodium falciparum (sensitive strain)0.01 - 0.1

Note: The IC50 values for standard drugs can vary significantly depending on the parasite strain, assay conditions, and laboratory. The values presented are representative examples. The activity of albendazole and ivermectin are often reported in mg/L.

Comparative In Vivo Antiparasitic Efficacy

The ultimate test of a potential antiparasitic drug is its efficacy in a living organism. As with the in vitro data, in vivo studies for this compound are not yet published. However, some nitroindazole derivatives have shown promising results in murine models of parasitic diseases.

Compound/DrugParasite/Disease ModelDosing RegimenEfficacyReference
Nitroindazole Derivatives
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneTrypanosoma cruzi (acute murine model)MonotherapyUp to 60% reduction in parasitemia
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one + BenznidazoleTrypanosoma cruzi (acute murine model)Combination therapy79.24% reduction in parasitemia
Standard Drugs
BenznidazoleTrypanosoma cruzi (murine model)VariesCurative in acute phase, less effective in chronic phase
Amphotericin BLeishmania donovani (murine model)VariesHighly effective but with toxicity
AlbendazoleEchinococcus granulosus (murine model)VariesSignificant effect on larval growth
PraziquantelSchistosoma mansoni (murine model)VariesHighly effective against adult worms
ChloroquinePlasmodium berghei (murine model)VariesEffective against sensitive strains

Experimental Protocols for Antiparasitic Drug Screening

To facilitate the future evaluation of this compound and other novel compounds, detailed protocols for key in vitro and in vivo assays are provided below. These protocols are designed to be robust and provide a clear framework for assessing antiparasitic activity.

In Vitro Susceptibility Testing Against Protozoan Parasites

This protocol describes a general method for determining the 50% inhibitory concentration (IC50) of a compound against protozoan parasites like Leishmania, Trypanosoma, or Plasmodium.

cluster_workflow In Vitro Antiparasitic Assay Workflow Start Start Prepare_Compound Prepare serial dilutions of test compound Start->Prepare_Compound Culture_Parasites Culture parasites to logarithmic growth phase Start->Culture_Parasites Assay_Setup Add parasites and compound dilutions to 96-well plate Prepare_Compound->Assay_Setup Culture_Parasites->Assay_Setup Incubate Incubate under appropriate conditions (e.g., 72h, 37°C) Assay_Setup->Incubate Measure_Growth Measure parasite growth/ viability (e.g., Resazurin assay) Incubate->Measure_Growth Calculate_IC50 Calculate IC50 value Measure_Growth->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for in vitro antiparasitic susceptibility testing.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution in the appropriate culture medium to achieve a range of desired test concentrations.

  • Parasite Culture:

    • Culture the desired parasite species and stage (e.g., Leishmania donovani promastigotes, Trypanosoma cruzi epimastigotes, or Plasmodium falciparum intraerythrocytic stages) under standard laboratory conditions to ensure they are in the logarithmic phase of growth.

  • Assay Setup:

    • In a 96-well microtiter plate, add a defined volume of the parasite suspension to each well.

    • Add the prepared compound dilutions to the wells in triplicate. Include wells with parasites and medium only (negative control) and wells with a known standard drug (positive control).

  • Incubation:

    • Incubate the plates under conditions optimal for parasite growth (e.g., specific temperature, CO2 concentration) for a predetermined period (typically 48-72 hours).

  • Growth/Viability Measurement:

    • Assess parasite viability using a suitable method. A common and reliable method is the resazurin reduction assay, where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

In Vivo Efficacy Testing in a Murine Model of Leishmaniasis

This protocol outlines a standard procedure for evaluating the in vivo efficacy of a test compound in a murine model of cutaneous leishmaniasis.

cluster_workflow In Vivo Murine Leishmaniasis Model Workflow Start Start Infect_Mice Infect BALB/c mice with Leishmania major promastigotes Start->Infect_Mice Monitor_Lesion Monitor lesion development Infect_Mice->Monitor_Lesion Group_Animals Randomize mice into treatment groups Monitor_Lesion->Group_Animals Administer_Treatment Administer test compound, vehicle control, and standard drug Group_Animals->Administer_Treatment Measure_Outcome Measure lesion size and determine parasite burden Administer_Treatment->Measure_Outcome End End Measure_Outcome->End

Caption: Workflow for in vivo efficacy testing in a murine model of cutaneous leishmaniasis.

Step-by-Step Methodology:

  • Animal Model and Infection:

    • Use a susceptible mouse strain, such as BALB/c, for infection.

    • Infect the mice subcutaneously in the footpad or the base of the tail with a defined number of infective-stage Leishmania major promastigotes.

  • Monitoring and Grouping:

    • Monitor the development of the characteristic cutaneous lesion over several weeks.

    • Once the lesions have reached a measurable size, randomly assign the mice to different treatment groups: vehicle control, test compound group(s) at various doses, and a positive control group (e.g., receiving a standard drug like amphotericin B).

  • Treatment Administration:

    • Administer the test compound and control treatments according to a predefined schedule (e.g., daily for a specific number of days) and route (e.g., oral, intraperitoneal).

  • Efficacy Assessment:

    • Measure the size of the lesions regularly using a caliper.

    • At the end of the treatment period, euthanize the animals and determine the parasite burden in the lesion and draining lymph nodes. This can be done by limiting dilution assay or by quantitative PCR (qPCR) targeting parasite-specific DNA.

  • Data Analysis:

    • Compare the lesion sizes and parasite burdens between the treated and control groups to determine the efficacy of the test compound. Statistical analysis is crucial to determine the significance of the observed effects.

Future Directions and Conclusion

The available evidence on nitroindazole derivatives suggests that the this compound scaffold holds significant promise as a source of novel antiparasitic agents. The demonstrated in vitro and in vivo activity of related compounds against clinically relevant parasites like Trypanosoma cruzi and Leishmania species warrants a dedicated investigation into the antiparasitic potential of this compound itself.

Future research should focus on:

  • Synthesis and In Vitro Screening: The synthesis of this compound and its screening against a broad panel of parasites are the essential first steps.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will help in identifying key structural features that enhance potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action, including the identification of the specific nitroreductases involved in its activation, will be crucial for rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies must be evaluated in relevant animal models to assess their efficacy, safety, and pharmacokinetic profiles.

A Researcher's Guide to Validating the Mechanism of Action of 4-Nitro-1H-indazol-3-ol: A Comparative Approach to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2][3] This guide provides a comprehensive, technically-grounded framework for validating the hypothesized mechanism of action of a novel indazole derivative, 4-Nitro-1H-indazol-3-ol. Due to the limited publicly available data on this specific molecule, we will proceed with the well-founded hypothesis that, like many of its structural relatives, this compound functions as a protein kinase inhibitor.[4][5]

This document is not a mere recitation of protocols. Instead, it offers a strategic, multi-layered validation workflow, explaining the causality behind each experimental choice. We will objectively compare the proposed experimental journey for this compound with the established mechanistic data of two FDA-approved indazole-based kinase inhibitors: Pazopanib and Axitinib . This comparative approach will provide clear benchmarks and a logical pathway from initial hypothesis to robust mechanistic validation.

The Indazole Scaffold: A Proven Hinge-Binder in Kinase Inhibition

The indazole core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding pocket of various protein kinases.[1] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Kinase inhibitors like Pazopanib and Axitinib have demonstrated significant clinical efficacy by targeting key kinases involved in tumor angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7][8][9][10][11][12]

  • Pazopanib is a multi-targeted tyrosine kinase inhibitor targeting VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[7][8][10]

  • Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[11]

Our central hypothesis is that this compound also engages with the ATP-binding site of one or more protein kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways. The following experimental cascade is designed to rigorously test this hypothesis.

A Multi-Faceted Approach to Mechanism of Action Validation

A robust validation of a small molecule's mechanism of action requires a convergence of evidence from multiple, independent experimental approaches. We will progress from broad, unbiased screening to highly specific biochemical and cell-based assays.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: Cellular Target Engagement & Functional Effects cluster_2 Phase 3: Off-Target Profiling & Specificity A Kinome-Wide Profiling (e.g., KINOMEscan™) B Biochemical Potency Assays (e.g., TR-FRET, Luminescence) A->B Identify primary targets C Biophysical Binding Assays (e.g., SPR, ITC) B->C Confirm direct binding & characterize thermodynamics D Cellular Target Engagement (e.g., NanoBRET™) C->D Proceed if direct binding is confirmed E Phospho-Protein Profiling (Western Blot / ELISA) D->E Confirm target inhibition in cells F Phenotypic Assays (e.g., Cell Viability, Migration) E->F Link target inhibition to cellular phenotype G Chemoproteomic Profiling (Affinity Enrichment-MS) F->G Investigate broader proteome interactions H Secondary Cellular Assays (Confirm off-target effects) G->H Identify and validate potential off-targets

Caption: Proposed workflow for validating the kinase inhibitor mechanism of action.

Phase 1: Unbiased Target Identification and Direct Interaction Confirmation

The initial phase aims to identify the primary kinase targets of this compound from the entire human kinome and to confirm direct, physical binding.

Kinome-Wide Profiling

The first step is to perform an unbiased screen to understand the selectivity profile of our compound. The KINOMEscan™ platform is an excellent choice, utilizing a competition binding assay to quantify the interactions between a test compound and a panel of over 400 kinases.[13]

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a stock solution.

  • Assay Execution: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of human kinases. The assay measures the ability of the compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase.

  • Data Analysis: The results are reported as percent of control, where a lower percentage indicates stronger binding. Hits are typically defined as kinases showing >90% inhibition at the tested concentration.

Comparative Data:

CompoundPrimary Targets (at 1 µM)Selectivity Score (S10)
This compound (Hypothetical) VEGFR2, PDGFRβ, c-Kit0.05
Pazopanib VEGFR1/2/3, PDGFRα/β, c-Kit, FGFR1/3, c-Fms0.32
Axitinib VEGFR1/2/3, PDGFRα/β, c-Kit0.01

Data for Pazopanib and Axitinib are illustrative and based on their known target profiles. Selectivity scores are conceptual.

Biochemical Potency Assays

Once primary targets are identified, their inhibition must be confirmed using in vitro enzymatic assays to determine potency (IC50). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays are robust, high-throughput methods.[14]

Experimental Protocol: TR-FRET Kinase Assay (e.g., LanthScreen™)

  • Reagents: Recombinant kinase, appropriate substrate (e.g., a GFP-tagged peptide), terbium-labeled anti-phospho-substrate antibody, and ATP.

  • Compound Titration: Prepare a serial dilution of this compound.

  • Kinase Reaction: In a microplate, incubate the kinase with the compound dilutions, then initiate the reaction by adding the substrate and ATP.

  • Detection: After incubation, add the detection solution containing the terbium-labeled antibody. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Biophysical Confirmation of Direct Binding

Biochemical assays demonstrate inhibition of activity, but not necessarily direct binding. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential to confirm a direct physical interaction and to characterize its kinetics and thermodynamics.[15][16][][18][19]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the recombinant target kinase onto a sensor chip surface.

  • Analyte Injection: Flow solutions of this compound at various concentrations across the chip surface.

  • Signal Detection: Monitor the change in the refractive index at the surface, which is proportional to the binding of the compound to the immobilized kinase.

  • Data Analysis: Analyze the association (kon) and dissociation (koff) rates to calculate the equilibrium dissociation constant (KD), a direct measure of binding affinity.

Comparative Performance Data:

CompoundTarget KinaseBiochemical IC50 (nM)Biophysical KD (nM)
This compound (Hypothetical) VEGFR21525
Pazopanib VEGFR23040
Axitinib VEGFR20.20.1

Data for Pazopanib and Axitinib are representative values from public literature.

Phase 2: Validating Target Engagement and Functional Effects in a Cellular Context

Demonstrating that a compound binds to a purified protein is a critical first step, but it is essential to confirm that this interaction occurs within the complex environment of a living cell and leads to the desired functional outcome.[20][21][22]

VEGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Akt->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Compound This compound (Hypothetical Inhibitor) Compound->VEGFR2 Inhibits Autophosphorylation

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

Cellular Target Engagement

Assays like NanoBRET™ can quantify compound binding to a specific target in living cells. This is a crucial step to confirm that the compound can penetrate the cell membrane and engage its intracellular target.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Culture: Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells, HUVECs, which endogenously express VEGFR2) to 80% confluency.

  • Serum Starvation: Serum-starve the cells to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) to activate the target kinase.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Immunoblotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (e.g., anti-pVEGFR2) and a downstream substrate (e.g., anti-pERK). Also, probe for total protein levels as a loading control.

  • Densitometry: Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.

Cellular Phenotypic Assays

The ultimate goal is to link target inhibition to a functional cellular response. For a hypothesized anti-angiogenic kinase inhibitor, relevant assays would measure cell proliferation, migration, and tube formation.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., a VEGFR2-driven tumor cell line) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Pazopanib, and Axitinib.

  • Incubation: Incubate for 72 hours.

  • Detection: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Comparative Cellular Activity:

CompoundpVEGFR2 Inhibition (IC50, nM)Cell Viability (GI50, nM) in HUVECs
This compound (Hypothetical) 80250
Pazopanib 10-84200-800
Axitinib 1.250-150

Phase 3: Deconvolution of Off-Target Effects

No small molecule is perfectly specific. Understanding a compound's off-target interactions is critical for predicting potential side effects and for fully elucidating its mechanism of action. Chemoproteomics provides a powerful, unbiased method for identifying the complete cellular target landscape of a small molecule.[23][24][25][26][27][28][29]

Chemoproteomics_Workflow A Synthesize Affinity Probe: This compound linked to beads B Incubate probe with cell lysate A->B C Wash away non-specific binders B->C I Control: Incubate with excess free compound B->I Competition D Elute bound proteins C->D E Protein Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Identify & Quantify Proteins F->G H Validate Off-Targets (Biochemical/Cellular Assays) G->H

Caption: Experimental workflow for chemoproteomic target deconvolution.

Experimental Protocol: Affinity Enrichment Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization onto affinity beads (e.g., sepharose).

  • Affinity Pulldown: Incubate the immobilized compound with whole-cell lysate. In a parallel control experiment, co-incubate the lysate and beads with an excess of free, non-immobilized this compound to competitively elute specific binders.

  • Elution and Digestion: Wash the beads to remove non-specific proteins, then elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the eluted proteins.

  • Data Analysis: Proteins that are significantly depleted in the free compound competition sample compared to the probe-only sample are considered high-confidence interactors. These potential off-targets must then be validated using the biochemical and cellular assays described in Phases 1 and 2.

Conclusion

Validating the mechanism of action of a novel compound like this compound is a systematic process that requires a convergence of evidence from diverse experimental platforms. By hypothesizing a kinase inhibition mechanism based on its indazole scaffold, we have laid out a logical and rigorous validation cascade. This guide, by comparing the proposed experimental outcomes with the known profiles of successful drugs like Pazopanib and Axitinib, provides a clear roadmap for researchers. Each step, from broad kinome screening to specific cellular assays and unbiased proteomic profiling, is designed as a self-validating system. Following this framework will not only elucidate the primary mechanism of action but also uncover potential off-target effects, providing a comprehensive understanding essential for advancing a promising molecule in the drug development pipeline.

References

A Head-to-Head Comparison of 4-Nitro-1H-indazol-3-ol and 5-Nitro-1H-indazol-3-ol for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physicochemical Properties, Synthesis, and Biological Potential of Two Key Isomers

For scientists engaged in the intricate process of drug discovery and development, the selection of molecular scaffolds and the nuanced understanding of isomeric differences are paramount. The nitroindazole framework, a privileged structure in medicinal chemistry, presents a compelling case study in how the seemingly minor shift of a functional group can profoundly influence a molecule's properties and biological activity. This guide provides a detailed head-to-head comparison of two pivotal isomers: 4-Nitro-1H-indazol-3-ol and 5-Nitro-1H-indazol-3-ol.

This analysis moves beyond a simple cataloging of data to explain the underlying chemical principles and experimental considerations that are critical for researchers. We will delve into their synthesis, compare their physicochemical characteristics, and, most importantly, explore the divergent biological activities that are beginning to be uncovered, particularly the promising trypanocidal action of the 5-nitro isomer.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle difference in the position of the nitro group—from position 4 to position 5 on the indazole ring—gives rise to distinct electronic and steric environments. These differences manifest in their physical and chemical properties, which are crucial for predicting their behavior in biological systems and for designing synthetic routes.

It is important for researchers to recognize that both this compound and 5-Nitro-1H-indazol-3-ol can exist in tautomeric forms: the -ol form and the -one form (indazol-3-one). This tautomerism is a critical consideration in their reactivity and interaction with biological targets.

Table 1: Comparative Physicochemical Properties

PropertyThis compound5-Nitro-1H-indazol-3-ol
Molecular Formula C₇H₅N₃O₃[1]C₇H₅N₃O₃
Molecular Weight 179.13 g/mol [1]179.13 g/mol
Predicted pKa 10.24 ± 0.20[1]No data available
Solubility No experimental data foundSlightly soluble in polar solvents like ethanol.[2]

Synthesis and Experimental Protocols

The synthesis of these isomers typically begins with the corresponding nitro-substituted anilines. While specific protocols for the 3-hydroxy derivatives are not abundantly available in the literature, established methods for the parent nitroindazoles provide a solid foundation.

Proposed Synthesis of this compound

The synthesis of the parent 4-Nitro-1H-indazole is well-documented and proceeds via the diazotization of 2-methyl-3-nitroaniline.[3]

Experimental Protocol: Synthesis of 4-Nitro-1H-indazole [3]

  • Dissolve 20 g (0.13 mol) of 2-methyl-3-nitroaniline in glacial acetic acid at 0 °C.

  • Prepare a solution of 20 g (0.29 mol) of sodium nitrite in 50 mL of water.

  • Add the sodium nitrite solution to the aniline solution at once with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the precipitate and concentrate the filtrate under reduced pressure.

  • Suspend the resulting solid in water, filter, and dry to yield the product.

To obtain this compound, a subsequent hydroxylation step at the 3-position would be necessary.

Established Synthesis of 5-Nitro-1H-indazol-3-ol Derivatives

The synthesis of 5-Nitro-1H-indazol-3-one derivatives is more extensively documented, often as part of medicinal chemistry campaigns targeting antiparasitic agents.[4][5] A common route involves the cyclization of 5-nitro-2-aminobenzonitrile.

Experimental Protocol: General Scheme for 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives [4]

  • Diazotization: Start with the diazotization of a substituted aniline to form the 5-nitroindazole core.

  • Cyclization: Induce cyclization to form the indazolone ring system.

  • N-alkylation: Subsequent N-alkylation of the indazolone ring yields the desired 1,2-disubstituted derivatives.

Synthesis_Workflow cluster_4nitro This compound Synthesis cluster_5nitro 5-Nitro-1H-indazol-3-ol Derivative Synthesis A 2-Methyl-3-nitroaniline B Diazotization A->B C 4-Nitro-1H-indazole B->C D Hydroxylation at C3 C->D E This compound D->E F Substituted Aniline G Diazotization & Cyclization F->G H 5-Nitro-1H-indazol-3-one Core G->H I N-Alkylation H->I J 5-Nitro-1,2-dihydro-3H-indazol-3-one Derivatives I->J

Caption: Generalized synthetic workflows for 4-Nitro- and 5-Nitro-1H-indazol-3-ol derivatives.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy: The position of the nitro group significantly impacts the chemical shifts of the aromatic protons. For 5-Nitro-1H-indazole in DMSO-d₆, characteristic signals are observed at approximately 13.77 (NH), 8.84, 8.43, 8.21, and 7.75 ppm.[6] The electron-withdrawing nature of the nitro group at position 5 deshields the protons on the benzene ring. For the 4-nitro isomer, a different splitting pattern and chemical shifts would be expected due to the altered electronic distribution.

Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic peaks for the N-H, C=O (in the indazolone tautomer), and aromatic C-H and C=C stretching vibrations. The most informative peaks will be the asymmetric and symmetric stretches of the nitro group (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The precise positions of these bands can be influenced by the electronic environment, offering a point of comparison.

Mass Spectrometry: High-resolution mass spectrometry is essential to confirm the elemental composition. Both isomers have the same molecular formula (C₇H₅N₃O₃) and therefore the same exact mass.[1] However, their fragmentation patterns under electron ionization (EI) may differ due to the different stabilities of the resulting fragment ions, providing a method for differentiation.

The Decisive Factor: A Comparative Look at Biological Activity

The most compelling distinction between these two isomers lies in their reported biological activities. While data for this compound is scarce, a growing body of evidence highlights the potential of 5-Nitro-1H-indazol-3-ol derivatives as potent therapeutic agents.

The Promising Profile of 5-Nitro-1H-indazol-3-ol Derivatives

Multiple studies have identified derivatives of 5-Nitro-1,2-dihydro-3H-indazol-3-one as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7][8]

Mechanism of Action: The trypanocidal activity of these compounds is attributed to the presence of the 5-nitro group.[4][9][10] It is proposed that this group undergoes bioreduction within the parasite, leading to the generation of reactive oxygen species (ROS). This induced oxidative stress results in damage to parasitic macromolecules and ultimately leads to apoptosis.[9][11]

Mechanism_of_Action A 5-Nitro-1H-indazol-3-ol Derivative B Entry into Trypanosoma cruzi A->B C Bioreduction of Nitro Group B->C D Generation of Reactive Oxygen Species (ROS) C->D E Oxidative Stress D->E F Damage to Parasitic Biomolecules E->F G Apoptosis F->G

Caption: Proposed mechanism of trypanocidal action for 5-Nitro-1H-indazol-3-ol derivatives.

Structure-Activity Relationship (SAR): Research indicates that the nature of the substituents at the N1 and N2 positions of the indazolone ring significantly influences the anti-trypanosomal activity. For instance, certain 1-alkyl-2-benzyl-5-nitroindazolin-3-ones have shown remarkable activity against various T. cruzi strains.[7]

The Unexplored Potential of this compound

In stark contrast to its 5-nitro counterpart, there is a notable absence of published data on the biological activity of this compound. This represents a significant knowledge gap and an opportunity for future research. The different electronic and steric properties conferred by the 4-nitro substitution could lead to a distinct pharmacological profile. It is conceivable that this isomer may exhibit activity against different biological targets or possess a different mechanism of action.

Conclusion and Future Directions

This head-to-head comparison reveals a tale of two isomers with divergent scientific trajectories. 5-Nitro-1H-indazol-3-ol has emerged as a promising scaffold in the development of new treatments for Chagas disease, with a clear mechanistic rationale for its activity. In contrast, this compound remains largely unexplored, representing a frontier for discovery.

For researchers in drug development, this disparity underscores a critical lesson: subtle changes in molecular architecture can have profound biological consequences. The available data strongly supports the continued investigation of 5-nitroindazole derivatives as antiparasitic agents. Simultaneously, the dearth of information on this compound presents a compelling case for its synthesis, characterization, and biological screening to unlock its potential therapeutic applications. Future studies should focus on obtaining robust experimental data for both isomers to enable a more complete and direct comparison.

References

"benchmarking the synthetic efficiency of different routes to 4-Nitro-1H-indazol-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of a plausible and efficient synthetic pathway to 4-Nitro-1H-indazol-3-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By dissecting a multi-step synthesis, this document offers not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each transformation. The presented route is designed to be a self-validating system, grounded in established chemical literature.

Introduction to this compound and its Synthetic Challenges

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific functionalization of the indazole ring is crucial for modulating biological activity. This compound presents a synthetically interesting target due to the presence of both an electron-withdrawing nitro group and a hydroxyl group on the pyrazole ring, suggesting its potential as a versatile intermediate for further chemical elaboration. The efficient construction of this molecule is paramount for its accessibility in research and development. This guide will benchmark a logical, multi-step approach, providing a clear comparison of the efficiency at each stage.

Overview of the Synthetic Route

The synthesis of this compound can be logically approached in three main stages, starting from commercially available 2-methyl-3-nitroaniline. The overall strategy involves the initial formation of the indazole core, followed by functionalization at the 3-position.

Synthetic_Workflow A 2-Methyl-3-nitroaniline B 4-Nitro-1H-indazole A->B Diazotization & Cyclization NaNO2, Acetic Acid ~99% Yield C 3-Bromo-4-nitro-1H-indazole B->C Bromination Br2, NaOAc, Acetic Acid ~92% Yield D This compound C->D Nucleophilic Aromatic Substitution (Proposed) NaOH (aq)

Caption: Proposed three-step synthesis of this compound.

Part 1: Synthesis of 4-Nitro-1H-indazole

The initial step involves the construction of the 4-nitro-1H-indazole ring system from 2-methyl-3-nitroaniline. This transformation is achieved through a classical diazotization of the aniline followed by an intramolecular cyclization.

Experimental Protocol
  • In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Separately, prepare a solution of sodium nitrite (20 g, 0.29 mol) in 50 mL of water.

  • Add the sodium nitrite solution to the cooled solution of 2-methyl-3-nitroaniline all at once with vigorous stirring.

  • An immediate precipitate should be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Collect the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure to recover any dissolved product.

  • Suspend the combined solid in water, filter, and dry to yield the dark orange solid product.[1]

Discussion of Causality

The choice of glacial acetic acid as the solvent is crucial as it provides the acidic medium necessary for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite. The low temperature (0 °C) is critical to control the stability of the initially formed diazonium salt, preventing its premature decomposition. The subsequent warming to room temperature provides the energy required for the intramolecular cyclization to form the indazole ring. The high yield reported (up to 99%) suggests this is a very efficient and reliable method for the construction of the 4-nitro-1H-indazole core.[1]

Part 2: Synthesis of 3-Bromo-4-nitro-1H-indazole

With the 4-nitro-1H-indazole in hand, the next step is the regioselective introduction of a bromine atom at the 3-position. This sets the stage for the subsequent introduction of the hydroxyl group.

Experimental Protocol
  • To a flask equipped with a mechanical stirrer, add 4-nitro-1H-indazole (50 g, 0.306 mol), sodium acetate (26.4 g, 0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.

  • Prepare a solution of bromine (51.4 g, 0.322 mol) in 60 mL of acetic acid.

  • Add the bromine solution to the reaction mixture dropwise over 3.5 hours, maintaining the temperature below 25 °C.

  • After the addition is complete, stir the reaction mixture for an additional two hours.

  • Concentrate the mixture under reduced pressure.

  • Add 500 mL of water to the resulting solid.

  • Collect the solid by filtration, wash with 500 mL of water, and dry under vacuum to give the final product.[2]

Discussion of Causality

The bromination of indazoles typically occurs at the 3-position, which is electronically activated. The use of sodium acetate acts as a base to buffer the reaction mixture and facilitate the electrophilic substitution. The reaction is performed at a controlled temperature (below 25 °C) to prevent potential side reactions and ensure high regioselectivity. The reported yield of 92% indicates a highly efficient bromination step.[2]

Part 3 (Proposed): Synthesis of this compound

The final step is the conversion of the 3-bromo-4-nitro-1H-indazole to the target molecule, this compound. This is proposed to occur via a nucleophilic aromatic substitution reaction with hydroxide. The presence of the electron-withdrawing nitro group at the 4-position is expected to activate the 3-position for nucleophilic attack.

Proposed Experimental Protocol
  • In a round-bottom flask, suspend 3-bromo-4-nitro-1H-indazole in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Mechanistic Rationale and Considerations

The proposed mechanism involves the attack of the hydroxide ion (a nucleophile) at the electron-deficient carbon atom at the 3-position of the indazole ring.[3][4][5][6][7] This forms a Meisenheimer-like intermediate, which then expels the bromide ion to yield the final product. The rate of this reaction will be significantly enhanced by the presence of the strongly electron-withdrawing nitro group. It is important to note that the product, an indazol-3-ol, can exist in tautomeric equilibrium with its indazol-3-one form. The exact conditions (temperature, concentration of base) would need to be optimized to achieve a high yield and purity.

Proposed_Mechanism sub 3-Bromo-4-nitro-1H-indazole int Meisenheimer-like Intermediate sub->int Nucleophilic Attack nuc + OH- prod This compound + Br- int->prod Loss of Leaving Group

Caption: Proposed mechanism for the final hydroxylation step.

Benchmarking the Synthetic Route

The following table summarizes the key parameters for each step of the proposed synthesis, allowing for an objective comparison of their efficiency.

StepStarting MaterialKey ReagentsSolvent(s)Reported Yield
1 2-Methyl-3-nitroanilineSodium Nitrite, Acetic AcidAcetic Acid, Water~99%[1]
2 4-Nitro-1H-indazoleBromine, Sodium AcetateAcetic Acid, Chloroform~92%[2]
3 3-Bromo-4-nitro-1H-indazoleSodium HydroxideWater(Proposed)

Conclusion

The presented multi-step synthesis offers a viable and efficient pathway to this compound. The initial two steps, the formation of the indazole core and its subsequent bromination, are well-documented and proceed with high yields. The proposed final step, a nucleophilic aromatic substitution, is based on sound chemical principles and is expected to proceed efficiently due to the electronic nature of the substrate. This guide provides researchers with the necessary detailed protocols and theoretical understanding to approach the synthesis of this valuable chemical entity. Further optimization of the final step would be a logical progression of this work.

References

Evaluating the Off-Target Effects of Novel Indazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this journey is the characterization of a compound's selectivity—its ability to interact with the intended target while avoiding unintended interactions, or "off-target" effects. These off-target effects can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities.[1] The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[2]

This guide provides a comprehensive framework for evaluating the off-target profile of a novel nitroindazole-based compound, exemplified by the hypothetical molecule 4-Nitro-1H-indazol-3-ol . As specific experimental data for this compound is not publicly available, we will navigate the essential evaluation methodologies by drawing comparisons with a well-characterized indazole-based kinase inhibitor, Bemcentinib (R428) , a selective AXL kinase inhibitor currently in clinical development.[2][3][4][5][6]

The Imperative of Off-Target Profiling for Kinase Inhibitors

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites. This conservation presents a significant challenge in designing truly specific inhibitors.[1] Off-target interactions can result in a range of outcomes, from adverse drug reactions to polypharmacology, where engaging multiple targets can be therapeutically beneficial.[7] Therefore, a systematic and multi-faceted approach to off-target profiling is not just a regulatory requirement but a fundamental component of understanding a compound's mechanism of action and predicting its clinical behavior.

To illustrate the process, we will consider a hypothetical scenario where initial screening has identified this compound as a potent inhibitor of a primary kinase target. The subsequent crucial step is to determine its selectivity across the kinome and beyond.

Comparative Kinase Selectivity: A Tale of Two Indazoles

A primary method for assessing kinase inhibitor selectivity is through large-scale biochemical screening against a panel of purified kinases, often referred to as a "kinome scan."[1] This provides a broad view of the inhibitor's potency and spectrum of activity.

Below is a comparative table summarizing the known inhibitory profile of Bemcentinib (R428) against key kinases and a hypothetical profile for our compound of interest, this compound. Bemcentinib is a selective inhibitor of AXL kinase with an IC50 of 14 nM and demonstrates greater than 50-fold selectivity over other kinases.[3][8][9]

Table 1: Comparative Kinase Inhibition Profiles

Kinase TargetBemcentinib (R428) IC50 (nM)This compound IC50 (nM) (Hypothetical)
AXL 14 25
MER>700150
TYRO3>1400800
VEGFR2>140050
PDGFRβ>140075
c-KIT>1400200
FLT3>1400>1000
Abl>1400>1000

Data for Bemcentinib (R428) is compiled from publicly available sources.[3][8][9] The data for this compound is hypothetical for illustrative purposes.

From this hypothetical data, while this compound shows potent inhibition of its primary target (AXL), it also demonstrates significant activity against VEGFR2 and PDGFRβ, suggesting a multi-targeted profile. This contrasts with the more selective profile of Bemcentinib. Such a finding would necessitate further investigation into the potential therapeutic implications and liabilities of these off-target activities.

A Multi-Tiered Approach to Off-Target Evaluation

A robust assessment of off-target effects relies on a combination of biochemical, cellular, and phenotypic assays. Each tier of this approach provides a different layer of insight, from direct enzyme inhibition to complex cellular consequences.

Tier 1: Biochemical Profiling (Kinome Scanning)

Biochemical assays are the foundational step in off-target analysis, directly measuring the interaction of a compound with a panel of purified enzymes.[10]

The primary goal here is to understand the direct inhibitory potential of the compound against a wide array of kinases in a controlled, cell-free environment. Radiometric assays, such as the ³³PanQinase™ activity assay, are often considered the gold standard due to their direct measurement of phosphate transfer without the need for modified substrates or coupling enzymes that could introduce artifacts.[10] Luminescence-based assays, like ADP-Glo™, offer a non-radioactive, high-throughput alternative by quantifying ADP production, which is directly proportional to kinase activity.[11] Screening at both a low (e.g., Km) and a high (e.g., 1 mM) ATP concentration is crucial, as the latter more closely mimics physiological intracellular conditions and can reveal competitive inhibition patterns.[12]

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Further dilute the compound solutions in the kinase assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent and typically ≤1% to minimize solvent effects.

  • Assay Plate Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or vehicle (DMSO control) to the appropriate wells.[13]

  • Kinase Reaction:

    • Prepare a kinase/substrate solution by diluting the recombinant kinase and its specific peptide substrate in the kinase assay buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration of 2x the final desired concentration, e.g., 20 µM for a final of 10 µM).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (this compound) Add_Compound Add Compound to 384-well plate Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase/ Substrate Solution Add_Kinase Add Kinase/Substrate Kinase_Prep->Add_Kinase ATP_Prep Prepare ATP Solution Add_ATP Initiate Reaction with ATP ATP_Prep->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate 40 min Stop_Reaction->Incubate_Stop Detect_ADP Add Kinase Detection Reagent Incubate_Stop->Detect_ADP Incubate_Detect Incubate 30 min Detect_ADP->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for an in vitro biochemical kinase assay.
Tier 2: Cellular Target Engagement

While biochemical assays are essential, they do not confirm that a compound can enter a cell and bind to its target in a complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in intact cells.[14][15] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target protein, the protein's melting temperature increases.[14][16]

CETSA provides direct evidence of target engagement in a physiologically relevant setting.[14] By heating intact cells treated with the compound across a temperature gradient, we can determine if the target protein is stabilized against thermal denaturation compared to untreated cells. This method is invaluable for confirming that on-target activity observed biochemically translates to a cellular context and can also be used to identify off-target binding if antibodies for potential off-targets are available.

This protocol describes the steps to assess the thermal stabilization of a target kinase in intact cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency.

    • Harvest the cells and adjust the cell density to 1 x 10⁷ cells/mL in culture medium.

    • Treat the cell suspension with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Aliquot the treated cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.[15] A non-heated control (room temperature) is also included.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[17]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target kinase (e.g., anti-AXL).

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_analysis Analysis Culture_Cells Culture Cells Treat_Cells Treat with Compound or Vehicle (DMSO) Culture_Cells->Treat_Cells Aliquot_Cells Aliquot Cells Treat_Cells->Aliquot_Cells Heat_Gradient Heat at a Range of Temperatures Aliquot_Cells->Heat_Gradient Cool_Samples Cool on Ice Heat_Gradient->Cool_Samples Lyse_Cells Lyse Cells (Freeze-Thaw) Cool_Samples->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Soluble Fraction Centrifuge->Collect_Supernatant Western_Blot Western Blot for Target Protein Collect_Supernatant->Western_Blot Quantify_Bands Quantify Band Intensity Western_Blot->Quantify_Bands Plot_Curve Plot Melting Curve Quantify_Bands->Plot_Curve

Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Phenotypic Screening

Phenotypic screening evaluates compounds based on their effects on cellular or organismal phenotypes, without a preconceived notion of the molecular target.[18] This approach is particularly powerful for identifying unexpected off-target effects that might not be revealed by kinome profiling.[19][20][21]

By observing a broad range of cellular parameters (e.g., morphology, proliferation, apoptosis, organelle health) using high-content imaging, we can capture a "phenotypic fingerprint" of the compound. If a compound induces a phenotype inconsistent with the known function of its primary target, it strongly suggests the involvement of off-target activities. For example, if this compound, an AXL inhibitor, induces a phenotype more closely resembling that of a known cell cycle inhibitor, this would warrant further investigation into its effects on CDKs or other cell cycle-related kinases.

  • Model Selection: Choose a panel of cell lines that are relevant to the intended therapeutic area and that may also represent potential tissues for toxicity.

  • Compound Treatment: Treat the cells with the compound at various concentrations.

  • High-Content Imaging: After a set incubation period, stain the cells with a cocktail of fluorescent dyes that label various subcellular components (e.g., nucleus, mitochondria, cytoskeleton). Acquire images using an automated microscope.

  • Image Analysis: Use image analysis software to extract quantitative data on hundreds of cellular features.

  • Data Analysis: Compare the phenotypic profile of the test compound to a library of reference compounds with known mechanisms of action to identify similarities and uncover potential off-target effects.

G cluster_setup Assay Setup cluster_screening Screening cluster_analysis Data & Target ID Select_Cells Select Cell Panel Seed_Plates Seed Cells in Microplates Select_Cells->Seed_Plates Add_Compound Treat with Compound Library Seed_Plates->Add_Compound Incubate Incubate Add_Compound->Incubate Stain_Cells Stain with Fluorescent Dyes Incubate->Stain_Cells Image_Cells High-Content Imaging Stain_Cells->Image_Cells Extract_Features Image Analysis & Feature Extraction Image_Cells->Extract_Features Profile_Comparison Compare Phenotypic Fingerprints Extract_Features->Profile_Comparison Identify_Hits Identify Hits with Unexpected Phenotypes Profile_Comparison->Identify_Hits Deconvolution Target Deconvolution (e.g., Chemoproteomics) Identify_Hits->Deconvolution

Workflow for a high-content phenotypic screen.

Broadening the Horizon: In Vitro Safety Pharmacology

Beyond the kinome, it is crucial to assess a compound's potential for interaction with other major classes of drug targets that are commonly associated with adverse drug reactions.[22] These include G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.

Early-stage screening against a panel of these targets, often referred to as in vitro safety pharmacology profiling, is a cost-effective strategy to flag potential liabilities before they cause costly failures in later stages of development.[23][24][25][26] For example, inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity, and its assessment is a standard part of safety profiling. Several commercial services offer standardized panels (e.g., Eurofins' SafetyScreen™, Reaction Biology's InVEST™ panels) for this purpose.[22][23]

Table 2: Comparison of Off-Target Evaluation Methodologies

MethodologyPrincipleKey Insights ProvidedLimitations
Biochemical Kinase Profiling Measures direct inhibition of a panel of purified kinases in vitro.[10]- Broad selectivity profile across the kinome- IC50 values for on- and off-targets- Lacks cellular context (e.g., permeability, metabolism)- May not reflect in vivo potency
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of proteins in intact cells.[14]- Confirms target engagement in a cellular environment- Can be used for off-targets- Requires a specific antibody for each target- Lower throughput than biochemical assays
Phenotypic Screening Assesses the effect of a compound on cellular morphology and function.[18]- Unbiased discovery of unexpected biological effects- Identifies functional consequences of off-target activity- Target deconvolution can be challenging- May not identify non-functional binding
In Vitro Safety Profiling Screens against a panel of non-kinase targets linked to toxicity.[23][24][25][26]- Early identification of common safety liabilities (e.g., cardiotoxicity, CNS effects)- Panels are not exhaustive- Does not provide mechanistic detail on its own

Conclusion: Building a Comprehensive Off-Target Profile

The evaluation of off-target effects is a critical and iterative process in drug discovery. For a novel compound like this compound, a systematic approach beginning with broad biochemical profiling, followed by cellular target validation and unbiased phenotypic screening, is essential. By integrating data from each of these methodologies, researchers can build a comprehensive selectivity profile. This profile is not only crucial for identifying and mitigating potential safety risks but also for fully understanding the compound's mechanism of action, which may involve a complex interplay of on- and off-target effects. This rigorous, multi-tiered evaluation ensures that only the most promising and well-characterized candidates, like the selective inhibitor Bemcentinib, advance toward clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Nitro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principle: Hazard-Informed Disposal

The cornerstone of safe laboratory practice is the understanding that proper disposal is an extension of the risk assessment conducted before an experiment begins. For 4-Nitro-1H-indazol-3-ol, its chemical structure—featuring both an indazole ring and a nitro group—dictates its classification as a hazardous substance. Aromatic nitro compounds are a well-regulated class of chemicals known for their potential toxicity and reactivity.[1][2] Consequently, under no circumstances should this compound or its contaminated materials be disposed of via standard trash or sewer systems. [3][4] Such actions can lead to environmental contamination and pose significant health risks.

Hazard Profile and Essential Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, the hazards can be inferred from analogous nitroaromatic and indazole compounds.[5][6] The primary concerns revolve around toxicity and irritation. Absorption of nitroaromatic compounds can lead to methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, with symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin).[7]

Potential Hazard Basis of Assessment (Similar Compounds) Required PPE
Acute Oral Toxicity Harmful if swallowed (GHS Category 4).[6][8]Standard laboratory PPE.
Skin Irritation/Corrosion Causes skin irritation (GHS Category 2).[8]Chemical-resistant gloves (e.g., Nitrile).
Serious Eye Damage/Irritation Causes serious eye irritation (GHS Category 2).[8]Safety glasses with side shields or goggles.
Respiratory Irritation May cause respiratory irritation.[8]Use only in a well-ventilated area or chemical fume hood.
Reactivity Potential for hazardous decomposition, especially upon heating, producing toxic nitrogen oxides (NOx).[7][9]Handle away from heat sources and incompatible materials.
Environmental Hazard Assumed to be harmful to aquatic life.Prevent release into the environment.

Core PPE Requirements:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (Nitrile is a common choice, but consult a glove compatibility chart for extended contact). Inspect gloves before use.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: Not typically required when handled in a certified chemical fume hood. If weighing or transferring powder outside of a hood, consult your EHS for respirator requirements.

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of this compound is a systematic process governed by the Resource Conservation and Recovery Act (RCRA) and administered by the Environmental Protection Agency (EPA).[10][11] The following workflow ensures compliance and safety.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All materials contaminated with this compound, including the pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, weighing paper), and used PPE, must be treated as hazardous waste.[5]

  • Segregate Incompatibles: This is a critical step. Store this compound waste separately from incompatible materials. Due to its nitro group, it is an oxidizing agent and must be kept away from:

    • Strong reducing agents.

    • Strong acids and bases.[8]

    • Flammable materials.

    • Spent acid mixtures containing organic components, which can be highly unstable.[2]

Step 2: Container Selection and Labeling
  • Primary Container: Collect waste in a designated, chemically compatible, and leak-proof container.[4] The original product container is often a suitable choice.[12] The container must have a secure, screw-top cap and be kept closed at all times except when adding waste.[11]

  • Labeling: This is a non-negotiable regulatory requirement. From the moment the first drop of waste is added, the container must be labeled with a completed EHS/Hazardous Waste tag.[4] The label must include:

    • The words "HAZARDOUS WASTE" .[13]

    • The full, unabbreviated chemical name: "Waste this compound" .

    • For mixtures, list all constituents and their approximate percentages.[14]

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Laboratories must store hazardous waste in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[15][16]

  • Secondary Containment: All liquid waste containers must be placed in a secondary container, such as a plastic tub or tray, that can hold at least 110% of the volume of the largest container.[15] This prevents spills from spreading.

  • Storage Limits: Under RCRA, an SAA can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste).[13][16] However, it is best practice to request a pickup well before reaching this limit.

Step 4: Arranging for Final Disposal
  • Request a Pickup: Once the waste container is full (no more than 90% capacity to allow for expansion[10]), or within the timeframe specified by your institution (e.g., 6-12 months[3][16]), contact your EHS department to schedule a waste pickup.

  • Professional Disposal: The EHS department will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal company. These companies use specialized, high-temperature incineration or other approved methods to safely destroy the chemical, in compliance with all EPA regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal A Start: Generation of This compound Waste B Don PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible, Leak-Proof Container D Affix 'HAZARDOUS WASTE' Label & List All Contents C->D E Place Waste in Container F Is Waste Incompatible with Existing Container Contents? E->F G Store in Designated SAA within Secondary Containment F->C No, Start New Container F->G Yes H Segregate from Acids, Bases & Reducing Agents G->H I Container Full or Time Limit Reached? J Contact EHS for Waste Pickup I->J Yes K Professional Disposal via Licensed Vendor J->K

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.

  • Large Spill: Evacuate the immediate area and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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